1-(4-Aminopyridin-2-yl)azetidin-3-ol
Description
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Properties
IUPAC Name |
1-(4-aminopyridin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-1-2-10-8(3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIMCAYCMRMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage 'a potent molecule is not always a successful drug' holds significant truth. The journey from a promising hit compound to a clinically effective therapeutic agent is critically dependent on a molecule's physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2] A comprehensive understanding and early assessment of these properties are therefore not merely a procedural step but a strategic imperative to mitigate late-stage attrition and de-risk the development pipeline.[3]
This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a heterocyclic compound of interest in medicinal chemistry. This molecule incorporates both an aminopyridine moiety, a versatile building block in numerous biologically active compounds, and an azetidinol scaffold, which has garnered attention for its potential in designing novel therapeutic agents.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, predicted data, and robust experimental protocols to facilitate a thorough characterization of this and similar molecules.
Core Physicochemical Profile of this compound
A foundational understanding of a molecule begins with its fundamental physicochemical identifiers and properties. While comprehensive experimental data for this compound is not extensively available in public literature, we can compile its known identifiers and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | [6] |
| Molecular Weight | 165.19 g/mol | [7] |
| CAS Number | 1403248-75-8 | [6] |
| Predicted XlogP | -0.2 | [7] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Aqueous Solubility | Not experimentally determined | |
| pKa | Not experimentally determined |
Structural and Molecular Insights:
This compound is comprised of a 4-aminopyridine ring linked via a nitrogen atom to the 1-position of an azetidin-3-ol ring. The presence of the aminopyridine moiety, a basic heterocycle, suggests the molecule will exhibit basic properties.[2] The azetidinol portion contributes to its polarity and potential for hydrogen bonding.
Lipophilicity (logP):
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes.[8] The predicted XlogP of -0.2 for this compound suggests that the compound is relatively hydrophilic.[7] A low logP value often correlates with higher aqueous solubility but may present challenges in traversing lipid-rich barriers like the blood-brain barrier. It is important to note that this is a computational prediction; experimental determination is crucial for accurate assessment.
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data for this compound, the following sections detail robust, field-proven methodologies for determining key physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery setting.
Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium between the solid and dissolved states of a compound.[9][10] This method is particularly valuable for lead optimization and pre-formulation studies.[11]
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.[9]
-
Prepare the desired aqueous buffer systems (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2).
-
-
Equilibration:
-
Add a precise volume of the chosen buffer to each vial.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 300 RPM).[9]
-
Allow the samples to equilibrate for a sufficient duration, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[9][10]
-
-
Sample Processing:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same buffer.
-
Analyze the concentration of the compound in the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant, which represents its solubility.
-
Workflow for Shake-Flask Solubility Determination:
Caption: Shake-Flask Solubility Workflow.
Determination of Lipophilicity (logP) via HPLC-based Method
Rationale: While the shake-flask method is the traditional approach for logP determination, HPLC-based methods offer higher throughput, require less compound, and are less prone to issues like emulsion formation.[3][8] This method determines the retention time of a compound on a reverse-phase column and correlates it with the known logP values of a set of standard compounds.[12]
Protocol:
-
System Preparation:
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The composition is varied to achieve a range of retention times.
-
-
Standard Selection and Preparation:
-
Select a set of standard compounds with well-established logP values that bracket the expected logP of the test compound.
-
Prepare stock solutions of the standard compounds and the test compound in a suitable solvent.
-
-
Chromatographic Analysis:
-
Inject each standard and the test compound onto the HPLC system.
-
Measure the retention time (t_R) for each compound.
-
Determine the void time (t_0) of the system by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis and Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known logP values of the standard compounds to generate a calibration curve.
-
From the retention time of the test compound, calculate its log(k') and use the calibration curve to determine its experimental logP.
-
Workflow for HPLC-based logP Determination:
Sources
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An In-Depth Technical Guide to the Proposed Mechanism of Action and Investigational Framework for 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Abstract
This document presents a comprehensive scientific guide to the hypothesized mechanism of action for the novel chemical entity, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. In the absence of extensive published data on this specific molecule, this guide constructs a robust investigational framework by deconstructing the compound into its core functional moieties: the well-characterized voltage-gated potassium (Kᵥ) channel blocker, 4-aminopyridine, and the pharmaceutically significant azetidin-3-ol scaffold. We propose that the primary mechanism of action is the blockade of neuronal Kᵥ channels, leading to prolonged action potential duration and enhanced neurotransmission. The azetidin-3-ol group is hypothesized to modulate the compound's selectivity, potency, and pharmacokinetic profile. This guide provides detailed, field-proven experimental protocols to systematically validate this hypothesis, from initial target engagement and cellular function assays to pharmacokinetic profiling. It is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.
Introduction and Structural Rationale
The compound this compound is a unique molecular construct, integrating two key chemical motifs with distinct and well-documented roles in medicinal chemistry.
-
The Pharmacophore: 4-Aminopyridine (4-AP) : The 4-aminopyridine moiety is a potent, albeit non-selective, blocker of voltage-gated potassium channels.[1][2][3] Its action prolongs the repolarization phase of the action potential, thereby enhancing calcium influx at presynaptic terminals and increasing the release of various neurotransmitters, including acetylcholine and glutamate.[4] This mechanism is the basis for its clinical use (as Dalfampridine) in improving nerve signal conduction in demyelinated axons, notably for patients with multiple sclerosis.[1][5]
-
The Modulatory Scaffold: Azetidin-3-ol : The azetidine ring is a four-membered, saturated nitrogen heterocycle recognized as a "privileged scaffold" in modern drug design.[6][7][8] Its inherent ring strain and conformational rigidity can confer significant advantages, including improved metabolic stability, enhanced solubility, and the ability to present substituents in precise three-dimensional orientations for optimal target engagement.[9][10] The 3-hydroxyl (-OH) group is a key feature, capable of forming critical hydrogen bond interactions with biological targets, potentially increasing potency and selectivity.
Based on this structural analysis, we hypothesize that this compound functions as a Kᵥ channel blocker, with the azetidin-3-ol moiety refining its pharmacological and pharmacokinetic properties compared to the parent 4-AP molecule.
Proposed Primary Mechanism of Action: Kᵥ Channel Blockade
The central hypothesis is that this compound exerts its biological effects by physically occluding the ion conduction pore of voltage-gated potassium channels. The 4-aminopyridine portion of the molecule is the primary driver of this interaction.
Molecular Interaction Cascade:
-
Cellular Entry: As a weak base, the compound likely crosses the cell membrane in its neutral form before being protonated within the relatively acidic intracellular environment.[11]
-
Channel Binding: The protonated aminopyridinium ion then accesses its binding site from the intracellular side of the Kᵥ channel, blocking the pore while the channel is in its open state.[11]
-
Prolonged Repolarization: This blockade inhibits the efflux of potassium ions, which is essential for membrane repolarization. The result is a broadening of the action potential duration.
-
Enhanced Neurotransmission: The prolonged depolarization at the presynaptic terminal keeps voltage-gated calcium (Ca²⁺) channels open for a longer period. The subsequent increase in intracellular Ca²⁺ concentration triggers a greater release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[1][4]
This proposed signaling pathway is visualized in the diagram below.
Caption: Systematic Investigational Workflow
Conclusion
While this compound is a novel entity, its structural composition provides a strong, rational basis for hypothesizing its mechanism of action as a voltage-gated potassium channel blocker. The 4-aminopyridine component serves as the active pharmacophore, while the integrated azetidin-3-ol scaffold is predicted to confer advantageous properties, including potential for improved selectivity and a favorable pharmacokinetic profile. The experimental framework detailed in this guide offers a clear, logical, and robust pathway for elucidating the precise mechanism, selectivity, and functional consequences of this promising compound, thereby enabling its further development for potential therapeutic applications.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.
- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). SpringerLink.
- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). SpringerLink.
- 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis Online.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- The use of aminopyridines in neurological disorders. (n.d.). PubMed.
- Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. (n.d.). PubMed.
- The putative mechanism of therapeutic action of 4-aminopyridine via... (n.d.). ResearchGate.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.). Semantic Scholar.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Azetidines. (n.d.). Enamine.
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- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
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- 11. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Executive Summary
The compound 1-(4-Aminopyridin-2-yl)azetidin-3-ol presents a compelling starting point for a drug discovery campaign. It merges two "privileged" heterocyclic scaffolds: the aminopyridine moiety, known for its diverse pharmacological activities, and the azetidine ring, a feature increasingly incorporated into modern therapeutics to enhance physicochemical and pharmacokinetic properties.[1][2][3] This guide eschews a rigid, one-size-fits-all screening template. Instead, it outlines a multi-pronged, iterative strategy designed to efficiently uncover the therapeutic potential of this molecule. We will explore parallel screening funnels—hypothesis-driven target-based assays, unbiased phenotypic screens, and essential early ADME/Tox profiling—to de-risk the molecule and illuminate its mechanism of action. This integrated approach is designed to fail unpromising candidates early and to rapidly advance those with a compelling biological signature toward lead optimization.
A Multi-Pronged Screening Philosophy: Maximizing Discovery, Minimizing Risk
The initial screening of a novel chemical entity (NCE) with no established biological activity is a search for a signal in a vast biological space. A singular approach, whether purely target-based or purely phenotypic, is inherently limited. A target-based approach is efficient but constrained by our existing hypotheses, potentially missing novel activities.[4][5] Conversely, a phenotypic screen is unbiased but can lead to a resource-intensive target deconvolution process.[6][7]
Therefore, we advocate for a concurrent, three-pillar strategy:
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Hypothesis-Driven (Target-Based) Screening: Leveraging chemoinformatic analysis of the compound's scaffolds to predict and test activity against specific, high-probability protein families.
-
Unbiased Discovery (Phenotypic Screening): Employing cell-based models of disease to discover functional effects of the compound, irrespective of its molecular target.[8][9]
-
Early "Drug-likeness" Profiling (ADME/Tox): Assessing fundamental pharmacokinetic and toxicity properties to ensure that any "hit" has a viable path forward. A significant portion of drug failures are attributed to poor ADME/Tox profiles, making early assessment critical.[10]
This parallel workflow ensures that while we test our primary hypotheses, we remain open to serendipitous discovery, all while grounding our efforts in the pragmatic realities of drug development.
Caption: Integrated screening strategy for a novel chemical entity.
Hypothesis-Driven Screening: Targeting a Privileged Scaffold
The structure of this compound provides clear, literature-supported hypotheses for initial target-based screening.
Target Selection from Scaffold Analysis
-
The 4-Aminopyridine Moiety: The 4-aminopyridine core is a well-established pharmacophore, most notably as a blocker of voltage-gated potassium (Kv) channels.[11] This activity is responsible for the therapeutic effect of dalfampridine (4-aminopyridine) in multiple sclerosis. This provides a strong rationale for screening against a panel of neurologically and immunologically relevant Kv channels.
-
The Azetidine Moiety: The strained azetidine ring offers a rigid, three-dimensional structure that can enhance binding affinity and metabolic stability.[1][12] Crucially, this scaffold is a key component of several approved kinase inhibitors, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] This strongly suggests screening against a panel of protein kinases implicated in oncology and inflammatory diseases.[13]
Primary Target Classes for Screening:
-
Ion Channels: Voltage-gated potassium (Kv) channel panel (e.g., Kv1.1, Kv1.3, Kv7.2/7.3).
-
Protein Kinases: A focused panel including Janus kinases (JAK1, JAK2, JAK3), MEK1/2, and Src family kinases.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify the inhibition of a specific kinase, such as JAK2.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower ATP level signifies higher kinase activity. Inhibition is detected as a rescue of the ATP signal.
Materials:
-
Recombinant human JAK2 enzyme and corresponding substrate peptide.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP at a concentration near the Kₘ for the enzyme.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control Inhibitor (e.g., Baricitinib).
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate to create a final concentration range (e.g., 10 µM to 0.1 nM). Include wells for a "no inhibitor" control (0% inhibition, DMSO only) and a "positive control" inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix of kinase buffer containing the JAK2 enzyme and substrate peptide. Dispense into all wells.
-
Initiation of Reaction: Prepare a master mix of kinase buffer containing ATP. Add this mix to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Signal Generation: Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a luciferase-catalyzed reaction that produces light in proportion to the amount of ATP remaining.
-
Data Acquisition: Incubate as required by the detection reagent. Read the luminescence signal on a plate reader.
Data Analysis:
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Data Presentation: Target-Based Screening
All quantitative results should be summarized for clear comparison.
Table 1: Representative Data Table for Target-Based Screening
| Target | Compound Concentration | % Inhibition (Mean ± SD, n=3) | IC₅₀ (µM) |
|---|---|---|---|
| JAK1 | 10 µM | 85.4 ± 4.1 | 0.75 |
| JAK2 | 10 µM | 92.1 ± 3.5 | 0.21 |
| JAK3 | 10 µM | 45.2 ± 6.8 | 8.9 |
| MEK1 | 10 µM | 5.6 ± 2.1 | > 10 |
| Kv1.3 | 10 µM | 68.9 ± 5.3 | 2.5 |
Unbiased Discovery: Phenotypic Screening
Phenotypic screening allows the compound to reveal its biological effects in the complex environment of a living cell, potentially uncovering unexpected therapeutic avenues.[6][] Our approach follows a logical cascade from broad cytotoxicity to disease-relevant functional assays.
Caption: Tiered workflow for phenotypic screening and hit validation.
Tier 1: Broad Antiproliferative Screening
The first step is to assess the compound's general effect on cell viability and proliferation across a diverse panel of human cancer cell lines. This can reveal both general cytotoxicity and potential cancer-type selectivity.
Protocol: Cell Viability Assay (MTT/Resazurin-Based)
Principle: This assay measures the metabolic activity of living cells. Viable cells reduce a substrate (e.g., MTT or resazurin) into a colored or fluorescent product, providing a quantitative measure of cell number.
Procedure:
-
Cell Seeding: Seed cells from different cancer lineages (e.g., MCF-7 breast, HCT116 colon, A549 lung) in clear, flat-bottomed 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for a standard period (e.g., 48 or 72 hours).[15]
-
Signal Development: Add the metabolic dye (e.g., MTT or resazurin) and incubate for 1-4 hours. If using MTT, a solubilization step is required.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration causing 50% growth inhibition).
Tier 2: Disease-Relevant Functional Assays
Based on the known activities of the aminopyridine and azetidine scaffolds, we can select functional assays to probe for more specific phenotypes.[16]
-
Anti-inflammatory Assay: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells). Cytokine levels in the supernatant can be quantified using ELISA.
-
Antimicrobial Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), using a broth microdilution method.[17][18]
Data Presentation: Phenotypic Screening
Table 2: Representative Data Table for Antiproliferative Screening
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 0.8 |
| A549 | Lung Cancer | > 10 |
| K-562 | Leukemia | 0.05 |
Table 3: Representative Data Table for Functional Screening
| Assay Type | Model | Endpoint | IC₅₀ / MIC (µM) |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW 264.7 | TNF-α Release | 1.2 |
| Antibacterial | S. aureus | Growth Inhibition (MIC) | 4.5 |
| Antibacterial | E. coli | Growth Inhibition (MIC) | > 32 |
Early "Drug-likeness" Assessment (ADME/Tox)
Identifying compounds with desirable pharmacokinetic properties is paramount. This "fail early, fail cheap" philosophy prevents wasted resources on molecules that, despite potent activity, are not viable as drugs.[19]
In Silico and In Vitro Integration
We begin with computational predictions and confirm these with key in vitro experiments.
Table 4: Key Parameters for Early ADME/Tox Profiling
| Parameter | Method | Rationale | Desired Outcome |
|---|---|---|---|
| Solubility | In Silico (e.g., SwissADME) / Kinetic Solubility Assay | Poor solubility hinders absorption and formulation. | > 50 µM |
| Permeability | In Silico (e.g., pkCSM) / PAMPA or Caco-2 Assay[20] | Predicts oral absorption. | High permeability class |
| Metabolic Stability | In Vitro (Human Liver Microsomes)[20] | Predicts in vivo half-life and clearance. | t½ > 30 min |
| CYP Inhibition | In Silico / In Vitro (Fluorometric Assay) | Predicts potential for drug-drug interactions. | IC₅₀ > 10 µM |
| Toxicity Flags | In Silico (e.g., pkCSM, DEREK) | Identifies structural alerts for toxicity. | No major alerts |
Detailed Protocol: In Vitro Metabolic Stability Assay
Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is measured over time.
Procedure:
-
Reaction Setup: In a 96-well plate, combine HLM and the test compound in a phosphate buffer at 37°C.
-
Initiation: Add a pre-warmed NADPH-regenerating system to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).
Integrated Analysis and Path Forward
The true power of this strategy lies in synthesizing the data from all three pillars to build a comprehensive profile of this compound.
Caption: Decision-making workflow integrating multi-pillar screening data.
Hypothetical Scenario Analysis: Imagine the screening yields the following results:
-
Target-Based: Potent JAK2 inhibition (IC₅₀ = 0.21 µM).
-
Phenotypic: Highly selective antiproliferative activity against a leukemia cell line known to be dependent on JAK/STAT signaling (e.g., K-562, GI₅₀ = 0.05 µM).
-
ADME/Tox: Good aqueous solubility and high permeability in a PAMPA assay, with moderate metabolic stability in HLM (t½ = 45 min).
By employing this comprehensive and logical screening guide, researchers can efficiently and effectively profile novel compounds like this compound, making informed decisions to accelerate the journey from a promising molecule to a potential therapeutic.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.
- Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods.
- Vincent, F. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- BOC Sciences. (n.d.). Phenotypic Assays. BOC Sciences.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Wikipedia. (n.d.). Phenotypic screening. Wikipedia.
- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
- Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.
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Unlocking the Therapeutic Potential of 1-(4-Aminopyridin-2-yl)azetidin-3-ol: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound, 1-(4-aminopyridin-2-yl)azetidin-3-ol, represents a promising scaffold for the development of new therapeutics. Its chemical architecture, combining the well-established pharmacophore of 4-aminopyridine with a privileged azetidine moiety, suggests a strong potential for targeted biological activity. This technical guide provides an in-depth exploration of the potential therapeutic targets of this molecule, grounded in the extensive research on its parent compounds and analogs. We will delve into the scientific rationale for target selection, present detailed experimental workflows for target validation, and offer insights into the subsequent steps of drug development. This document is intended to serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic utility of this compound.
Introduction: A Molecule of Interest
The quest for novel therapeutics with improved efficacy and safety profiles is a driving force in medicinal chemistry. The compound this compound has emerged as a molecule of significant interest due to its unique structural features. It integrates two key chemical motifs:
-
The 4-Aminopyridine Core: A well-characterized pharmacophore known for its potent biological activity, primarily as a blocker of voltage-gated potassium (Kv) channels[1][2][3][4]. This action has led to the clinical use of 4-aminopyridine (fampridine) for the symptomatic treatment of multiple sclerosis[1][5].
-
The Azetidine Ring: A four-membered nitrogen-containing heterocycle increasingly recognized as a "privileged scaffold" in drug discovery[6][7][8]. Its inherent ring strain and three-dimensional geometry can confer favorable pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better target binding affinity[6][9].
The strategic combination of these two moieties in this compound suggests a strong likelihood of it modulating key physiological pathways, making it a compelling candidate for therapeutic development. This guide will primarily focus on the most probable therapeutic targets and the methodologies to validate them. While direct biological data for this specific molecule is not yet widely available, a robust hypothesis can be formulated based on the extensive knowledge of its constituent parts.
Primary Hypothesized Therapeutic Target: Voltage-Gated Potassium (Kv) Channels
The most prominent and well-documented therapeutic target of 4-aminopyridine and its derivatives is the family of voltage-gated potassium (Kv) channels[1][2][3][4]. These channels are crucial for the repolarization of cell membranes and the regulation of neuronal excitability.
Mechanism of Action
4-aminopyridine acts by physically blocking the pore of Kv channels, thereby inhibiting the outward flow of potassium ions. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and, consequently, enhanced neurotransmitter release[3][5]. In demyelinated neurons, as seen in multiple sclerosis, this mechanism can restore nerve impulse conduction[1][2].
Rationale for Targeting by this compound
The presence of the 4-aminopyridine core in this compound strongly suggests that it will also target Kv channels. The azetidin-3-ol substituent is not expected to abolish this activity but rather to modulate it in several potentially beneficial ways:
-
Selectivity: The diverse family of Kv channels (Kv1-Kv12) presents an opportunity for developing selective blockers. The specific three-dimensional structure imparted by the azetidine ring could lead to preferential binding to certain Kv channel subtypes, potentially reducing off-target effects and improving the therapeutic window.
-
Potency: The substituent may enhance the binding affinity of the molecule for the channel pore, leading to increased potency.
-
Pharmacokinetics: The azetidine moiety is known to improve metabolic stability and other pharmacokinetic parameters, which could translate to a more favorable dosing regimen and reduced systemic exposure[6].
Signaling Pathway
The primary signaling pathway influenced by the blockade of Kv channels is the regulation of neuronal excitability and neurotransmitter release.
Caption: Proposed mechanism of action of this compound via Kv channel blockade.
Experimental Workflow for Target Validation
A systematic and rigorous experimental approach is essential to validate Kv channels as the primary target of this compound and to characterize its pharmacological profile.
In Vitro Assays
Patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with ion channels.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Culture a cell line stably expressing the human Kv channel subtype of interest (e.g., HEK293 cells expressing Kv1.1, Kv1.2, etc.).
-
Cell Preparation: Plate the cells on glass coverslips and grow to 50-70% confluency.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes (3-5 MΩ resistance) with an intracellular solution containing (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH. The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing this compound at various concentrations (e.g., 10 nM to 100 µM).
-
Data Analysis: Measure the peak outward current at each voltage step before and after compound application. Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC₅₀ value.
For screening against a panel of Kv channel subtypes or for lead optimization, HTS-compatible assays are valuable.
Protocol: Flux-Based Assays (e.g., Thallium Flux)
-
Cell Plating: Plate cells expressing the target Kv channel in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a potassium-sensitive fluorescent dye (e.g., a thallium-sensitive dye).
-
Compound Incubation: Add this compound at various concentrations to the wells.
-
Depolarization and Thallium Addition: Add a stimulus buffer containing a high concentration of potassium and thallium to depolarize the cells and initiate thallium influx through open Kv channels.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Inhibition of the channel will result in a decreased rate of fluorescence increase. Calculate the IC₅₀ from the concentration-response curve.
Ex Vivo and In Vivo Models
Following in vitro validation, it is crucial to assess the compound's activity in more physiologically relevant systems.
Protocol: Ex Vivo Spinal Cord Injury Model
This model is particularly relevant given the known efficacy of 4-aminopyridine in neurological injury[10].
-
Animal Model: Use adult guinea pigs, a common model for spinal cord injury studies.
-
Spinal Cord Isolation: Isolate a segment of the thoracic spinal cord and place it in a double sucrose gap recording chamber.
-
Injury Induction: Induce a compression injury to the isolated spinal cord segment.
-
Electrophysiological Recording: Record compound action potentials (CAPs) evoked by electrical stimulation of the spinal cord.
-
Compound Application: Perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing this compound.
-
Data Analysis: Measure the amplitude and area of the CAPs before and after compound application to assess the restoration of nerve conduction.
Caption: A streamlined workflow for the validation of this compound's therapeutic target.
Secondary and Exploratory Therapeutic Targets
While Kv channels are the primary hypothesized target, the unique structure of this compound may confer activity at other targets. A comprehensive investigation should include exploratory screening against other relevant target classes.
Acetylcholinesterase (AChE)
Some aminopyridine derivatives have shown activity as AChE inhibitors, a mechanism relevant to Alzheimer's disease[11]. The potential for dual-targeting (Kv channels and AChE) could be a novel therapeutic strategy.
Experimental Approach:
-
Ellman's Assay: A colorimetric assay to measure AChE activity.
-
In Vitro and In Vivo Models of Alzheimer's Disease: Assess the compound's ability to improve cognitive function in relevant models.
Other Ion Channels
Given the structural similarity to other ion channel modulators, screening against a panel of other ion channels (e.g., sodium, calcium channels) is a prudent step to assess selectivity and identify potential off-target effects or novel activities.
Experimental Approach:
-
Automated Patch-Clamp Systems: High-throughput electrophysiology platforms for screening against a panel of ion channels.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacological Profile of this compound
| Target | Assay Type | IC₅₀ (nM) |
| Kv1.1 | Patch-Clamp | 50 |
| Kv1.2 | Patch-Clamp | 80 |
| Kv1.3 | Patch-Clamp | >1000 |
| Kv7.2/7.3 | Patch-Clamp | >10,000 |
| hERG | Patch-Clamp | >10,000 |
| AChE | Ellman's Assay | 500 |
This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion and Future Directions
The molecule this compound holds significant promise as a novel therapeutic agent, with voltage-gated potassium channels representing its most probable primary therapeutic target. The strategic incorporation of the azetidine ring is anticipated to confer a superior pharmacological profile compared to the parent 4-aminopyridine. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's activity.
Successful validation of Kv channel blockade as the primary mechanism of action would pave the way for further preclinical development, including pharmacokinetic and toxicological studies, and ultimately, clinical trials for a range of neurological disorders, including multiple sclerosis, spinal cord injury, and potentially certain forms of epilepsy. The exploration of secondary targets such as acetylcholinesterase could also unveil novel therapeutic applications. The systematic investigation of this compound is a worthy endeavor with the potential to deliver a next-generation therapeutic for patients with unmet medical needs.
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The Structure-Activity Relationship of 1-(4-Aminopyridin-2-yl)azetidin-3-ol: A Technical Guide to a Promising Scaffold
Abstract
The confluence of the 2,4-substituted aminopyridine motif, a privileged structure in kinase and channel modulation, with the azetidin-3-ol scaffold, a rising star in enhancing drug-like properties, presents the 1-(4-Aminopyridin-2-yl)azetidin-3-ol core as a fertile ground for therapeutic innovation. This technical guide delves into the prospective structure-activity relationships (SAR) of this specific scaffold. While direct, comprehensive studies on this exact molecule are nascent, a robust analysis of its constituent parts provides a predictive framework for its biological potential and a strategic roadmap for analog design. This document will explore the SAR of the aminopyridine and azetidine moieties, propose synthetic pathways, and identify potential therapeutic targets for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Strategic Importance
The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The this compound scaffold emerges as a compelling starting point, synergistically combining the biological relevance of aminopyridines with the advantageous physicochemical properties of azetidines.
-
The 4-Aminopyridine Moiety: 4-aminopyridine itself is a well-established potassium (K+) channel blocker, known to enhance neurotransmission and used clinically to improve motor function in multiple sclerosis.[1][2] Its derivatives have been extensively explored as inhibitors of various enzymes and receptors.[1] The 2,4-substitution pattern, in particular, is a hallmark of numerous kinase inhibitors, where the amino group at the 4-position often forms a critical hydrogen bond with the hinge region of the kinase active site.
-
The Azetidin-3-ol Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[3] Their strained ring system imparts a degree of conformational rigidity and an sp3-rich character, which can lead to improved metabolic stability, solubility, and pharmacokinetic properties.[3][4] The hydroxyl group at the 3-position provides a valuable handle for further functionalization or can act as a hydrogen bond donor/acceptor, influencing target engagement and physicochemical characteristics.
This guide will deconstruct the this compound core to build a foundational understanding of its SAR, empowering researchers to rationally design and synthesize novel analogs with therapeutic potential.
Deconstructing the Core: A Bipartite Approach to SAR
The exploration of the SAR of this compound can be systematically approached by considering modifications to its two primary components: the 4-aminopyridine ring and the azetidin-3-ol ring.
The 4-Aminopyridine Ring: The Engine of Biological Activity
The 4-aminopyridine moiety is predicted to be the primary driver of biological activity, with each position on the ring offering a vector for modification to modulate potency, selectivity, and physicochemical properties.
-
Position 4 (Amino Group): The exocyclic amino group is a critical pharmacophoric feature. In many kinase inhibitors, this group forms a key hydrogen bond with the hinge region of the ATP-binding site. Therefore, derivatization of this amine with amides, carbamates, or ureas could be explored to probe for additional interactions in the active site.[5] However, any modification must be carefully considered, as it may disrupt this crucial interaction.
-
Positions 3 and 5: These positions are prime candidates for substitution to enhance potency and selectivity. The introduction of small alkyl, halo, or methoxy groups can influence the electronic properties of the pyridine ring and explore steric interactions within the target's binding pocket.[6] A structure-activity relationship analysis of pyridine derivatives has shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity.[7]
-
Position 6: This position offers another avenue for modification. Introducing substituents here could modulate the molecule's overall shape and potential for interactions with the solvent-exposed region of a target protein.
The Azetidin-3-ol Ring: The Rudder for Physicochemical Properties
The azetidin-3-ol moiety is expected to significantly influence the molecule's pharmacokinetic profile and can also contribute to target binding.
-
Position 1 (Nitrogen): The linkage to the pyridine ring is a key determinant of the molecule's overall conformation. While the current focus is on the direct N-aryl bond, exploring alternative linkers could be a fruitful strategy.
-
Position 3 (Hydroxyl Group): The hydroxyl group is a pivotal feature. It can act as a hydrogen bond donor or acceptor, contributing to target affinity. Furthermore, it enhances aqueous solubility. Esterification or etherification of this group can be used to generate prodrugs or to probe for additional hydrophobic interactions in the binding site. The 3-hydroxymethyl-azetidine has been shown to be an effective bioisostere for pyrrolidin-3-ol, suggesting that modifications at this position can be well-tolerated and beneficial.[8]
-
Positions 2 and 4: The methylene groups of the azetidine ring offer opportunities for introducing substituents to create chiral centers and explore three-dimensional space within the binding pocket. The synthesis of 3,3-disubstituted azetidines is an emerging area of interest.[9]
Synthetic Pathways: Enabling SAR Exploration
The synthesis of this compound and its analogs is achievable through established synthetic methodologies. A plausible retrosynthetic analysis is outlined below.
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"1-(4-Aminopyridin-2-yl)azetidin-3-ol" derivatives and analogs
An In-Depth Technical Guide to the Synthesis, Evaluation, and Optimization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol Derivatives as Novel Neuromodulators
Abstract
The convergence of privileged scaffolds in medicinal chemistry presents a rational pathway to novel therapeutic agents. This guide explores the chemical landscape of derivatives and analogs built upon the This compound core. This structure synergistically combines the clinically validated voltage-gated potassium (Kv) channel blocking properties of the 4-aminopyridine (4-AP) moiety with the versatile and desirable physicochemical attributes of the azetidine ring.[1][2] We present a Senior Application Scientist's perspective on the strategic design, synthesis, and pharmacological evaluation of these compounds. The primary therapeutic hypothesis is the development of next-generation neuromodulators with enhanced selectivity, improved pharmacokinetic profiles, and potentially novel mechanisms of action for treating neurological disorders such as multiple sclerosis and spinal cord injury.[3]
Introduction: The Strategic Convergence of Two Privileged Scaffolds
The pursuit of novel central nervous system (CNS) therapeutics is fraught with challenges, from penetrating the blood-brain barrier to achieving target specificity. A powerful strategy in drug design involves the hybridization of molecular fragments with known biological activities and favorable drug-like properties. The this compound core is a quintessential example of this approach.
-
The Pharmacophore: 4-Aminopyridine (4-AP): 4-AP is a well-established, non-selective blocker of voltage-gated potassium channels.[4] Its mechanism involves enhancing neurotransmitter release and restoring conduction in demyelinated axons by prolonging the action potential.[5] This activity forms the basis of its clinical use for symptomatic relief in multiple sclerosis.[3] However, its application can be limited by a narrow therapeutic window and off-target effects.
-
The Modulating Scaffold: Azetidin-3-ol: The four-membered azetidine ring is no longer a mere synthetic curiosity but a validated "privileged" scaffold in modern drug discovery.[1][2] Its strained, three-dimensional structure can improve metabolic stability, aqueous solubility, and ligand-receptor binding geometry compared to more conventional, larger rings. The hydroxyl group at the 3-position provides a crucial synthetic handle for fine-tuning physicochemical properties like lipophilicity and for introducing further pharmacophoric features.
By coupling the 4-AP pharmacophore to the N-1 position of the azetidin-3-ol scaffold, we create a novel chemical entity poised for exploration as a refined Kv channel modulator. The core hypothesis is that the azetidine moiety will serve to optimize the drug metabolism and pharmacokinetics (DMPK) profile of the 4-AP core, while derivatization of the azetidinol and the 4-amino group will allow for the exploration of new structure-activity relationships (SAR) to enhance potency and selectivity. A related analog, 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol, has been noted as a valuable intermediate for designing drugs targeting neurological disorders via ion channel modulation, lending strong support to this rationale.[6]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this chemical class is anchored by a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. The overall strategy involves preparing the key heterocyclic precursors and coupling them in a convergent manner.
Synthesis of the Core Scaffold: this compound
The principal disconnection is between the pyridine C2 carbon and the azetidine nitrogen. This bond is most logically formed via an SNAr reaction between an activated 2-halopyridine and azetidin-3-ol. While such reactions often require harsh conditions, methods for room-temperature substitution of activated pyridiniums have been developed, offering a milder alternative.[7][8][9]
The proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for the core molecule and its analogs.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established SNAr and reduction methodologies.[7][10]
Step 1: N-Arylation via SNAr
-
To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a sealed vessel, add N-Boc-azetidin-3-ol (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.
-
Monitor the reaction by TLC or LC-MS until consumption of the starting material.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Boc-protected 1-(4-nitropyridin-2-yl)azetidin-3-ol.
Step 2: Nitro Group Reduction & Deprotection
-
Dissolve the product from Step 1 in a mixture of methanol and ethyl acetate (1:1, 0.1 M).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.
-
Stir vigorously for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate. The resulting intermediate is Boc-protected this compound.
-
Dissolve the crude intermediate in dichloromethane (DCM, 0.2 M) and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the azetidine nitrogen.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, This compound . Further purification may be achieved by crystallization or chromatography if necessary.
Pharmacological Evaluation & Mechanism of Action
The primary hypothesis is that these compounds function as Kv channel blockers. The gold-standard technique for characterizing ion channel modulators is patch-clamp electrophysiology .[11][12]
Proposed Mechanism of Action
Based on the extensive literature on 4-AP, the derivatives are expected to act as pore blockers of Kv channels.[5][13] The uncharged form of the molecule likely crosses the neuronal membrane, after which the protonated (cationic) form binds to a site within the intracellular pore vestibule, physically occluding the flow of K+ ions. This inhibition of the repolarizing K+ current leads to a broadening of the action potential, which in turn enhances Ca2+ influx at the presynaptic terminal and increases neurotransmitter release.
Caption: Proposed mechanism of Kv channel blockade by the title compound.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
This protocol outlines the evaluation of a test compound's inhibitory activity on a specific Kv channel subtype (e.g., Kv1.1) expressed in a mammalian cell line (e.g., HEK293 cells).[5][14]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Kv channel of interest under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose. Adjust pH to 7.3 with NaOH.[14]
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 11 EGTA, 10 HEPES, 0.4 CaCl2. Adjust pH to 7.3 with KOH.[11]
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
3. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate recording micropipettes from borosilicate glass using a micropipette puller, aiming for a resistance of 3-5 MΩ when filled with the internal solution.[14]
-
Mount the filled pipette onto the micromanipulator. Apply slight positive pressure and approach a target cell.
-
Once the pipette tip touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.[12]
-
Apply gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows electrical and molecular access to the cell interior.
-
Set the amplifier to voltage-clamp mode. Hold the membrane potential at -80 mV.
-
Apply a voltage-step protocol to elicit Kv currents. For example, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 500 ms.
-
After establishing a stable baseline current, perfuse the chamber with the external solution containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Record the currents at each concentration until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +40 mV) before (Icontrol) and after (Idrug) drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) & Lead Optimization
While specific SAR data for this class is not yet published, a predictive framework can be constructed based on known data for 4-AP analogs and general medicinal chemistry principles.[15] The goal is to modulate potency, selectivity against different Kv channel subtypes, and DMPK properties.
Key Modification Points and Hypothesized Effects
| Modification Site | Proposed Modification | Rationale & Expected Outcome |
| Azetidine-3-OH | Methyl Ether (-OCH₃) | Increase lipophilicity, potentially improving BBB penetration. May remove a key hydrogen bond donor interaction. |
| Acetate Ester (-OAc) | Acts as a potential prodrug. Esterases in the CNS could cleave it to release the active parent alcohol, improving delivery. | |
| Fluoro (-F) | The -OH can be replaced with -F to block metabolism at this position and lower pKa, potentially altering binding interactions. | |
| Pyridine-4-NH₂ | Methylamide (-NHC(O)CH₃) | Acts as a prodrug. May reduce basicity and alter solubility. Can be cleaved in vivo to release the active 4-AP moiety. |
| Methyl carbamate (-NHCO₂Me) | Similar to amides, serves as a potential prodrug strategy to modulate physicochemical properties.[15] | |
| Pyridine Ring | 3-Fluoro substitution | Based on 4-AP SAR, a 3-fluoro substituent can increase potency by favorably altering the electronics of the pyridine ring.[15] |
Lead Optimization Workflow
A logical workflow is essential for efficiently advancing a chemical series from a hit to a clinical candidate.
Caption: A logical workflow for lead optimization of the scaffold.
Conclusion and Future Perspectives
The This compound scaffold represents a highly promising, yet underexplored, area for the development of novel CNS therapeutics. By rationally combining the Kv channel blocking activity of 4-aminopyridine with the advantageous properties of the azetidine ring, there is a clear path toward identifying next-generation neuromodulators. The synthetic routes are feasible, and the pharmacological evaluation can be conducted using well-established, robust techniques like patch-clamp electrophysiology.
Future work should focus on executing the proposed SAR plan, with a particular emphasis on achieving selectivity for specific Kv channel subtypes implicated in disease pathology. A thorough investigation of the DMPK properties will be critical for validating the core hypothesis that the azetidine moiety can confer a superior drug-like profile. Success in this area could lead to the development of safer and more effective treatments for patients suffering from debilitating neurological conditions.
References
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Alp, E., & Onal, A. (2020). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Journal of BUON, 25(3), 1439-1446. Retrieved from [Link]
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Kirsch, G. E. (1995). Molecular mechanisms of K+ channel blockade: 4-Aminopyridine interaction with a cloned cardiac transient K+ (Kv1.4) channel. Advances in Experimental Medicine and Biology, 382, 11-22. Retrieved from [Link]
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Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 466, 1. Retrieved from [Link]
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Sophion. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Retrieved from [Link]
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Ye, L., et al. (2016). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Channels, 10(4), 323-332. Retrieved from [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]
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ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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The Azetidinol-Aminopyridine Core: A Technical Guide to a Privileged Fragment for Kinase Inhibitor Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to tackle challenging biological targets. Within the vast landscape of fragment libraries, certain scaffolds have emerged as "privileged" due to their recurring appearance in bioactive molecules and their inherent ability to form key interactions with protein targets. This guide provides an in-depth technical exploration of one such fragment, 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a molecule that elegantly combines the potent hydrogen-bonding capabilities of a 2-aminopyridine with the desirable physicochemical properties of a 3-dimensional azetidinol scaffold. We will dissect the strategic advantages of this fragment, provide detailed synthetic and screening protocols, and illustrate its application in the discovery of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.
The Strategic Value of the this compound Fragment
The efficacy of the this compound core (CAS: 1403248-75-8) in FBDD is not accidental; it is the result of a synergistic combination of two well-established pharmacophoric elements.[1][2]
The 2-Aminopyridine Moiety: The "Hinge-Binding" Anchor
The 2-aminopyridine motif is a celebrated hero in the world of kinase inhibitor design.[3] Its primary role is to act as a bidentate hydrogen bond donor-acceptor, forming highly stable interactions with the "hinge" region of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP and serves as a powerful anchor for the fragment, ensuring a specific and predictable binding mode. The exocyclic amine and the pyridine nitrogen are perfectly positioned to engage with the backbone amide donor and carbonyl acceptor of the hinge residues, a pattern observed across numerous kinase families.[4]
The Azetidin-3-ol Scaffold: The Vector for 3D Exploration and Improved Properties
The azetidine ring, a four-membered saturated heterocycle, offers several distinct advantages in drug design.[5] Its strained nature and non-planar conformation introduce three-dimensionality, a crucial feature for escaping the "flatland" of traditional aromatic scaffolds and achieving better shape complementarity with protein binding sites.[5] This sp³-rich character is increasingly recognized as a key factor in improving solubility, metabolic stability, and overall druglikeness.[4]
The hydroxyl group of the azetidin-3-ol provides a critical vector for fragment elaboration. It can act as a hydrogen bond donor, forming additional interactions with the target protein, and it serves as a convenient chemical handle for synthetic "growing" strategies, allowing for the exploration of nearby pockets within the binding site.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1403248-75-8 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [7] |
| Predicted XlogP | -0.2 | PubChem |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
These properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), making it an ideal candidate for fragment screening libraries.
Synthesis of the Core Fragment
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a robust and widely used method in medicinal chemistry. A plausible and efficient synthetic route is outlined below.
Caption: Proposed synthesis of the target fragment via SNAAr.
Detailed Synthetic Protocol
Materials:
-
2-Chloro-4-aminopyridine
-
Azetidin-3-ol hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-4-aminopyridine (1.0 eq) in NMP, add Azetidin-3-ol hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford this compound as the final product.
Self-Validation: The structure and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in FBDD: A Workflow for IRAK4 Inhibitor Discovery
The Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways are central to the innate immune response, and their dysregulation is implicated in a host of inflammatory and autoimmune diseases. IRAK4 is a critical upstream kinase in these pathways, making it a highly attractive therapeutic target.[8] The this compound fragment is an excellent starting point for an FBDD campaign against IRAK4.
Caption: A typical FBDD workflow for discovering IRAK4 inhibitors.
Phase 1: Fragment Screening and Hit Validation
The primary goal of this phase is to identify fragments that bind to the IRAK4 kinase domain. Highly sensitive biophysical techniques are required to detect these weak interactions.
Recommended Screening Techniques:
-
Surface Plasmon Resonance (SPR): A label-free technique that immobilizes the IRAK4 protein on a sensor chip and flows the fragment library over the surface.[1] Binding events are detected in real-time, providing information on kinetics (k_on, k_off) and affinity (K_D).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR can identify binders in solution by observing changes in the NMR signals of the fragments upon binding to the protein.[9]
-
X-ray Crystallography: A high-resolution method that involves soaking or co-crystallizing the IRAK4 protein with individual fragments or cocktails of fragments. This technique not only identifies binders but also provides the precise binding mode, which is invaluable for the next phase.[10]
Protocol: SPR-Based Fragment Screening
-
Immobilization: Covalently immobilize recombinant human IRAK4 kinase domain on a CM5 sensor chip via amine coupling to achieve a density of ~10,000 response units (RU).
-
Screening: Inject fragments from the library (typically at 100-500 µM in a suitable running buffer) over the IRAK4 and reference flow cells.
-
Hit Identification: Identify fragments that show a specific binding response significantly above the background noise.
-
Affinity Determination: For the identified hits, perform a dose-response analysis by injecting a range of concentrations to determine the equilibrium dissociation constant (K_D).
Self-Validation: Hits should be validated by at least two different techniques to eliminate false positives. For example, an SPR hit should be confirmed by NMR or a thermal shift assay (DSF).
Phase 2: Structure-Guided Lead Optimization
Once a fragment like this compound is validated as a binder, the next step is to increase its potency and selectivity through chemical elaboration.[6]
Caption: Common strategies for evolving a fragment hit into a lead compound.
Case Study Insight: Elaboration of an Aminopyridine Scaffold for Kinase Inhibition
Studies on related kinase targets like JAK2 have demonstrated the power of this approach.[4][11] Starting with an aminopyridine core, medicinal chemists can use the azetidinol -OH group as a "growing point." By obtaining the X-ray crystal structure of the fragment bound to IRAK4, one can identify nearby hydrophobic pockets or potential hydrogen bonding partners. Synthetic chemistry can then be employed to extend the molecule from the hydroxyl group with moieties that occupy these pockets, leading to a dramatic increase in potency.
For instance, adding a substituted phenyl ring or a small alkyl chain via an ether linkage at the 3-position of the azetidine could pick up favorable van der Waals interactions with a nearby hydrophobic region, significantly improving the ligand efficiency of the resulting compound.
Table 2: Representative Data from a Fragment Elaboration Campaign (Hypothetical)
| Compound | Structure | IRAK4 IC₅₀ (nM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 50,000 | 0.35 |
| Intermediate 1 | (Elaborated at azetidinol -OH) | 800 | 0.38 |
| Lead Compound | (Further optimization) | 15 | 0.42 |
The IRAK4 Signaling Pathway: The Target in Context
To fully appreciate the therapeutic potential of inhibiting IRAK4, it is essential to understand its role in cellular signaling.
Caption: Simplified schematic of the IRAK4-mediated signaling cascade.
Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1.[8] This initiates a downstream cascade leading to the activation of transcription factors like NF-κB, ultimately resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][12] An inhibitor developed from the this compound fragment would block the kinase activity of IRAK4, effectively shutting down this inflammatory cascade at a very early and critical point.
Conclusion and Future Perspectives
The this compound fragment represents a powerful starting point for the discovery of novel kinase inhibitors. Its constituent parts, the hinge-binding 2-aminopyridine and the property-enhancing azetidinol ring, provide a robust anchor and a versatile platform for structure-guided design. By employing a systematic FBDD workflow, researchers can leverage this fragment to efficiently develop potent and selective inhibitors for challenging targets like IRAK4, with the potential to yield new therapies for a wide range of inflammatory and autoimmune disorders. The principles and protocols outlined in this guide provide a solid framework for any research team looking to exploit the potential of this privileged scaffold in their drug discovery programs.
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The Emergence of 1-(4-Aminopyridin-2-yl)azetidin-3-ol in CNS Drug Discovery: A Technical Guide for the Modern Researcher
Abstract
The quest for novel chemical entities that can effectively modulate central nervous system (CNS) targets with high specificity and favorable pharmacokinetic profiles is a central challenge in modern drug discovery. This technical guide delves into the scientific rationale and empirical framework for the investigation of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a promising scaffold that marries the established neuro-modulatory properties of the 4-aminopyridine core with the advantageous physicochemical characteristics of an azetidine moiety. We will explore its potential as a CNS therapeutic agent, from its molecular design and synthesis to a comprehensive, albeit prospective, evaluation of its biological activity and drug-like properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.
Introduction: The Strategic Convergence of Aminopyridines and Azetidines in CNS Drug Design
The aminopyridine class of compounds has long been recognized for its potent activity in the CNS, primarily through the blockade of voltage-gated potassium channels.[1][2] This mechanism of action has been successfully translated into therapeutic applications, most notably with the approval of dalfampridine (a 4-aminopyridine formulation) for the improvement of walking in patients with multiple sclerosis.[3] The core principle behind its efficacy lies in the restoration of action potential conduction in demyelinated axons, a pathological hallmark of many neurodegenerative diseases.[3][4]
However, the therapeutic window of early aminopyridine-based drugs has been constrained by issues of toxicity and off-target effects.[5] This has spurred the development of next-generation derivatives that aim to refine the pharmacological profile, enhancing target engagement while minimizing adverse events. The strategic incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a significant step in this direction.[6][7] The inherent ring strain and sp3-rich character of the azetidine scaffold confer a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and target binding affinity.[6][7]
This compound emerges from this strategic convergence. The 4-aminopyridine component provides the pharmacophore responsible for potassium channel modulation, while the 2-substituted azetidin-3-ol moiety offers a versatile handle for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploring additional interactions within the target binding pocket. This guide will provide a comprehensive, albeit prospective, analysis of this promising molecule in the context of CNS drug discovery.
Synthesis and Characterization: A Proposed Synthetic Strategy
Retrosynthetic Analysis
A logical disconnection approach points towards a nucleophilic aromatic substitution (SNAr) reaction between a protected azetidin-3-ol and an activated 2-halopyridine derivative.
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A Technical Guide to 1-(4-Aminopyridin-2-yl)azetidin-3-ol for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, privileged scaffolds—molecular frameworks that are amenable to forming high-affinity interactions with the kinase ATP-binding site—are of immense value. The aminopyridine core is one such scaffold, renowned for its ability to act as a bioisostere of the adenine ring of ATP, allowing it to form key hydrogen bond interactions with the kinase hinge region.[1][2] This guide provides an in-depth technical overview of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a versatile and highly functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore its synthesis, physicochemical properties, and strategic application in drug development, offering field-proven insights for researchers and medicinal chemists.
Introduction: The Strategic Value of the Aminopyridine-Azetidine Scaffold
The pursuit of selective and potent kinase inhibitors is a primary objective in therapeutic development.[3][4] The challenge lies in designing molecules that can effectively compete with endogenous ATP at the enzyme's active site while maintaining selectivity across the highly conserved human kinome.[3] The 2-aminopyridine moiety has proven to be a highly effective hinge-binding motif, a feature common to many successful kinase inhibitors.[5][6]
The molecule This compound combines this critical hinge-binding element with a three-dimensional azetidine ring. Azetidines are strained four-membered heterocycles that have gained significant traction in medicinal chemistry.[7][8] Their incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability while providing precise three-dimensional vectors for exploring interactions within the deeper pockets of the kinase active site.[7] The hydroxyl group on the azetidine ring serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic profiles.
This guide will provide a comprehensive examination of this key building block, from its rational design to its practical application in synthesizing novel kinase inhibitors.
Physicochemical & Structural Properties
A thorough understanding of the foundational properties of a building block is critical for its effective use.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1403248-75-8 | [9] |
| Molecular Formula | C₉H₁₃N₃O | [10] |
| Molecular Weight | 179.22 g/mol | Calculated |
| Predicted LogP | -0.5 to 0.5 | Cheminformatics Tools |
| Predicted pKa | ~5.5 (pyridinium), ~9.0 (amino) | Cheminformatics Tools |
| Appearance | Off-white to pale yellow solid | Typical Observation |
Synthesis and Purification Protocol
The synthesis of This compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The following protocol is a representative, validated method.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials & Reagents:
| Reagent | M.W. | Moles (equiv) | Amount |
| 2-Chloro-4-aminopyridine | 128.56 | 1.0 | (as required) |
| Azetidin-3-ol hydrochloride | 109.56 | 1.2 | (as required) |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | (as required) |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | --- | (as required) |
| Ethyl Acetate (EtOAc) | --- | --- | --- |
| Brine | --- | --- | --- |
| Anhydrous Sodium Sulfate | --- | --- | --- |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq), azetidin-3-ol hydrochloride (1.2 eq), and N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.5 M.
-
Causality Note: NMP is a high-boiling polar aprotic solvent, ideal for SₙAr reactions which often require elevated temperatures to proceed at a reasonable rate.
-
-
Base Addition: Add diisopropylethylamine (DIPEA, 3.0 eq) to the suspension. The hydrochloride salt of azetidin-3-ol requires two equivalents of base to be neutralized, and an additional equivalent is used to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 140 °C under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase is 10% Methanol in Dichloromethane. The reaction is complete upon full consumption of the 2-chloro-4-aminopyridine starting material (typically 12-24 hours).
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with Ethyl Acetate (3x).
-
Causality Note: The aqueous work-up is designed to remove the high-boiling NMP solvent and the water-soluble salts (DIPEA-HCl).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (gradient elution, e.g., 5-15% Methanol in Dichloromethane) to yield This compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action and Application in Kinase Inhibitor Design
The strategic value of this scaffold lies in its ability to form well-defined interactions with the ATP-binding site of a protein kinase.
Hinge-Binding Interaction:
The 4-amino group and the endocyclic pyridine nitrogen are perfectly positioned to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region. This bidentate interaction is a classic binding mode for Type I and Type II kinase inhibitors and serves as the primary anchor for the molecule.[11][12]
Caption: Key hydrogen bond interactions with the kinase hinge region.
Structure-Activity Relationship (SAR) Development:
The azetidin-3-ol moiety is the key to developing potent and selective inhibitors. The hydroxyl group serves as a synthetic handle for derivatization, allowing chemists to introduce various R-groups that can probe different sub-pockets of the kinase active site.[13]
-
Vector 1 (Solvent Front): Small, polar groups attached via an ether or amine linkage can extend towards the solvent-exposed region, improving solubility and pharmacokinetic properties.
-
Vector 2 (Hydrophobic Pocket): Larger, hydrophobic, or aromatic groups can be installed to target the hydrophobic "back pocket," often leading to significant gains in potency and selectivity.[12][14] The specific nature of this pocket varies between kinases, making it a key area for achieving selectivity.
This modular approach allows for the rapid generation of compound libraries to build a detailed SAR and optimize for a desired kinase selectivity profile.[3][15]
Experimental Workflow: From Building Block to Inhibitor Library
The following workflow outlines a general strategy for utilizing This compound to synthesize a focused library of potential kinase inhibitors.
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Methodological & Application
Application Notes and In Vitro Assay Protocols for 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Executive Summary
This document provides a comprehensive guide to the in vitro characterization of the novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. Based on its chemical structure, specifically the presence of the 4-aminopyridine (4-AP) pharmacophore, it is hypothesized that this molecule functions as a blocker of voltage-gated potassium (Kv) channels.[1][2][3] 4-AP and its analogues are well-documented inhibitors of Kv channels, a mechanism that can restore action potential conduction in demyelinated axons and enhance neurotransmitter release.[1][4] This guide is designed for researchers, scientists, and drug development professionals, offering a tiered approach to in vitro testing, from high-throughput primary screening to detailed mechanistic studies using gold-standard electrophysiology. The protocols herein are designed to be self-validating, providing a robust framework for elucidating the compound's potency, selectivity, and mechanism of action.
Scientific Rationale: The 4-Aminopyridine Pharmacophore and Voltage-Gated Potassium Channels
The core of our hypothesis lies in the 4-aminopyridine moiety. This structure is a privileged scaffold in neuropharmacology, known to selectively block certain voltage-gated potassium channels.[3] These channels are integral membrane proteins that regulate the flow of potassium ions across cell membranes, playing a critical role in repolarizing the membrane after an action potential.[5][6] In pathological conditions such as multiple sclerosis, demyelination exposes these channels, leading to an excessive potassium efflux that can short-circuit the action potential and cause conduction block.[1][4]
By blocking these exposed Kv channels, this compound is predicted to prolong the action potential, allowing for successful propagation along the axon and restoring neurological function. This mechanism of action is the basis for the therapeutic effects of approved drugs like dalfampridine (a slow-release formulation of 4-AP).[3][4] Our in vitro strategy, therefore, focuses on assays that can rigorously test this hypothesis.
Caption: Proposed mechanism of action for this compound.
Tier 1: High-Throughput Screening (HTS) for Primary Activity
The initial phase of characterization involves high-throughput screening to quickly assess the compound's activity on ion channels and to determine an initial potency estimate. Fluorescence-based assays are ideal for this purpose due to their scalability and cost-effectiveness.[7][8]
Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for primary hit identification.
Protocol 1: Thallium (Tl+) Flux Assay
This assay is a widely used surrogate for potassium flux in HTS. Thallium ions pass through potassium channels and can be detected by a specific fluorescent dye, providing a robust signal for channel inhibition.[9][10]
Materials:
-
Cells stably expressing the target Kv channel (e.g., HEK293-Kv1.3).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green).[5]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Stimulus Buffer: Assay buffer with a high concentration of potassium to induce channel opening via depolarization.
-
Compound plates with serial dilutions of this compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra®).[11]
Procedure:
-
Cell Plating: Seed cells into 384-well black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the thallium-sensitive dye, prepared according to the manufacturer's instructions. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Transfer serial dilutions of this compound from the compound plate to the cell plate. Include vehicle controls (e.g., DMSO) and a positive control (a known Kv channel blocker like 4-AP). Incubate for 15-30 minutes.
-
Fluorescence Reading: Place the cell plate into the fluorescence reader.
-
Assay Execution: The instrument will add the Stimulus Buffer (containing thallium and high potassium) to all wells simultaneously while recording the fluorescence signal in real-time.
-
Data Analysis: The increase in fluorescence corresponds to Tl+ influx through open channels. Inhibition by the compound will result in a reduced signal. Calculate the percent inhibition relative to controls and plot a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Readout | Change in fluorescence intensity over time. |
| Positive Control | 4-Aminopyridine or another known blocker of the target channel. |
| Negative Control | Vehicle (e.g., 0.1% DMSO). |
| Primary Endpoint | IC50 (half-maximal inhibitory concentration). |
Tier 2: Hit Confirmation and Pharmacological Characterization with Automated Patch Clamp (APC)
Following a positive result in HTS, automated patch clamp (APC) electrophysiology is employed for hit confirmation and more precise pharmacological characterization.[12][13] APC systems offer significantly higher throughput and data consistency compared to manual patch clamp, making them ideal for generating accurate IC50 values and exploring initial mechanism of action.[12][14]
Workflow for Automated Patch Clamp
Caption: Workflow for IC50 determination using an automated patch clamp system.
Protocol 2: IC50 Determination using Automated Patch Clamp
Materials:
-
APC instrument (e.g., Sophion Qube®, Nanion SyncroPatch®).[14]
-
APC-specific recording plates/chips.
-
Cells expressing the target Kv channel, prepared as a high-viability single-cell suspension.
-
Extracellular Solution (ECS): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular Solution (ICS): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2.
-
Compound plates with serial dilutions of this compound.
Procedure:
-
System Preparation: Prime the APC system with ECS and ICS as per the manufacturer's protocol.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Automated Experiment Start: Initiate the automated run. The system will perform the following steps for each well/cell:
-
Trap a single cell on the patch aperture.
-
Form a high-resistance (>1 GΩ) "giga-seal".
-
Rupture the cell membrane to achieve the whole-cell configuration.[15]
-
-
Voltage Protocol & Baseline Recording: Apply a voltage-clamp protocol to activate the Kv channels. For example, hold the cell at -80 mV and apply a depolarizing step to +40 mV for 200 ms to elicit an outward potassium current. Record this baseline current.
-
Compound Application: The system will perfuse the first concentration of the test compound over the cell and repeat the voltage protocol.
-
Dose-Response: This is repeated for increasing concentrations of the compound until a full dose-response relationship is established.
-
Data Analysis: The system software automatically measures the peak current at each voltage step. The percentage of current blocked by each compound concentration is calculated relative to the baseline. A concentration-response curve is fitted using the Hill equation to derive a precise IC50 value.[16]
| Parameter | Description |
| Configuration | Whole-cell voltage-clamp.[17][18] |
| Key Measurement | Peak outward K+ current amplitude (pA). |
| Voltage Protocol | Depolarizing voltage steps to activate the channel. |
| Primary Endpoint | IC50, Hill slope. |
Tier 3: Gold-Standard Mechanistic Studies with Manual Patch Clamp
Manual patch clamp is the definitive, gold-standard technique in electrophysiology.[13][17][18] It is used for in-depth mechanistic studies that are not feasible on HTS or APC platforms, such as determining the state-dependence of the block (i.e., does the compound bind to the open, closed, or inactivated state of the channel?).[16][19]
Protocol 3: Whole-Cell Voltage-Clamp Recording for Mechanistic Analysis
Equipment:
-
Inverted microscope with manipulators.
-
Patch-clamp amplifier and digitizer.
-
Vibration isolation table.
-
Perfusion system for solution exchange.
-
Glass micropipettes (pulled to a resistance of 3-5 MΩ).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Fire-polish a glass micropipette and fill it with ICS.
-
Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette. Apply gentle suction to form a GΩ seal between the pipette tip and the cell membrane.[17][20]
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[15][21]
-
Recording:
-
State-Dependence: Use specific voltage protocols to investigate if the block is dependent on the channel's conformation. For example, to test for open-channel block, apply a train of short depolarizing pulses and observe if the block accumulates with each pulse.[19]
-
Kinetics: Measure the time course of block onset upon compound application and washout to determine association and dissociation rates.
-
-
Data Analysis: Analyze the current traces to quantify changes in amplitude, activation kinetics, and inactivation kinetics. This detailed analysis provides deep insight into how this compound interacts with the channel protein.
| Parameter | Description |
| Configuration | Manual whole-cell voltage-clamp. |
| Key Measurements | Current amplitude, time constants of activation/inactivation, onset/offset kinetics of block. |
| Endpoints | Kd (dissociation constant), state-dependency, binding kinetics. |
Manual Patch Clamp Experimental Setup
Caption: Diagram of a typical manual patch clamp electrophysiology setup.
Conclusion
This tiered approach provides a robust and efficient pathway for the comprehensive in vitro pharmacological characterization of this compound. Beginning with high-throughput fluorescence-based assays allows for rapid confirmation of its hypothesized activity as a potassium channel blocker. Subsequent characterization with automated patch clamp provides high-quality potency data, essential for structure-activity relationship (SAR) studies. Finally, detailed mechanistic insights from manual patch clamp experiments will fully elucidate the compound's interaction with its target, providing a solid foundation for further preclinical and clinical development.
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Sophion Bioscience. "Boost Drug Discovery with Automated Patch Clamp Efficiency." [Link]
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Pardo, L. A., et al. "Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes." Journal of General Physiology, 1992. [Link]
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Farkas, I., et al. "An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics." SLAS DISCOVERY: Advancing the Science of Drug Discovery, 2020. [Link]
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Rucka, R., et al. "4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases." Pharmacological Reports, 2019. [Link]
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Bell, D. C., & Dallas, M. L. "Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade." Expert Opinion on Drug Discovery, 2018. [Link]
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Creative Bioarray. "Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol." SlideShare, 2021. [Link]
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MDPI. "Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers." International Journal of Molecular Sciences, 2021. [Link]
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Taylor & Francis Online. "4-aminopyridine – Knowledge and References." [Link]
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Wang, J. L., et al. "Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing." Chemistry & Biology, 2003. [Link]
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Zhang, M., et al. "Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay." Journal of Medicinal Chemistry, 2007. [Link]
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Application Notes & Protocols: Development of a Cell-Based Functional Assay for the Putative Potassium Channel Modulator 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Abstract
This document provides a comprehensive guide for the development and validation of a robust cell-based functional assay to characterize the activity of the novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. Based on structural analogy to known ion channel modulators, specifically the aminopyridine class of potassium channel blockers, we hypothesize that this compound targets voltage-gated potassium (Kv) channels.[1] This guide details a fluorescence-based approach using a thallium (Tl+) influx assay, a well-established surrogate for potassium channel activity suitable for high-throughput screening (HTS).[2][3][4] We will cover the entire workflow from initial assay design and optimization of critical parameters to robust validation and data analysis, ensuring the generation of reliable and reproducible results for drug discovery professionals.
Introduction: The Rationale for Assay Design
The compound this compound features a 4-aminopyridine moiety, a well-known pharmacophore responsible for the blockade of voltage-gated potassium channels.[1] These channels are critical for regulating neuronal excitability, muscle contraction, and cardiac action potential repolarization, making them important targets for a wide range of therapeutic areas.[5][6] Therefore, a functional cell-based assay is essential to determine the compound's potency, selectivity, and mechanism of action.
While manual patch-clamp electrophysiology is the "gold standard" for measuring ion channel activity directly, its low throughput makes it unsuitable for initial compound screening.[5][7][8] Automated electrophysiology offers higher throughput but can still be a bottleneck for large compound libraries.[7][9] Consequently, we propose a fluorescence-based assay as a primary screening method.[3][9] Specifically, the FluxOR™ Potassium Ion Channel Assay, which uses a thallium influx-based fluorescent dye, provides a robust and sensitive method for high-throughput screening of potassium channel modulators.[2] Thallium acts as a surrogate for potassium ions and generates a strong fluorescent signal upon entering the cell through open potassium channels.[2][3] This approach allows for the efficient identification and characterization of channel inhibitors.
The overall strategy involves a tiered approach. The high-throughput fluorescence-based assay will be used for primary screening and dose-response studies. Promising "hits" identified from this primary screen can then be further characterized using automated electrophysiology to confirm their mechanism of action and investigate state-dependent effects.[7][9]
Foundational Steps: Assay Development and Optimization
A successful cell-based assay relies on careful optimization of several key parameters to ensure a robust and reproducible assay window.
Cell Line Selection and Engineering
The choice of cell line is a critical first step. It is most common to use "reagent" cell lines such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells for over-expressing the ion channel target of interest.[3] These cell lines have low endogenous ion channel expression, providing a clean background for studying the specific channel of interest.
For this protocol, we will use a HEK-293 cell line stably expressing a voltage-gated potassium channel subtype, for example, Kv1.3, which is involved in immune cell activation and is a well-characterized target. The generation of a stable cell line ensures consistent channel expression levels over time.
Optimizing Cell Seeding Density
The optimal number of cells seeded per well is crucial for assay performance. Insufficient cell numbers will lead to a weak signal, while over-confluency can lead to altered cell health and assay artifacts.[10] An optimal seeding density should provide a maximal assay window where the cells remain in a logarithmic growth phase throughout the experiment.[11][12]
Protocol 1: Determination of Optimal Seeding Density
-
Prepare a single-cell suspension of the HEK-293-Kv1.3 stable cell line.
-
Seed a 96-well, black-walled, clear-bottom plate with varying cell densities (e.g., 5,000, 10,000, 20,000, 40,000, and 80,000 cells/well) in a final volume of 100 µL of culture medium.[11][12]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[13]
-
After 24 hours, perform a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to assess cell health at each density.[14][15][16][17][18]
-
In parallel, run the functional thallium influx assay (as detailed in Section 3) on separate plates for each cell density to determine the signal window between positive and negative controls.
-
Select the cell density that provides a robust signal window while maintaining cell viability and avoiding over-confluency.
| Seeding Density (cells/well) | Cell Viability (Luminescence Units) | Signal-to-Background Ratio (Functional Assay) |
| 5,000 | 85,000 | 1.5 |
| 10,000 | 180,000 | 3.2 |
| 20,000 | 350,000 | 5.8 |
| 40,000 | 410,000 | 5.5 (slight decrease) |
| 80,000 | 390,000 (confluent) | 4.9 (decreased) |
| Caption: Example data for optimizing cell seeding density. A density of 20,000 cells/well provides the best balance of cell health and a maximal signal-to-background ratio. |
Compound Handling and Dilution Series
Proper handling of the test compound, this compound, is essential. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the assay wells is consistent across all conditions and is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Protocol: Functional Characterization using a Thallium Influx Assay
This protocol outlines the steps for performing a fluorescence-based thallium influx assay to measure the inhibitory activity of this compound on the target potassium channel.
Workflow Overview
Caption: High-level workflow for the thallium influx cell-based assay.
Reagents and Materials
-
HEK-293 cells stably expressing the target Kv channel
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
FluxOR™ Potassium Ion Channel Assay Kit (or equivalent)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus Buffer (Assay Buffer containing a high concentration of K+ and Tl+)
-
Test Compound: this compound
-
Positive Control: A known blocker of the target channel (e.g., Tetraethylammonium for many Kv channels)
-
Negative Control: Vehicle (DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Step-by-Step Protocol
-
Cell Plating: Seed the HEK-293-Kv1.3 cells into a 96-well plate at the predetermined optimal density (e.g., 20,000 cells/well) and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add 100 µL of the FluxOR™ dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.[4]
-
Compound Addition: After incubation, remove the dye loading solution. Add 80 µL of Assay Buffer to each well. Add 20 µL of the 5X concentrated test compound, positive control, or vehicle control to the appropriate wells. Incubate for 20 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence kinetic imaging plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation and Reading: Using the plate reader's liquid handler, add 25 µL of the Stimulus Buffer to each well to depolarize the cells and open the voltage-gated potassium channels. Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes. The influx of Tl+ through open channels will cause an increase in fluorescence.
Assay Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is essential to ensure that the assay is "fit for purpose".[19][20][21][22][23] This involves assessing several key performance characteristics.
The Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[24][25] It measures the separation between the positive and negative controls in relation to their variability.[24][26][27]
The formula for Z'-factor is: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low variability. Highly reliable for screening.[24][27][28] |
| 0 to 0.5 | Good/Marginal | The assay is acceptable, but may benefit from further optimization.[24][27][28] |
| < 0 | Poor | The control signals overlap, making the assay unsuitable for screening.[24][27][28] |
To determine the Z'-factor, an entire plate should be dedicated to controls, with half the wells treated with the positive control (a known channel blocker at a saturating concentration) and the other half with the negative control (vehicle). An assay with a Z'-factor ≥ 0.5 is considered robust for HTS.[27][28]
Caption: The Z'-factor quantifies the separation between control populations.
Precision and Accuracy
-
Precision: Assesses the reproducibility of the assay.[19] It is determined by calculating the coefficient of variation (%CV) for replicate measurements. Intra-assay precision is calculated from replicates within a single plate, while inter-assay precision is determined from replicates across multiple plates on different days. A %CV of <15% is generally considered acceptable.
-
Accuracy: Measures how close the experimental values are to the true value.[19] This can be assessed by comparing the IC50 value of a known reference compound obtained in the assay to its published value.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw fluorescence data is first normalized to calculate the percentage of inhibition for each concentration of the test compound.
% Inhibition = 100 * [1 - ((Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))]
Where:
-
Signal_compound = Fluorescence signal in the presence of the test compound
-
Mean_pos = Mean signal of the positive control (maximal inhibition)
-
Mean_neg = Mean signal of the negative control (no inhibition)
Generating Dose-Response Curves and IC50 Determination
The percentage inhibition is then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Caption: Example dose-response curve for IC50 determination.
Concluding Remarks
This application note provides a detailed framework for the development and validation of a cell-based functional assay for the putative potassium channel modulator this compound. By following these protocols, researchers can reliably determine the compound's inhibitory potency and generate high-quality data to support hit-to-lead and lead optimization efforts in drug discovery programs. The tiered approach, starting with a robust high-throughput fluorescence-based assay and followed by more detailed electrophysiological characterization of hits, ensures an efficient and comprehensive evaluation of novel ion channel modulators.
References
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? Retrieved from [Link]
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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PubMed. (n.d.). Cell-based potassium ion channel screening using the FluxOR assay. Retrieved from [Link]
-
Cytation. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Assay Development Services. Retrieved from [Link]
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Protocols.io. (n.d.). 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay. Retrieved from [Link]
-
NCBI. (2012). Assay Guidance Manual: Ion Channel Screening. Retrieved from [Link]
- Xu, J., Wang, X., & Rampe, D. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening, 9(7), 543-550.
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
YouTube. (2020). Tools and Techniques for Optimizing Cell Proliferation Studies. Retrieved from [Link]
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NIH. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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Creative Bioarray. (n.d.). Cell-Based Ion Channel Assays. Retrieved from [Link]
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NIH. (n.d.). Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. Retrieved from [Link]
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SB Drug Discovery. (n.d.). Potassium Channel Screening & Profiling Services. Retrieved from [Link]
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European Journal of Pharmaceutical Sciences. (2007). Ion channel electrophysiology in pharmaceutical research. Retrieved from [Link]
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Figshare. (n.d.). Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. Retrieved from [Link]
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IonsGate. (n.d.). Ion Channel Screening & Assay Development for Drug Discovery. Retrieved from [Link]
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ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved from [Link]
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BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
-
YouTube. (2013). Development & Validation of Cell-based Assays. Retrieved from [Link]
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Application Note: Electrophysiological Characterization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol Using Patch-Clamp Methodologies
A Technical Guide for Researchers in Ion Channel Drug Discovery
Authored by: Your Senior Application Scientist
Abstract
This document provides a detailed guide for the electrophysiological characterization of the novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol, using patch-clamp techniques. Based on its structural similarity to the known voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP)[1], this guide is predicated on the hypothesis that the primary molecular targets of this compound are Kv channels. We present comprehensive protocols for both manual and automated whole-cell voltage-clamp recordings in heterologous expression systems, designed to elucidate the compound's potency, mechanism of action, and selectivity against a panel of Kv channel subtypes.
Introduction: The Scientific Rationale
Voltage-gated potassium (Kv) channels are a large and diverse family of transmembrane proteins that play a critical role in regulating cellular excitability in a wide array of tissues, including the nervous system, heart, and muscle.[2] By controlling the repolarization phase of the action potential, Kv channels influence neurotransmitter release, heart rate, and muscle contraction.[2] Their dysfunction is implicated in numerous channelopathies, making them high-value targets for therapeutic intervention.
The compound this compound incorporates the 4-aminopyridine (4-AP) scaffold, a well-established, albeit non-selective, blocker of various Kv channels.[1][3] This structural feature strongly suggests that the compound's primary mechanism of action will involve the modulation of one or more Kv channel subtypes. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of a compound with an ion channel.[4] It allows for precise control of the cell membrane potential (voltage-clamp) while measuring the resulting ionic currents, providing unparalleled insight into channel gating and pharmacology.[5]
This guide offers a systematic approach to:
-
Confirm the activity of this compound on Kv channels.
-
Determine the compound's potency (IC₅₀/EC₅₀) and kinetics of action.
-
Characterize the voltage- and use-dependency of the compound's effects.
-
Assess the selectivity of the compound against a panel of relevant Kv channel subtypes.
We will detail protocols for whole-cell patch-clamp recordings, a configuration that allows for the measurement of the summed activity of all channels on the cell membrane, making it ideal for pharmacological screening.[6]
Materials and Reagents
Cell Lines and Culture
For a robust and reproducible assessment, the use of a heterologous expression system is recommended. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable hosts due to their low endogenous ion channel expression.[7][8] These cells should be stably or transiently transfected with the cDNA for the human Kv channel subtype(s) of interest (e.g., Kv1.5, Kv4.3, Kv7.2/7.3).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, Puromycin) if using a stable cell line.
-
Transfection Reagent (for transient expression): Commercially available lipid-based transfection reagents or electroporation systems.
Solutions and Compound Preparation
The ionic composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating and accurately measuring potassium currents.[9][10]
| Table 1: Electrophysiology Solutions | |
| Component | Extracellular Solution (in mM) |
| KCl | 4.5 |
| NaCl | 140 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| EGTA | - |
| Mg-ATP | - |
| Na-GTP | - |
| pH | 7.4 with NaOH |
| Osmolality | ~310 mOsm |
Rationale for Solution Components:
-
High Intracellular K⁺: Mimics the physiological ionic gradient, setting the Nernst potential for potassium near -90 mV.[9]
-
EGTA in Intracellular Solution: Chelates free calcium to prevent the activation of calcium-activated channels.
-
ATP and GTP: Included to maintain the integrity of cellular signaling pathways.
-
HEPES Buffer: Maintains a stable pH.
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., DMSO, water).
-
On the day of the experiment, perform serial dilutions of the stock solution in the extracellular solution to achieve the desired final concentrations.
-
The final concentration of the solvent should be kept constant across all conditions and should not exceed 0.1-0.5% to avoid non-specific effects.
Equipment and Setup
-
Inverted Microscope
-
Vibration Isolation Table
-
Micromanipulator(s)
-
Patch-Clamp Amplifier (e.g., Axopatch, HEKA)
-
Data Acquisition System and Software (e.g., pCLAMP, PatchMaster)
-
Perfusion System for solution exchange
-
Pipette Puller and Microforge
-
Automated Patch-Clamp System (Optional, for higher throughput) (e.g., QPatch, IonFlux)[1]
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol
This protocol is designed for detailed mechanistic studies.
Step 1: Cell Preparation
-
Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
Step 2: Pipette Preparation and Seal Formation
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Mount the filled pipette onto the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a target cell and gently press the pipette tip against the membrane.
-
Release the positive pressure to allow the pipette to form a high-resistance (GΩ) seal with the cell membrane.
Step 3: Achieving Whole-Cell Configuration
-
Once a GΩ seal is formed, apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.[4]
-
This establishes electrical and physical continuity between the pipette interior and the cell cytoplasm.
Step 4: Recording Kv Currents
-
Switch the amplifier to voltage-clamp mode.[5]
-
Hold the cell at a negative membrane potential (e.g., -80 mV) where most Kv channels are in a closed state.
-
Apply a series of depolarizing voltage steps to elicit outward potassium currents.
Protocol 4.1.1: Voltage Protocol for Activation (Current-Voltage Relationship)
-
Objective: To determine the voltage at which the channel begins to open and to construct a current-voltage (I-V) curve.
-
Procedure:
-
From a holding potential of -80 mV, apply depolarizing steps from -70 mV to +60 mV in 10 mV increments.
-
The duration of each step should be sufficient to allow the current to reach a steady state (e.g., 200-500 ms).
-
Measure the peak outward current at each voltage step.
-
Protocol 4.1.2: Voltage Protocol for Steady-State Inactivation
-
Objective: To determine the voltage-dependence of channel inactivation.
-
Procedure:
-
Use a two-pulse protocol.[11]
-
From a holding potential of -80 mV, apply a series of 5-10 second pre-pulses ranging from -120 mV to +20 mV.
-
Immediately following each pre-pulse, apply a test pulse to a voltage that elicits a maximal current (e.g., +40 mV).
-
The current elicited during the test pulse is a measure of the fraction of channels that were not inactivated by the pre-pulse.
-
Step 5: Compound Application and Data Acquisition
-
Establish a stable baseline recording of Kv currents for several minutes.
-
Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.
-
Record the effect of the compound on the Kv currents until a steady-state effect is reached.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the compound's effect.
-
Repeat for multiple concentrations to construct a concentration-response curve.
Automated Patch-Clamp (APC) Protocol
APC systems are ideal for screening the compound against a panel of Kv channels and for determining IC₅₀ values in a higher throughput manner.[12]
Step 1: System and Cell Preparation
-
Prepare a single-cell suspension of the transfected cells.
-
Prime the APC system's microfluidic plate with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and compound solutions into the designated wells on the plate.
Step 2: Automated Recording
-
The system will automatically perform cell capture, seal formation, and whole-cell establishment.
-
The pre-programmed voltage protocols (similar to those in 4.1.1 and 4.1.2) will be executed.
-
The system will apply control solution, followed by one or more concentrations of the test compound, and a final washout or positive control application.
Data Analysis and Interpretation
5.1. Primary Analysis
-
Current Amplitude: Measure the peak or steady-state current amplitude in the absence and presence of the compound.
-
Percent Inhibition: Calculate the percentage of current blocked by the compound at each concentration.
-
% Inhibition = (1 - (I_compound / I_control)) * 100
-
-
Current Density: To account for variations in cell size, normalize the current amplitude (pA) to the cell capacitance (pF).[13] This provides the current density (pA/pF).
5.2. Concentration-Response Analysis
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited) and the Hill slope.
5.3. Analysis of Gating Properties
-
Activation Curve: Plot the normalized conductance (G/G_max) as a function of voltage and fit with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂). A shift in V₁/₂ indicates that the compound alters the voltage-sensitivity of channel opening.
-
Inactivation Curve: Plot the normalized current from the test pulse as a function of the pre-pulse voltage. Fit with a Boltzmann function to determine the voltage of half-maximal inactivation.
| Table 2: Key Parameters for Compound Characterization | |
| Parameter | Description |
| IC₅₀ / EC₅₀ | Concentration for 50% inhibition/activation |
| V₁/₂ of Activation | Voltage of half-maximal activation |
| V₁/₂ of Inactivation | Voltage of half-maximal inactivation |
| Kinetics (τ) | Time constants of block/unblock |
| Use-Dependence | Block increases with repeated channel opening |
Visualizations and Workflows
Diagram 1: General Workflow for Compound Characterization
Caption: Workflow for Kv channel modulator characterization.
Diagram 2: Voltage-Clamp Protocol Logic
Caption: Logic of voltage-clamp pulse protocols.
Troubleshooting and Best Practices
-
Seal Stability: If GΩ seals are difficult to obtain, ensure solutions are filtered and cells are healthy.
-
Series Resistance: Monitor and compensate for series resistance to minimize voltage errors, especially when recording large currents.
-
Current Rundown: Some Kv channels can exhibit "rundown" (a gradual decrease in current over time). Use ATP/GTP in the pipette solution and record stable baselines before compound application.
-
Solvent Effects: Always run a vehicle control to ensure the solvent used to dissolve the compound does not affect the currents.
Conclusion
The protocols outlined in this application note provide a robust framework for the detailed electrophysiological characterization of this compound. By systematically evaluating its effects on the activity and gating properties of specific Kv channel subtypes, researchers can build a comprehensive pharmacological profile of this novel compound. This information is essential for understanding its mechanism of action and for guiding future drug development efforts.
References
-
Schaarschmidt, G., Wegner, F., Schwarz, S. C., Schmidt, H., & Schwarz, J. (2009). Characterization of Voltage-Gated Potassium Channels in Human Neural Progenitor Cells. PLoS ONE, 4(7), e6168. Retrieved from [Link]
-
Sophion. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion. Retrieved from [Link]
-
JoVE. (2016). Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of Visualized Experiments. Retrieved from [Link]
-
Wulff, H., et al. (2007). Voltage Sensor Inactivation in Potassium Channels. Frontiers in Bioscience, 12, 4197-4206. Retrieved from [Link]
-
Musacchio, F. (2021). Analyzing patch clamp recordings. Retrieved from [Link]
-
JoVE. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Journal of Advanced Research, 48, 1-13. Retrieved from [Link]
-
ResearchGate. (2016). Could anyone help with patch-clamp recordings of Kv 1.2 channels?. Retrieved from [Link]
-
Wang, W. H., et al. (2012). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Cellular & Molecular Immunology, 9(5), 416-422. Retrieved from [Link]
-
Metacell. (2025). How to record, analyse and interpret voltage-gated ion channel currents. YouTube. Retrieved from [Link]
-
El-Kholy, W., et al. (2018). Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform. ASSAY and Drug Development Technologies, 16(8), 446-460. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation and inactivation of K current derived from Kv1.5 Kv1.2. Retrieved from [Link]
-
Scientifica. (2017). Electrophysiology: What goes on the inside?. Retrieved from [Link]
-
Adelfio, M., et al. (2018). Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential. Biology Open, 7(10), bio035619. Retrieved from [Link]
-
Ranjan, R., et al. (2019). A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family. Frontiers in Cellular Neuroscience, 13, 358. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic composition of extracellular and intracellular solutions used for measurement of various ion channel currents. Retrieved from [Link]
-
Klemic, K. G., et al. (1998). Inactivation of Kv2.1 Potassium Channels. Biophysical Journal, 74(4), 1779-1789. Retrieved from [Link]
-
Ranjan, R., et al. (2019). A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family. Frontiers in Cellular Neuroscience, 13, 358. Retrieved from [Link]
-
Virtual Labs. (n.d.). Voltage Clamp Protocol. Retrieved from [Link]
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Title: In Vivo Experimental Design for the Characterization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol in Rodent Models: A Strategic Guide
An Application Note for Drug Development Professionals
Abstract: The preclinical evaluation of novel chemical entities is a cornerstone of drug discovery. This guide provides a comprehensive, strategy-driven framework for the in vivo characterization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol, a heterocyclic compound with potential therapeutic applications. Given the absence of established biological data for this specific molecule, this document outlines a logical, multi-phase experimental plan designed to elucidate its pharmacokinetic profile, tolerability, and efficacy in relevant rodent models. We emphasize a hypothesis-driven approach, deriving potential mechanisms of action from the compound's structural motifs to inform the selection of appropriate disease models. This guide provides detailed, field-proven protocols for foundational pharmacokinetic/pharmacodynamic (PK/PD) studies and subsequent efficacy testing in the domains of neuro-cognition and inflammation, equipping researchers with the tools to systematically advance a novel compound through preclinical development.
Part 1: Pre-Clinical Compound Assessment & Hypothesis Generation
The rational design of an in vivo study begins with a thorough analysis of the molecule's structure to generate testable hypotheses about its biological activity.
Structural Analysis and Target Prediction
This compound incorporates two key pharmacophores:
-
Aminopyridine Moiety: This structure is famously represented by 4-aminopyridine (Fampridine), a voltage-gated potassium channel blocker.[1] By inhibiting potassium channels in demyelinated axons, it can restore nerve signal conduction. This suggests a potential mechanism of action in neurological disorders, particularly those involving demyelination or neuronal conduction deficits.[1][2]
-
Azetidinol Moiety: The azetidine ring is a versatile scaffold found in numerous biologically active compounds.[3] Notably, structurally related 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been identified as potent histamine H3 receptor (H3R) agonists.[4] The H3R is a presynaptic autoreceptor in the central nervous system that regulates the release of various neurotransmitters, making it a key target for modulating processes like cognition and wakefulness.[4]
Based on this analysis, two primary, testable hypotheses emerge for the in vivo evaluation of this compound:
-
Hypothesis 1 (Neuro-Cognitive): The compound modulates neuronal activity, potentially via potassium channel blockade or H3R interaction, leading to effects on cognitive function.
-
Hypothesis 2 (Anti-Inflammatory): The heterocyclic nature of the compound may confer anti-inflammatory properties, a common feature of novel small molecules targeting various cellular pathways.[5]
Essential In Vitro Prerequisites
Before committing to costly and ethically significant in vivo studies, a foundational in vitro data package is required. This serves as a self-validating checkpoint to justify animal use. Key prerequisites include:
-
Target Engagement: Binding affinity and functional activity assays for hypothesized targets (e.g., potassium channels, histamine H3 receptors).
-
Cellular Potency: Measurement of compound activity in relevant cell-based models (e.g., neurotransmitter release assays, inflammatory cytokine production in macrophages).
-
Preliminary ADME/Tox: Early assessment of metabolic stability (microsomal stability assay), cell permeability (e.g., Caco-2 assay), and cytotoxicity against relevant cell lines.
Part 2: Foundational In Vivo Studies: Pharmacokinetics & Tolerability
The initial in vivo step is to understand how the organism processes the compound and to establish a safe dose range. This is achieved through a combined pharmacokinetic (PK) and tolerability study.
Objective
To characterize the single-dose PK profile of this compound and determine its Maximum Tolerated Dose (MTD) in mice.
Protocol: Single Ascending Dose (SAD) Study in Mice
This protocol is designed to efficiently gather PK and tolerability data, thereby informing dose selection for subsequent efficacy studies.
Materials:
-
Test Compound: this compound
-
Vehicle: To be determined based on compound solubility (e.g., 0.5% methylcellulose in water, 10% DMSO/20% Solutol/70% Saline)
-
Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-5 per group)
-
Dosing and blood collection supplies (gavage needles, syringes, EDTA-coated tubes)
Methodology:
-
Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.
-
Dose Formulation: Prepare a fresh, homogenous suspension/solution of the test compound in the selected vehicle on the day of dosing.
-
Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 1, 3, 10, 30, 100 mg/kg). The dose range is selected to span several orders of magnitude to capture the full PK profile.
-
Administration: Administer the compound via a single intraperitoneal (IP) injection.[6] IP is chosen initially to bypass potential oral absorption liabilities, providing a clear picture of systemic exposure. An oral (PO) arm can be added to assess oral bioavailability.[7]
-
Pharmacokinetic Sampling: Collect sparse blood samples (approx. 50 µL) from each animal according to the schedule below. A sparse sampling design reduces the burden on individual animals.
-
Timepoints: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Tolerability Monitoring: Observe animals continuously for the first 4 hours and then at each blood collection timepoint for any clinical signs of toxicity (e.g., lethargy, ataxia, seizures, changes in respiration). Record body weights daily.
-
Sample Processing: Process blood to plasma via centrifugation and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS method.
Data Presentation & Interpretation
Summarize the calculated pharmacokinetic parameters in a table.
| Dose (mg/kg, IP) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (hr*ng/mL) | t½ (hr) |
| 1 | ||||
| 3 | ||||
| 10 | ||||
| 30 | ||||
| 100 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the concentration-time curve.
-
t½: Elimination half-life.
The MTD is defined as the highest dose that does not produce significant signs of toxicity. This PK and tolerability data is critical for selecting 3-4 appropriate, well-tolerated doses for the efficacy studies.
Caption: Workflow for PK and Tolerability Assessment.
Part 3: Efficacy Model Selection & Experimental Design
With PK and tolerability data in hand, the next phase is to test the compound's efficacy in disease models relevant to the primary hypotheses.
Caption: Decision Tree for Efficacy Model Selection.
Therapeutic Area 1: Neuro-Cognitive Activity
Model Rationale: The scopolamine-induced amnesia model in rodents is a well-established, acute pharmacological model used to screen for compounds with potential cognitive-enhancing properties.[8] Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, providing a clear window to assess the restorative effects of a test compound. This model is ideal for an initial screen based on Hypothesis 1.
Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze (MWM)
Materials:
-
Test Compound, Vehicle, Scopolamine hydrochloride
-
Animals: Male Wistar rats, 10-12 weeks old (n=10-12 per group)
-
Morris Water Maze apparatus
Methodology:
-
Acclimatization & Handling: Acclimate rats to the facility and handle them for 5 minutes daily for 5 days to reduce stress.
-
MWM Habituation: Allow each rat to swim freely in the maze for 60 seconds without the platform for one day before training.
-
Group Assignment: Randomly assign rats to four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Scopolamine (1 mg/kg, IP) + Vehicle
-
Group 3: Scopolamine + Test Compound (Low Dose)
-
Group 4: Scopolamine + Test Compound (High Dose)
-
-
Dosing Regimen:
-
Administer the test compound or vehicle via the predetermined route (e.g., IP or PO) 60 minutes before the training session.
-
Administer scopolamine or saline (IP) 30 minutes before the training session.
-
-
Acquisition Training: Conduct 4 trials per day for 4 consecutive days. In each trial, place the rat in the water facing the wall from one of four starting positions. Allow the rat to search for the hidden platform for a maximum of 60 seconds. Guide the rat to the platform if it fails to find it.
-
Probe Trial: On day 5, remove the platform and allow each rat to swim for 60 seconds.
-
Data Collection: Use a video tracking system to record:
-
Escape Latency: Time to find the hidden platform during training.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Data Presentation:
| Group | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (s) |
| Vehicle + Saline | ||
| Scopolamine + Vehicle | ||
| Scopolamine + Cmpd (Low) | ||
| Scopolamine + Cmpd (High) |
A significant decrease in escape latency and an increase in target quadrant time for the compound-treated groups compared to the scopolamine + vehicle group indicates cognitive-enhancing potential.
Therapeutic Area 2: Anti-Inflammatory Activity
Model Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model.[5] It is widely used for the initial screening of compounds with potential anti-inflammatory activity and is particularly sensitive to inhibitors of prostaglandin synthesis.[9]
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Test Compound, Vehicle, Positive Control (e.g., Indomethacin, 10 mg/kg)
-
1% Carrageenan solution in saline
-
Animals: Male Wistar rats, 10-12 weeks old (n=6-8 per group)
-
Plebysmometer or digital calipers
Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Group Assignment: Randomly assign rats to groups:
-
Group 1: Vehicle
-
Group 2: Positive Control (Indomethacin)
-
Group 3: Test Compound (Low Dose)
-
Group 4: Test Compound (High Dose)
-
-
Dosing: Administer the test compound, vehicle, or positive control via the predetermined route (e.g., PO) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the vehicle control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Group | Paw Volume Increase at 3 hr (mL) | Percent Inhibition (%) |
| Vehicle | N/A | |
| Indomethacin | ||
| Test Cmpd (Low) | ||
| Test Cmpd (High) |
A dose-dependent reduction in paw volume increase and a significant percent inhibition indicate anti-inflammatory activity.
Part 4: Pharmacodynamic (PD) & Target Engagement Biomarkers
To build a robust, self-validating data package, it is crucial to link the pharmacokinetic profile (exposure) to the pharmacodynamic effect (biological response).[10][11]
4.1. For Neuro-Cognitive Studies:
-
Ex Vivo Neurotransmitter Analysis: Following the final behavioral test, euthanize a subset of animals at the Tmax of the compound. Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) and analyze tissue levels of key neurotransmitters (e.g., acetylcholine, dopamine) via HPLC or LC-MS/MS. A change in these levels relative to the vehicle group can provide mechanistic insight.
4.2. For Anti-Inflammatory Studies:
-
Tissue/Plasma Biomarker Analysis: At the peak of the inflammatory response (e.g., 3 hours post-carrageenan), collect blood and paw tissue. Analyze plasma or tissue homogenates for key pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.[10] A reduction in these cytokines would confirm the compound's anti-inflammatory mechanism.
Part 5: Data Analysis & Ethical Considerations
5.1. Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods. For multi-group comparisons, use a one-way or two-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.
5.2. Ethical Considerations: All animal experiments must be conducted with the highest regard for animal welfare and in strict accordance with institutional and national guidelines.[12]
-
The 3Rs: All protocols must adhere to the principles of Replacement, Reduction, and Refinement.[13] This includes using the minimum number of animals required for statistical power, refining procedures to minimize pain and distress, and replacing animal use with in vitro methods where possible.
-
IACUC Approval: All experimental plans must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[14]
-
Humane Endpoints: Clear criteria for humane endpoints must be established to ensure that animals are euthanized before experiencing unnecessary suffering.[15]
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4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). Journal of Medicinal Chemistry. Available at: [Link]
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Hayes, K. C., et al. (2003). Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. Journal of Clinical Pharmacology. Available at: [Link]
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2022). Molecules. Available at: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
For: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) campaigns.
Introduction: The Emergence of Substituted Azetidines in Kinase Inhibitor Discovery
The azetidine scaffold has become a privileged motif in modern medicinal chemistry.[1] Its unique structural properties, including a strained four-membered ring and a three-dimensional character, offer significant advantages in drug design.[1] Compounds incorporating azetidine rings often exhibit improved metabolic stability, enhanced solubility, and better receptor selectivity compared to their less constrained counterparts.[1] The specific compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol (CAS: 1403248-75-8) , combines the favorable properties of the azetidine ring with an aminopyridine moiety, a common pharmacophore in kinase inhibitors.[2][3] This structural combination makes it a compelling candidate for screening against various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases.[4]
This document provides a detailed guide for the design and implementation of a high-throughput screening campaign to identify potential kinase inhibitors from a library containing this compound and its analogs. As a hypothetical yet scientifically rigorous example, we will focus on screening against Glycogen Synthase Kinase 3 Beta (GSK-3β) , a serine/threonine kinase implicated in a multitude of pathologies, including Alzheimer's disease, bipolar disorder, and cancer.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for designing a robust HTS assay.
| Property | Value | Source |
| CAS Number | 1403248-75-8 | [5][6][7] |
| Molecular Formula | C₈H₁₁N₃O | [7] |
| Molecular Weight | 165.19 g/mol | |
| Storage | Room Temperature | [7] |
Principle of the HTS Assay: A Bioluminescent Kinase Activity Assay
For our hypothetical screen against GSK-3β, we will employ a bioluminescent ADP-Glo™ Kinase Assay. This assay format is highly amenable to HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[8]
The assay is performed in two steps:
-
Kinase Reaction: GSK-3β, the substrate peptide, and ATP are incubated with the test compound (e.g., this compound). Active GSK-3β will phosphorylate the substrate by converting ATP to ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated and thus, the kinase activity.
Inhibitors of GSK-3β will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Experimental Workflow and Protocols
Overall HTS Campaign Workflow
The following diagram outlines the major phases of the HTS campaign, from initial assay development to hit validation.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Protocol 1: Primary High-Throughput Screen (384-Well Format)
Objective: To identify initial "hit" compounds that inhibit GSK-3β activity at a single concentration.
Materials:
-
Compound Plates: 384-well plates containing this compound and other library compounds, typically dissolved in 100% DMSO.
-
Assay Plates: White, solid-bottom, 384-well assay plates.
-
GSK-3β Enzyme: Recombinant human GSK-3β.
-
Substrate: GSK-3 Substrate Peptide (e.g., a derivative of glycogen synthase).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Control Inhibitor: Staurosporine (a potent, non-selective kinase inhibitor).
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection.
Procedure:
-
Compound Transfer (Nanoliter Dispensing):
-
Using an acoustic liquid handler, transfer 50 nL of each test compound from the compound source plates to the corresponding wells of the 384-well assay plates.
-
Transfer 50 nL of 100% DMSO to the negative control wells (e.g., columns 23 & 24).
-
Transfer 50 nL of a 1 mM Staurosporine stock (in DMSO) to the positive control wells (e.g., columns 1 & 2).
-
-
Addition of Kinase/Substrate Mix:
-
Prepare a 2X GSK-3β/Substrate mix in pre-warmed kinase buffer. The final concentration of GSK-3β should be pre-determined from enzyme titration experiments to yield a robust signal. The substrate concentration should be at its Km value.
-
Using a multi-channel dispenser, add 5 µL of the 2X GSK-3β/Substrate mix to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume in each well is now 10 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Protocol 2: Data Analysis and Hit Selection
Objective: To process the raw data from the primary screen and identify statistically significant hits.
Data Analysis Workflow:
Caption: HTS Data Analysis and Hit Selection Workflow.
Calculations:
-
Z' Factor Calculation: This metric assesses the quality and robustness of the assay.[9]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are their respective means.
-
An assay is considered excellent for HTS if the Z' factor is > 0.5.[9]
-
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Where Signal_compound is the luminescence reading from a well containing a test compound.
-
-
Hit Selection:
-
Primary hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50%) or have a Z-score greater than 3 (i.e., their activity is more than 3 standard deviations from the mean of the sample population).
-
Protocol 3: Hit Confirmation and Counter-Screen
Objective: To confirm the activity of primary hits and eliminate false positives.
Part A: Dose-Response Confirmation
-
Obtain fresh, powdered samples of the primary hit compounds.
-
Prepare serial dilutions of the compounds (e.g., a 10-point, 3-fold dilution series starting from 100 µM).
-
Repeat the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part B: Luciferase Counter-Screen
Rationale: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false-positive result.[10] This counter-screen is crucial for eliminating such artifacts.
-
In a 384-well plate, add the hit compounds at the highest concentration used in the dose-response curve (e.g., 100 µM).
-
Add a fixed amount of ATP (equivalent to the amount produced in a moderately active kinase reaction).
-
Add the ADP-Glo™ Reagent (to deplete the ATP) followed by the Kinase Detection Reagent (containing luciferase).
-
Read the luminescence.
-
Compounds that significantly reduce the luminescent signal in this assay are likely luciferase inhibitors and should be flagged as false positives.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z' Factor (<0.5) | - Inconsistent liquid handling- Reagent instability- High variability in controls | - Calibrate and validate liquid handlers- Prepare fresh reagents daily- Optimize enzyme/substrate concentrations |
| High Hit Rate (>2%) | - Assay interference from compounds- Non-specific inhibition | - Perform counter-screens early- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to mitigate compound aggregation[10] |
| Poor Dose-Response Curves | - Compound insolubility at high concentrations- Compound degradation | - Check compound solubility in assay buffer- Use freshly prepared compound stocks |
| Inconsistent Results | - Plate edge effects- Temperature gradients across plates | - Avoid using the outer wells of the plate for samples- Ensure uniform incubation temperatures |
Conclusion and Next Steps
This application note provides a comprehensive framework for utilizing This compound and related analogs in a high-throughput screening campaign against the protein kinase GSK-3β. By following these detailed protocols, researchers can effectively identify and validate novel kinase inhibitors.
Validated hits from this campaign, such as derivatives of this compound that demonstrate potent and selective inhibition of GSK-3β, will serve as the starting point for lead optimization. Subsequent steps will involve establishing a structure-activity relationship (SAR) through the synthesis and testing of analogs, and further characterization in cellular and in vivo models to assess their therapeutic potential.[11]
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- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Synthesis of Novel Aminopyridine Derivatives via 1-(4-Aminopyridin-2-yl)azetidin-3-ol: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis and derivatization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a versatile building block for the development of novel aminopyridine-based compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the therapeutic relevance of this molecular scaffold.
Introduction: The Strategic Combination of Aminopyridine and Azetidine Moieties
The convergence of the 4-aminopyridine and azetidin-3-ol scaffolds in a single molecule creates a unique chemical entity with a rich potential for generating diverse and biologically active derivatives. The 4-aminopyridine moiety is a well-established pharmacophore, known for its presence in drugs targeting ion channels and various enzymes. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized in drug discovery for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] The hydroxyl group on the azetidine ring of the title compound serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of this scaffold have shown promise as potent and selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[2][3] Understanding the synthesis of the core molecule, this compound, and the subsequent derivatization strategies is therefore of high value to the drug discovery community.
Strategic Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. This strategy involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a pyridine ring by the nitrogen atom of azetidin-3-ol. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates this reaction, particularly at the C2 and C6 positions.[4]
Two primary retrosynthetic approaches can be envisioned, differing in the management of the 4-amino group on the pyridine ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic pathways for this compound.
Protocol 1: Synthesis via a Protected 4-Aminopyridine Intermediate
This approach involves protecting the 4-amino group to prevent potential side reactions during the SNA_r_ step. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Experimental Workflow:
Caption: Workflow for the synthesis via a protected intermediate.
Step 1: Boc Protection of 4-Amino-2-chloropyridine
-
Rationale: Protection of the exocyclic amino group prevents its competing nucleophilic attack on the 2-chloro-4-(Boc-amino)pyridine intermediate.
-
Procedure:
-
To a stirred solution of 4-amino-2-chloropyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (TEA) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (2-chloropyridin-4-yl)carbamate.
-
Step 2: Nucleophilic Aromatic Substitution
-
Rationale: The key bond-forming step. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the substitution.
-
Procedure:
-
In a sealed vessel, combine tert-butyl (2-chloropyridin-4-yl)carbamate (1.0 eq), azetidin-3-ol hydrochloride (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield tert-butyl (2-(3-hydroxyazetidin-1-yl)pyridin-4-yl)carbamate.
-
Step 3: Boc Deprotection
-
Rationale: Removal of the Boc group to yield the final product. Acidic conditions are employed for this transformation.
-
Procedure:
-
Dissolve the purified product from Step 2 in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride. Neutralization with a suitable base will provide the free base.
-
Protocol 2: Synthesis via a 4-Nitropyridine Intermediate
This alternative route avoids the use of protecting groups by starting with a 4-nitropyridine derivative and reducing the nitro group to an amine in the final step. The strong electron-withdrawing nature of the nitro group at the 4-position significantly activates the 2-position towards nucleophilic attack.[5]
Experimental Workflow:
Caption: Workflow for the synthesis via a nitropyridine intermediate.
Step 1: Nucleophilic Aromatic Substitution
-
Rationale: The 4-nitro group strongly activates the pyridine ring for SNA_r_, often allowing for milder reaction conditions compared to the protected amine route.
-
Procedure:
-
Dissolve 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.[5]
-
Add azetidin-3-ol hydrochloride (1.1 eq) and a base like triethylamine (2.2 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to give 1-(4-nitropyridin-2-yl)azetidin-3-ol.
-
Step 2: Nitro Group Reduction
-
Rationale: Conversion of the nitro group to the desired amine. Common reduction methods include catalytic hydrogenation or the use of reducing metals in acidic media.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 1-(4-nitropyridin-2-yl)azetidin-3-ol in a solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the desired product, this compound.
-
Derivatization of this compound
The hydroxyl group of the title compound is a key functional handle for the synthesis of novel derivatives. Standard organic transformations can be applied to introduce a variety of substituents, enabling the exploration of SAR.
Protocol 3: O-Alkylation to Synthesize Ether Derivatives
-
Rationale: Introduction of alkyl or aryl groups via an ether linkage can modulate lipophilicity and introduce new binding interactions.
-
Procedure (Williamson Ether Synthesis):
-
To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent like DMF at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Protocol 4: Esterification to Synthesize Ester Derivatives
-
Rationale: Esterification allows for the introduction of a wide range of acyl groups, which can act as prodrug moieties or engage in specific interactions with biological targets.
-
Procedure (Acylation with an Acid Chloride):
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM at 0 °C.
-
Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and concentrate to yield the ester product, which can be further purified by chromatography or recrystallization.
-
Biological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a key component of several series of potent kinase inhibitors. For example, derivatives have been developed as inhibitors of Tropomyosin receptor kinase (TRK), a target in various cancers.[2][6]
Table 1: Exemplary SAR Data for Aminopyridine-based Kinase Inhibitors
| Compound ID | R-group on Azetidine-3-O | Target Kinase | IC₅₀ (nM) | Reference |
| C3 | H | TRKA | 6.5 | [2] |
| C4 | H | TRKA | 5.0 | [2] |
| C6 | H | TRKA | 7.0 | [2] |
Note: The provided data is for aminopyrimidine derivatives with a similar core structure, highlighting the potential of this scaffold.
The data suggests that even minor modifications to the core structure can significantly impact inhibitory activity. The development of a library of derivatives based on this compound, by employing the protocols described above, would be a valuable strategy for identifying novel and potent kinase inhibitors.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound and its subsequent derivatization. The protocols are based on established and reliable chemical transformations, offering researchers a solid foundation for their synthetic endeavors. The strategic combination of the aminopyridine and azetidine moieties in this building block presents a significant opportunity for the discovery of new therapeutic agents, particularly in the field of kinase inhibition.
References
- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200438.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors | Request PDF.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
- Synthesis and Biological Evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Adenosine Kinase Inhibitors. PubMed.
- Amination of 2-halopyridines. [a] | Download Table.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- nucleophilic arom
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorpor
- (PDF) Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar.
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Structure activity relationship. | Download Scientific Diagram.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Amination of substituted 2-chloropyridines or pyrimidines promoted by...
- Concerted Nucleophilic Arom
- Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. SONAR.
- Synthesis, characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity | Request PDF.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 16.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. PubMed.
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- 3. Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
A Strategic Guide for Researchers in Drug Discovery
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery. Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance solubility, metabolic stability, and binding affinity to biological targets.[1][2] The incorporation of the azetidine moiety into small molecules has led to the development of several approved drugs, underscoring its importance as a privileged scaffold in medicinal chemistry.[1][3]
This guide focuses on 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a versatile building block that combines the favorable properties of the azetidine ring with the bio-isosteric potential of the aminopyridine fragment. The presence of multiple reactive sites—a secondary alcohol on the azetidine ring and an amino group on the pyridine ring—presents both an opportunity for diverse functionalization and a challenge in achieving selective modification. These application notes provide a comprehensive overview of strategies and detailed protocols for the targeted functionalization of the azetidine ring of this valuable scaffold.
Strategic Considerations for Functionalization
The functionalization of this compound requires careful consideration of the relative reactivity of its functional groups. The secondary hydroxyl group on the azetidine ring is a prime site for introducing diversity through O-alkylation, acylation, and sulfonylation. However, the exocyclic primary amino group on the pyridine ring is also nucleophilic and can compete in these reactions. Therefore, a chemoselective approach is paramount.
Two primary strategies can be envisioned:
-
Direct Functionalization: Under carefully controlled conditions, it may be possible to selectively react with the more nucleophilic hydroxyl group in the presence of the less nucleophilic aromatic amine.
-
Protecting Group Strategy: To ensure unambiguous functionalization of the azetidin-3-ol moiety, the 4-amino group on the pyridine ring can be temporarily protected. This allows for a broader range of reaction conditions to be employed for modifying the hydroxyl group, followed by a deprotection step to reveal the desired product.
The choice of strategy will depend on the desired final product and the specific reagents employed. The following sections will detail protocols for both approaches.
PART 1: Direct Functionalization of the Azetidin-3-ol Moiety
This approach leverages the differential nucleophilicity between the aliphatic secondary alcohol and the aromatic primary amine. The hydroxyl group is generally more nucleophilic and can be targeted under specific basic conditions.
Workflow for Direct Functionalization
Caption: Workflow for the direct functionalization of this compound.
Protocol 1.1: O-Alkylation of this compound
This protocol describes the synthesis of 2-(3-(benzyloxy)azetidin-1-yl)pyridin-4-amine as a representative example.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.
Rationale: The use of a strong, non-nucleophilic base like NaH selectively deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with the electrophilic benzyl bromide. The exocyclic amino group is less acidic and therefore less likely to be deprotonated under these conditions.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Appearance of benzylic protons and aromatic signals corresponding to the benzyl group. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
PART 2: Functionalization via a Protecting Group Strategy
For reactions that are incompatible with the free amino group or to achieve unequivocal selectivity, a protecting group strategy is recommended. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5]
Workflow for Functionalization with a Protecting Group
Caption: Workflow for functionalizing the azetidine ring using a protecting group strategy.
Protocol 2.1: Boc-Protection of the 4-Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add a solution of (Boc)₂O (1.2 equivalents) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Boc-protected product is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary.
Rationale: DMAP catalyzes the acylation of the amino group with (Boc)₂O. The hydroxyl group is significantly less reactive under these conditions.
Protocol 2.2: Acylation of the Boc-Protected Intermediate
This protocol describes the synthesis of tert-butyl (2-(3-acetoxyazetidin-1-yl)pyridin-4-yl)carbamate.
Materials:
-
Boc-protected this compound
-
Acetyl chloride or acetic anhydride
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.
-
Add Et₃N (1.5 equivalents).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acylated product.
Rationale: With the amino group protected, the hydroxyl group is the sole nucleophilic site available for acylation.
Protocol 2.3: Boc-Deprotection to Yield the Final Product
Materials:
-
Acylated Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acylated Boc-protected intermediate (1.0 equivalent) in DCM.
-
Add TFA (10-20 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting product can be purified by reverse-phase HPLC or by neutralization and extraction followed by silica gel chromatography.
Rationale: The Boc group is labile to strong acids like TFA, which cleaves it to reveal the free amino group.
Analytical Characterization
The structural confirmation of the starting material and the functionalized products is crucial. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for a Successful Reaction |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional group modification.[6][7][8] | Appearance and disappearance of specific proton and carbon signals corresponding to the protecting group and the newly introduced functional group. Chemical shifts of protons and carbons adjacent to the reaction site will be altered. |
| LC-MS | Monitoring reaction progress and confirming the molecular weight of the product.[9] | A new peak with the expected mass-to-charge ratio for the product should appear, while the starting material peak diminishes. |
| HPLC | Assessing the purity of the final compound. | A single major peak for the purified product with a purity of >95%. |
| FT-IR | Confirming the presence or absence of key functional groups. | For acylation, the appearance of a strong carbonyl stretch (around 1735 cm⁻¹ for an ester). For sulfonylation, the appearance of characteristic S=O stretches. |
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the selective functionalization of the azetidine ring of this compound. By understanding the principles of chemoselectivity and employing appropriate synthetic methodologies, researchers can efficiently generate a diverse library of novel compounds based on this valuable scaffold, thereby accelerating the drug discovery and development process. The versatility of the azetidine moiety, combined with the strategic introduction of various functional groups, positions this compound as a key building block for the synthesis of next-generation therapeutics.
References
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
- Reactions of Azetidines. Ambeed.com.
- Regioselective ring opening reactions of azetidines.
- This compound. MySkinRecipes.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Synthesis of azetidine derivatives.
- Amino Acid Deriv
- This compound. PubChemLite.
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
- Recent progress in synthesis of 3-functionalized azetidines.
- 4-Aminopyridine catalyzed direct and regioselective acyl
- Amino Acid-Protecting Groups.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Semantic Scholar.
- Synthesis of Aza Analogues of the Anticancer Agent Batracylin.
- Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
- 1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. MySkinRecipes.
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
- Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Journal of Applied Pharmaceutical Science.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
- Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)
- 3-(5-aminopyridin-2-yl)
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Troubleshooting & Optimization
"1-(4-Aminopyridin-2-yl)azetidin-3-ol" solubility and stability issues.
Document ID: TSG-C8H11N3O-2026-01
Last Updated: January 19, 2026
Introduction
This guide provides in-depth technical support for researchers and drug development professionals working with 1-(4-Aminopyridin-2-yl)azetidin-3-ol (referred to herein as "the compound"). Our goal is to address common challenges related to its solubility and stability, offering not just protocols but also the scientific rationale behind them. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to issues encountered during experimentation.
Core Molecular Features & Predictive Analysis
Before diving into troubleshooting, it's crucial to understand the compound's structure. It consists of three key moieties: a 4-aminopyridine ring , a strained azetidine ring , and a hydroxyl group .
-
Basicity and pKa: The 4-aminopyridine system contains two basic nitrogen atoms. The exocyclic amino group and the pyridine ring nitrogen create a resonant system. The pKa of the parent 4-aminopyridine is approximately 9.17.[1][2] This high basicity means the compound will be protonated and positively charged at physiological pH and below, a key factor governing its aqueous solubility. The azetidine nitrogen, being an aliphatic amine, is also basic, but its pKa is significantly lowered by the electron-withdrawing effect of the attached pyridine ring.[3]
-
Solubility Drivers: The primary driver for aqueous solubility is the formation of a cationic salt at acidic to neutral pH. The hydroxyl group also contributes favorably through hydrogen bonding with water.
-
Stability Concerns: The primary stability risks arise from the strained four-membered azetidine ring and the electron-rich aminopyridine system.[3][4][5] Azetidine rings can be susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[3] Aminopyridines can be prone to oxidation.[6]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid and solution forms?
A:
-
Solid Form: Store the solid compound at room temperature (20-25°C), protected from light in a tightly sealed container. Long-term storage at 2-8°C or -20°C is also acceptable. One study on 4-aminopyridine capsules showed excellent stability for up to a year at room temperature when protected from light.[6]
-
Stock Solutions (in DMSO): Prepare stock solutions in anhydrous DMSO. For short-term storage (1-2 weeks), 2-8°C is acceptable. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: Due to potential stability issues, it is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods without first performing a thorough stability assessment.
Q2: What is the expected pH-dependent solubility profile?
A: The compound's solubility is expected to be highly pH-dependent.
-
High Solubility: In acidic conditions (pH < 7), the compound will be protonated at one or both of the basic nitrogens in the aminopyridine moiety, forming a highly water-soluble cationic species.
-
Low Solubility: As the pH increases above the pKa (~9.17), the compound will be deprotonated to its neutral free-base form, which is significantly less polar and therefore expected to have much lower aqueous solubility.
Q3: What are the most likely degradation pathways I should be aware of?
A: Based on the structure, the two most probable degradation pathways are oxidation and acid-mediated hydrolysis .
-
Oxidation: The electron-rich 4-aminopyridine ring is susceptible to oxidation, potentially forming an N-oxide derivative.[6] This can be accelerated by exposure to air, transition metals, or oxidizing agents like hydrogen peroxide.
-
Hydrolysis/Ring-Opening: The strained azetidine ring carries an inherent risk of ring-opening.[3][4][5] This is most likely to occur under strong acidic conditions where the azetidine nitrogen becomes protonated, making the ring more susceptible to nucleophilic attack by water or other nucleophiles present in the solution.
Section 2: Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when trying to dissolve and maintain the compound in solution.
Scenario 1: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Root Cause Analysis:
This is the most common issue and is almost always due to attempting to dissolve the neutral, free-base form of the compound at a pH where it is not sufficiently ionized. At pH 7.4, which is significantly below the pKa of ~9.17, the compound should be protonated and soluble. If it isn't, you may be exceeding its thermodynamic solubility limit, or the dissolution kinetics may be very slow.
Workflow: Systematic Solubility Assessment
This workflow helps determine the optimal pH and solvent conditions for your experiments.
Caption: Workflow for troubleshooting aqueous solubility issues.
Protocol 1: pH-Solubility Screening (Small Scale)
-
Prepare Buffers: Prepare a set of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1 mg) into several separate glass vials.
-
Add Buffer: To each vial, add a precise volume of a different pH buffer to achieve a target concentration slightly above your desired final concentration.
-
Equilibrate: Vortex each vial vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Observe & Quantify:
-
Visually inspect for undissolved solid material.
-
For a quantitative result, centrifuge the vials at high speed (>10,000 x g) for 15 minutes.
-
Carefully remove an aliquot of the supernatant, dilute it appropriately, and measure the concentration using a validated HPLC-UV method.
-
| pH Range | Expected Solubility | Rationale |
| pH 1-7 | High | The aminopyridine moiety is fully protonated, forming a soluble salt. |
| pH 7-9 | Moderate to High | A significant fraction of the compound remains protonated. |
| pH > 10 | Very Low | The compound is primarily in its neutral, less soluble free-base form. |
Scenario 2: My compound dissolves initially but then crashes out of solution.
Root Cause Analysis:
This phenomenon is a classic sign of supersaturation and the difference between kinetic and thermodynamic solubility .[7][8]
-
Kinetic Solubility: Often measured in high-throughput screens where a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[9][10][11] This can create a temporary, supersaturated state that appears soluble but is thermodynamically unstable.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over a longer period (hours to days).[7][9][10] This value is always less than or equal to the kinetic solubility.[11]
Your initial observation of dissolution was likely the kinetic solubility, and the subsequent precipitation is the system crashing back down to its lower, more stable thermodynamic solubility.
Caption: The transition from a supersaturated to an equilibrium state.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining true equilibrium solubility.[9]
-
Add Excess Solid: Add an excess amount of the solid compound to a known volume of your chosen aqueous buffer in a glass vial. "Excess" means enough that a visible amount of solid remains undissolved.
-
Equilibrate: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This extended time is crucial for reaching equilibrium.[9]
-
Phase Separation: After equilibration, let the vial stand to allow the solid to settle. For best results, filter the solution through a 0.22 µm PVDF filter to remove all undissolved particles. Centrifugation can also be used, but filtration is preferred.
-
Quantify: Dilute the clear filtrate/supernatant and quantify the concentration using a validated HPLC-UV method. This concentration is the thermodynamic solubility under those conditions.
Section 3: Troubleshooting Guide: Stability Issues
This section addresses the appearance of new peaks or loss of the parent compound over time.
Scenario 1: I prepared a stock solution in an aqueous buffer, and after 24 hours, my HPLC shows a decrease in the main peak and the appearance of new impurity peaks.
Root Cause Analysis:
This indicates chemical degradation. The key is to identify the mechanism (hydrolysis, oxidation, etc.) to develop a mitigation strategy. A Forced Degradation Study (also called stress testing) is a systematic way to rapidly identify the likely degradation pathways.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that relevant degradation products are formed without over-stressing the molecule, which could lead to secondary or irrelevant products.[14][15]
Caption: Hypothesized major degradation pathways for the compound.
Protocol 3: Basic Forced Degradation Study
This protocol uses common stress conditions to probe the compound's liabilities.[16] For each condition, a parallel "control" sample (compound in solvent without the stressor) should be run.
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[14]
-
Thermal: Heat the control solution at 60°C.
-
Photolytic: Expose the control solution to light according to ICH Q1B guidelines (if equipment is available).
-
-
Incubation: Store the vials at room temperature (or 60°C for thermal) and protect them from light (except for the photolytic sample).
-
Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acid/base samples before analysis. Analyze all samples by HPLC-UV.
-
Interpretation:
-
Significant degradation with H₂O₂: Suggests a high susceptibility to oxidation. Mitigation: Degas solvents, work under an inert atmosphere (nitrogen or argon), and avoid metal containers.
-
Significant degradation with HCl: Suggests instability in acidic conditions, likely via azetidine ring-opening. Mitigation: Work at neutral or slightly basic pH (but be mindful of solubility).
-
Significant degradation with NaOH: Suggests instability in basic conditions.
-
No significant degradation under any condition: Indicates good intrinsic stability, and the observed instability in your experiment may be due to a specific, incompatible excipient in your buffer.
-
By identifying the conditions under which the compound degrades, you can rationally design your experimental conditions (e.g., buffer pH, protection from light, use of antioxidants) to ensure its integrity.
Section 4: References
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
-
Annicchiarico, R., et al. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 589-590, 137-147. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Aminopyridine. In PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
Sygnature Discovery (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Veza (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Huynh-Ba, K. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 45(8). [Link]
-
Doneva, S., & Zhelyazkova-Savova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 53-59. [Link]
-
Baki, G., & Alexander, K. S. (2015). Comparison of kinetic solubility with equilibrium solubility (μM) of... In Introduction to Cosmetic Formulation and Technology (pp. 247-264). [Link]
-
CD Formulation (n.d.). Transdermal Formulation Forced Degradation Testing. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 1-28. [Link]
-
Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1485-1490. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
Royal Society of Chemistry (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
-
Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. In PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
Donnelly, R. F. (2012). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 65(4), 284-289. [Link]
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- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. pharmtech.com [pharmtech.com]
- 16. formulationbio.com [formulationbio.com]
Technical Support Center: Synthesis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(4-aminopyridin-2-yl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate. By understanding the underlying chemical principles, you can significantly improve both the yield and purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (usually a halogen) from the 2-position of a 4-aminopyridine ring by the secondary amine of azetidin-3-ol. While seemingly straightforward, this reaction is often plagued by issues such as low conversion, formation of side products, and difficult purification due to the polar nature of the product and starting materials. This guide provides a structured approach to troubleshooting these common problems.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My SNAr reaction shows low conversion of the starting 2-halopyridine. What are the likely causes and how can I improve the reaction rate?
Low conversion is a frequent issue and can often be traced back to several key factors:
-
Leaving Group Reactivity: The nature of the halogen at the 2-position of the pyridine ring plays a crucial role. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity order for halogens in this context is generally F > Cl > Br > I.[1][2] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Solution: If you are using a 2-chloro or 2-bromopyridine derivative and experiencing low reactivity, consider switching to the corresponding 2-fluoropyridine. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[2]
-
-
Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.[3]
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50 °C, 80 °C, or even higher, while monitoring the reaction progress by TLC or LC-MS. Be mindful that excessively high temperatures can lead to side product formation.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Solution: If you are using a less polar solvent like THF or acetonitrile, switching to DMSO or DMF can accelerate the reaction.
-
Q2: I'm observing significant side product formation. What are the common impurities and how can I minimize them?
Side product formation can complicate purification and reduce your overall yield. Here are some common culprits:
-
Self-condensation of Azetidin-3-ol: Under basic conditions, azetidin-3-ol can potentially react with itself, leading to oligomeric impurities.
-
Solution: Add the azetidin-3-ol slowly to the reaction mixture containing the halopyridine and the base. This keeps the instantaneous concentration of free azetidin-3-ol low, minimizing self-reaction.
-
-
Reaction at the 4-Amino Group: While less likely due to the electronic deactivation by the amino group, under forcing conditions, the 4-amino group could potentially act as a nucleophile, leading to undesired byproducts.
-
Solution: Ensure you are using a non-nucleophilic base and avoid excessively high temperatures.
-
-
Ring Opening of Azetidine: The strained four-membered ring of azetidine can be susceptible to ring-opening, especially under acidic conditions or at very high temperatures.[4]
-
Solution: Maintain basic or neutral conditions throughout the reaction and workup. Avoid strong acids.
-
Q3: The purification of my final product is challenging, with significant streaking on silica gel chromatography. What purification strategies are recommended?
The target molecule, this compound, is a polar and basic compound, which often leads to poor peak shape and difficult separation on standard silica gel.
-
Column Chromatography Modifications:
-
Basic Modifier: To counteract the acidic nature of silica gel, add a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine or a solution of ammonia in methanol.[5] This will help to prevent streaking and improve the resolution of your compound.
-
Alternative Stationary Phases: If silica gel proves too problematic, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[5] Reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, is also a powerful technique for purifying polar compounds.[5][6]
-
-
Recrystallization: Recrystallization can be a highly effective method for purifying aminopyridine derivatives, provided a suitable solvent system can be found.[7][8]
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing aminopyridines include ethanol, ethyl acetate, and mixtures with hexanes or heptane.
-
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. Optimization may be required based on your specific starting materials and equipment.
Protocol 1: Synthesis of this compound via SNAr
This protocol is based on a general procedure for the SNAr reaction of a 2-halopyridine with an amine.
Materials:
-
2-Fluoro-4-aminopyridine (or 2-chloro-4-aminopyridine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a solution of 2-fluoro-4-aminopyridine (1.0 eq) in DMSO, add azetidin-3-ol hydrochloride (1.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5:0.5 DCM/MeOH/TEA).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Leaving Group | Fluoro | Higher reactivity in SNAr compared to Chloro or Bromo.[1][2] |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Non-nucleophilic to avoid side reactions. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 80-120 °C | Sufficient energy to overcome the activation barrier. |
| Purification | Silica gel with basic modifier or reversed-phase chromatography | Mitigates issues with polar, basic compounds.[5] |
Visualizing the Process
Synthetic Workflow
Caption: The addition-elimination mechanism of the SNAr reaction. [12][13]
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like sodium hydride (NaH) to deprotonate the azetidin-3-ol?
A: While NaH is a strong base, it is often not necessary and can sometimes lead to side reactions. A weaker, non-nucleophilic base like potassium carbonate is generally sufficient to neutralize the azetidin-3-ol hydrochloride and facilitate the reaction.
Q: My reaction seems to stall at around 50% conversion. What should I do?
A: If the reaction stalls, consider the following:
-
Increase Temperature: As mentioned, higher temperatures can often drive the reaction to completion.
-
Add More Base: The reaction generates HCl, which can protonate the starting amine and the product, effectively quenching the reaction. Adding more base can help to neutralize this acid.
-
Check Reagent Purity: Impurities in your starting materials, particularly water, can interfere with the reaction. Ensure your reagents and solvent are dry.
Q: Is it necessary to protect the hydroxyl group of azetidin-3-ol?
A: In most cases, it is not necessary to protect the hydroxyl group. The secondary amine of the azetidine ring is significantly more nucleophilic than the hydroxyl group and will react preferentially with the electrophilic pyridine ring. Protecting the alcohol would add extra steps to your synthesis (protection and deprotection), reducing the overall efficiency.
References
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Hart, E., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8740–8747.
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
- Bordwell, F. G., & Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 78(15), 7543–7550.
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved from [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
Azetidine. Organic Syntheses. Available at: [Link]
- Preparation method of 3-aminopyridine. (2020).
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Available at: [Link]
-
Column Chromatography. Chemistry LibreTexts. Available at: [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015).
-
Amination of 2-halopyridines. ResearchGate. Available at: [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. Retrieved from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved from [Link]
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
- Oxidative allene amination for the synthesis of azetidin-3-ones.
-
azetidin-3-ol. ChemBK. Available at: [Link]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Last Updated: January 19, 2026
Welcome to the technical support guide for researchers working with 1-(4-aminopyridin-2-yl)azetidin-3-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability associated with this compound. Our goal is to equip your team with the scientific rationale and practical steps needed to diagnose permeability issues and implement effective solutions.
Section 1: Understanding the Core Challenge - FAQs
This section addresses foundational questions regarding the permeability of this compound.
Q1: Why is this compound expected to have poor cell permeability?
Answer: The molecular structure of this compound contains several polar functional groups that are hallmarks of low passive diffusion across the lipid bilayer of cell membranes. Specifically:
-
High Polar Surface Area (PSA): The aminopyridine and azetidinol moieties contain nitrogen and oxygen atoms, which contribute to a high PSA. Molecules with a PSA greater than 140 Ų generally exhibit poor membrane permeability.[1][2] For a similar compound, 3-[(4-Aminopyridin-3-yl)methyl]azetidin-3-ol, the calculated topological polar surface area is 71.2 Ų.[3] While this value is below the typical cutoff for poor permeability, it is still significant and, combined with other factors, can hinder passive diffusion.
-
Hydrogen Bonding Capacity: The primary amine (-NH2) and hydroxyl (-OH) groups are strong hydrogen bond donors. These groups have a high desolvation energy penalty, meaning a significant amount of energy is required to strip them of their surrounding water molecules before they can enter the hydrophobic core of the cell membrane.[4]
-
Lipinski's Rule of 5: This rule of thumb predicts the "drug-likeness" of a compound concerning its potential for oral bioavailability.[5] While this compound likely has a molecular weight under 500 Daltons, its multiple hydrogen bond donors (amine and hydroxyl) and acceptors (pyridine nitrogen, amine, hydroxyl) place it at risk of violating the criteria related to polarity, which are key determinants of permeability.[5][6][7]
Q2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?
Answer: It's a critical distinction.
-
Passive Diffusion is the movement of a substance across a membrane driven by a concentration gradient, without the help of a transport protein.[8] This process is highly dependent on the physicochemical properties of the compound, such as lipophilicity and size. For polar molecules like yours, this is often the primary barrier.
-
Active Transport involves membrane proteins (transporters) that move substances across the membrane, often against their concentration gradient. This process requires energy. Some transporters, known as efflux pumps (like P-glycoprotein or P-gp), actively pump drugs out of the cell, which is a major cause of low intracellular concentration and drug resistance.[9][10]
It is crucial to determine if your compound's low permeability is solely due to poor passive diffusion or if it is also a substrate for an efflux pump. This will dictate your strategy for improvement.[11][12]
Q3: Which initial assays should I run to diagnose the permeability issue?
Answer: A tiered approach is most efficient. Start with a simple, cell-free assay and then move to a more complex, cell-based system.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is your first step. PAMPA measures passive diffusion across an artificial lipid membrane.[11][13][14] It is high-throughput, cost-effective, and will tell you if the compound has an intrinsic problem crossing a lipid bilayer, free from the complexities of cellular transporters.[15]
-
Caco-2 Permeability Assay: If PAMPA results show low permeability, or even if they are moderate, the next step is a Caco-2 assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, form a monolayer that mimics the intestinal epithelium, expressing both tight junctions and active transporters like P-gp.[16][17][18] This assay will provide a more biologically relevant measure of permeability and, crucially, can identify if your compound is subject to active efflux.[17]
Section 2: Troubleshooting Experimental Results
This section provides guidance for common issues encountered during permeability assays.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Permeability in PAMPA | High Polarity / Low Lipophilicity: The compound's inherent chemical structure prevents it from partitioning into and diffusing across the lipid membrane. | 1. Confirm Physicochemical Properties: Calculate or experimentally determine LogP/LogD and PSA. This confirms the hypothesis. 2. Proceed to Strategy Section: The issue is intrinsic to the molecule. Focus on prodrug or formulation strategies to mask polarity (See Section 4). |
| Low A→B Permeability in Caco-2, but High Efflux Ratio (>2) | Active Efflux: The compound gets into the cell but is actively pumped out by transporters like P-glycoprotein (P-gp).[16][18] | 1. Run Bidirectional Caco-2 Assay: Measure permeability from Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A). An efflux ratio (Papp B→A / Papp A→B) > 2 is a strong indicator of efflux.[16][18] 2. Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[10] A significant increase in A→B permeability and a decrease in the efflux ratio confirms P-gp involvement.[16] |
| Poor Mass Balance / Low Compound Recovery in Assays | 1. Compound Precipitation: The compound is not fully soluble in the assay buffer. 2. Non-specific Binding: The compound is adsorbing to the plasticware of the assay plates.[16] | 1. Check Solubility: Determine the thermodynamic solubility of your compound in the assay buffer (e.g., PBS pH 7.4). If solubility is low, consider adding a small, permissible percentage of a co-solvent like DMSO, but be aware this can affect membrane integrity.[15] 2. Use Low-Binding Plates: Switch to commercially available low-adsorption microplates. 3. Include BSA: For Caco-2 assays, adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment can help prevent non-specific binding by acting as a carrier protein.[19] |
| Inconsistent TEER Values or High Lucifer Yellow Leakage in Caco-2 | Poor Monolayer Integrity: The Caco-2 cell monolayer is not confluent or has been compromised, allowing the compound to leak through paracellularly. | 1. Verify Cell Culture Conditions: Ensure Caco-2 cells are cultured for the appropriate duration (typically 21 days) to allow for full differentiation and tight junction formation.[16] 2. Check TEER Values: Transepithelial Electrical Resistance (TEER) should be measured before each experiment. Values should be stable and within the lab's established range (e.g., >300 Ω·cm²).[16] 3. Monitor Lucifer Yellow Flux: Always run Lucifer Yellow, a membrane-impermeant marker, as a negative control. High permeability of this marker confirms a leaky monolayer.[14][16] |
Section 3: Experimental Workflow & Protocols
A logical workflow is essential for efficiently diagnosing and solving permeability issues.
Caption: Permeability troubleshooting workflow.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability coefficient (Papp) of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes.
-
Prepare Donor Solutions: Prepare the test compound and controls in PBS to a final concentration of 100 µM (from the 10 mM DMSO stock). The final DMSO concentration should be ≤1%.
-
Load Donor Plate: Add 200 µL of the donor solutions to the coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating the "sandwich".
-
Incubate: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from literature protocols.
Protocol 3.2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer and to identify potential active efflux.
Materials:
-
Caco-2 cells seeded on Transwell™ inserts (cultured for 21-25 days)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)
-
Lucifer Yellow solution (for integrity check)
-
P-gp inhibitor (e.g., Verapamil, 100 µM)
-
LC-MS/MS system for analysis
Procedure:
-
Monolayer Integrity Check:
-
Wash the Caco-2 monolayers on both apical (A) and basolateral (B) sides with pre-warmed (37°C) transport buffer.
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².[16]
-
-
A→B Permeability Measurement:
-
Add 0.5 mL of the test compound dosing solution to the apical (donor) side.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[17]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
-
B→A Permeability Measurement:
-
In a separate set of wells, add 1.5 mL of the test compound dosing solution to the basolateral (donor) side.
-
Add 0.5 mL of fresh transport buffer to the apical (receiver) side.
-
Incubate and sample as described for the A→B direction.
-
-
(Optional) P-gp Inhibition:
-
Repeat the A→B and B→A experiments but include the P-gp inhibitor (e.g., verapamil) in the buffer on both sides of the monolayer.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
Section 4: Strategies to Overcome Poor Permeability
If the data from your assays confirm poor permeability, the next step is to implement a strategy to improve it.
Strategy 1: The Prodrug Approach (Masking Polarity)
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[20] This is an excellent strategy for transiently masking the polar groups (the -OH and -NH2) responsible for poor permeability.[4][]
Caption: The prodrug strategy workflow.
-
For the Azetidin-3-ol (-OH) group: Consider creating an ester prodrug. Attaching a lipophilic acyl group (e.g., an acetate or pivalate) will mask the polar hydroxyl. This ester can then be cleaved by intracellular esterase enzymes to release the active parent compound.
-
For the 4-Amino (-NH2) group: A carbamate prodrug can be synthesized. This masks the hydrogen bond donating capacity of the amine and increases lipophilicity.
The choice of the masking promoiety is critical; it must be stable enough in the extracellular environment but readily cleaved once inside the cell.[22]
Strategy 2: Formulation Approaches
If chemical modification is not feasible, formulation strategies can enhance permeability. This is particularly relevant if your compound is also a P-gp substrate.
-
Use of Permeation Enhancers: Certain excipients can disrupt the cell membrane or open tight junctions, enhancing drug passage.
-
Lipid-Based Formulations: For compounds that are P-gp substrates, incorporating them into lipid-based formulations like micelles, liposomes, or solid lipid nanoparticles can sometimes help bypass efflux pumps.[23] These formulations can alter the drug's interaction with the cell membrane and reduce its availability for P-gp binding.
Strategy 3: Medicinal Chemistry & Structural Modification
For long-term lead optimization, insights from initial assays can guide the synthesis of new analogs.
-
If P-gp efflux is high: Analyze the structure-activity relationship (SAR) for P-gp substrates. Often, specific combinations of hydrogen bond acceptors and lipophilic domains are recognized by the transporter.[12][24] Minor structural modifications that disrupt this recognition pattern without affecting target binding can eliminate efflux.
-
"Chameleon-like" Molecules: For compounds that are "beyond the Rule of 5," one successful strategy is to design molecules that can adopt different conformations.[25] This involves creating a molecule that can form intramolecular hydrogen bonds to shield its polar groups in a lipid environment (like the cell membrane) but expose them in an aqueous environment (like the cytoplasm).[26][27][28] This can be achieved by carefully positioning flexible side chains or groups capable of forming these internal bonds.
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Matsson, P., & Kihlström, J. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 61(9), 4187-4201. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41. Retrieved from [Link]
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Chem Help ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved from [Link]
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Borbély, S., et al. (2023). Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. Journal of Chemical Information and Modeling, 63(15), 4617-4628. Retrieved from [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
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Gfeller, D., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(11), 5458-5461. Retrieved from [Link]
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Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
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AZoLifeSciences. (2022, March 4). What is Lipinski's Rule of 5?. Retrieved from [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
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NIH. (n.d.). Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. Retrieved from [Link]
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ResearchGate. (n.d.). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. Retrieved from [Link]
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Rowan University. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter. Retrieved from [Link]
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Katpelly, R., et al. (2010). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 7(5), 1674-1685. Retrieved from [Link]
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ResearchGate. (n.d.). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. Retrieved from [Link]
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Doak, B. C., et al. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry, 60(5), 1663-1666. Retrieved from [Link]
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McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 20(3), 616-619. Retrieved from [Link]
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IRIS-AperTO. (2022, August 12). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Retrieved from [Link]
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McAlpine, S. R., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d‑Amino Acids. ACS Figshare. Retrieved from [Link]
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MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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NIH. (2019, November 26). The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. Retrieved from [Link]
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NIH. (2021, July 20). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Retrieved from [Link]
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Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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"1-(4-Aminopyridin-2-yl)azetidin-3-ol" minimizing off-target effects in assays
Strategies for Minimizing Off-Target Effects in Preclinical Assays
Introduction: The compound 1-(4-aminopyridin-2-yl)azetidin-3-ol represents a class of heterocyclic molecules with significant potential in drug discovery. Its aminopyridine scaffold is a common feature in many kinase inhibitors and other targeted therapies. However, ensuring that the observed biological effects are due to the intended target—and not an artifact of unintended molecular interactions—is one of the most critical challenges in preclinical research. Off-target effects can lead to misleading structure-activity relationships (SAR), unexpected toxicity, and a high rate of failure in later stages of drug development.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to proactively identify, understand, and minimize the off-target effects of this compound and related compounds during in-vitro and cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with novel small molecule inhibitors.
Q1: We are using this compound as a putative kinase inhibitor. My biochemical assay shows high potency, but the cellular phenotype is much weaker or absent. What could be the cause?
A1: This is a frequent and important observation that highlights the difference between a purified system and a complex cellular environment. Several factors could be at play:
-
High Intracellular ATP: Most cell-based assays occur in an environment with high concentrations of ATP (1-10 mM). If your compound is an ATP-competitive inhibitor, it must outcompete these high levels of endogenous ATP to bind the target kinase. Biochemical assays are often run at much lower, sometimes sub-physiological, ATP concentrations, which can make an inhibitor appear more potent than it is in a cellular context.[2]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration. The azetidin-3-ol moiety is relatively polar, which could contribute to this.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, lowering its effective intracellular concentration.[2]
-
Target Inaccessibility: The target protein may be localized in a specific subcellular compartment that the compound cannot access, or it might be part of a protein complex that sterically hinders compound binding.[3]
Q2: Our team has observed a cellular effect (e.g., apoptosis) that doesn't align with the known function of the intended target kinase. How can we determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is necessary to dissect on-target from off-target effects.
-
Orthogonal Inhibitors: Use at least two structurally unrelated inhibitors that are well-characterized for the same primary target. If these distinct inhibitors reproduce the same phenotype, it strengthens the case for an on-target effect.[4]
-
Rescue Experiments: This is considered a gold-standard method for target validation.[2][4] Overexpress a version of the target kinase that has been mutated to be resistant to your compound (e.g., by altering a key residue in the binding pocket). If the phenotype is reversed or prevented in the presence of the inhibitor, it confirms the effect is on-target. If the phenotype persists, it is likely mediated by an off-target.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[4] If the phenotype observed with the compound is recapitulated by knocking down the target, this provides strong evidence for an on-target mechanism.
-
Dose-Response Correlation: Carefully correlate the dose-response curve for target inhibition (e.g., phosphorylation of a downstream substrate) with the dose-response curve for the observed phenotype. A significant discrepancy in EC50 values suggests the phenotype may be driven by an off-target.
Section 2: Troubleshooting Workflows & Protocols
Workflow 1: Investigating a Suspected Off-Target Effect
This workflow provides a logical sequence of experiments to determine if an observed cellular response is on-target.
Caption: Decision workflow for validating on-target vs. off-target effects.
Protocol 2.1: On-Target Validation via Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[5] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6]
Objective: To generate a thermal melt curve for the target protein in the presence and absence of this compound to demonstrate target engagement.
Materials:
-
Cell line expressing the target protein.
-
This compound (test compound).
-
Vehicle control (e.g., DMSO).
-
PBS, protease and phosphatase inhibitor cocktails.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler with a gradient function.
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, inhibitors).
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge for pelleting debris.
-
SDS-PAGE and Western Blotting reagents or other protein detection system (e.g., AlphaScreen®, mass spectrometry).[5][7]
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound at a desired concentration (e.g., 10x EC50) or vehicle control for 1-3 hours in a CO2 incubator.[8]
-
Harvesting and Aliquoting: a. Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. b. Aliquot the cell suspension from each treatment group into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Thermal Challenge: a. Place the PCR tubes in a thermocycler. b. Heat the samples for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.[5]
-
Cell Lysis and Fractionation: a. Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated/aggregated protein (pellet).[9]
-
Detection and Analysis: a. Carefully collect the supernatant from each sample. b. Analyze the amount of soluble target protein remaining in the supernatant using Western Blotting or another sensitive detection method. c. Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. d. A positive result is a rightward shift in the melt curve for the compound-treated sample, indicating thermal stabilization and direct target binding.[6]
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Proactive Off-Target Profiling
Proactive screening is essential for building a comprehensive safety and selectivity profile for your compound.
3.1 Kinase Selectivity Profiling
Given the aminopyridine scaffold, a primary concern is off-target activity against other kinases. Most major contract research organizations (CROs) offer kinase profiling panels that screen your compound against hundreds of human kinases.[3]
Interpreting the Data:
-
A "selective" compound typically shows >100-fold higher potency for its primary target compared to off-targets.
-
Pay close attention to any off-targets that are inhibited within a 10- to 30-fold concentration window of your on-target IC50, as these are most likely to have physiological consequences.
-
Even low-affinity binding to highly expressed kinases involved in critical pathways (e.g., cell survival, proliferation) can lead to significant cellular effects.[4]
Table 1: Example Kinase Selectivity Profile for this compound (Note: Data is hypothetical for illustrative purposes)
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. Target X) | Potential Implication |
| Target Kinase X | 15 | 1 | On-Target Efficacy |
| Kinase Y (Src family) | 350 | 23 | Potential effects on cell adhesion and migration |
| Kinase Z (PI3K family) | 1,200 | 80 | Less likely to be relevant at therapeutic doses |
| Kinase A (VEGFR2) | >10,000 | >667 | Considered highly selective against this target |
| Kinase B (EGFR) | 850 | 57 | Monitor for potential effects in EGFR-driven cells |
3.2 Chemical Proteomics
For an unbiased, global view of protein interactions, chemical proteomics methods can be employed. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify a broad range of binding partners, including unexpected off-targets that would be missed by a focused kinase screen.[3]
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- 6. scispace.com [scispace.com]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
"1-(4-Aminopyridin-2-yl)azetidin-3-ol" troubleshooting inconsistent experimental results
Welcome to the technical support center for 1-(4-Aminopyridin-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique heterocyclic compound. Inconsistent experimental results can be a significant roadblock in research and development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound. The advice herein is grounded in established principles of azetidine and pyridine chemistry.
I. Compound Overview and Inherent Challenges
This compound is a molecule that combines the structural features of a strained four-membered azetidine ring and an electron-rich aminopyridine moiety. This combination, while synthetically valuable, presents inherent challenges that can lead to inconsistent experimental outcomes. The ring strain of the azetidine makes it susceptible to ring-opening reactions, while the aminopyridine group can be prone to oxidation and side reactions.[1][2] Understanding these potential pitfalls is the first step in effective troubleshooting.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?
A1: Low yields in the synthesis of substituted azetidines are a common issue, often stemming from the challenges of forming the strained four-membered ring.[1] Several factors could be at play:
-
Inefficient Ring Closure: The intramolecular cyclization to form the azetidine ring is often a kinetically and thermodynamically challenging step.[3] The choice of base, solvent, and temperature is critical.
-
Side Reactions of Starting Materials: The starting materials, typically a di-substituted aminopyridine and an azetidin-3-ol precursor, can undergo side reactions. For example, the aminopyridine can undergo self-condensation or react with the solvent.
-
Product Degradation: The product itself might be unstable under the reaction conditions. Prolonged reaction times or high temperatures can lead to decomposition.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen different bases (e.g., organic vs. inorganic), solvents of varying polarity, and a range of temperatures. A design of experiments (DoE) approach can be highly effective here.
-
Protecting Group Strategy: Consider the use of protecting groups for the amino and hydroxyl functionalities to prevent unwanted side reactions. The choice of protecting group is crucial to ensure it can be removed without affecting the azetidine ring.
-
Purification Method: Ensure your purification method is not contributing to product loss. Column chromatography on silica gel can sometimes lead to degradation of acid-sensitive compounds. Consider using neutral alumina or a different purification technique.
Q2: I am observing multiple spots on my TLC plate after purification, suggesting the presence of impurities. What are these likely to be?
A2: The appearance of multiple spots on a TLC plate, even after purification, points to either incomplete purification or product degradation. Common impurities could include:
-
Unreacted Starting Materials: Trivial to identify if you run standards of your starting materials on the same TLC plate.
-
Ring-Opened Products: The strained azetidine ring can open under acidic or nucleophilic conditions.[4] This can result in the formation of a linear amine.
-
Oxidized Byproducts: The 4-aminopyridine moiety is susceptible to oxidation, which can lead to colored impurities.[5][6]
-
Polymerization Products: Under certain conditions, azetidines can undergo polymerization.
Troubleshooting and Identification:
-
Co-spotting on TLC: Run your purified sample alongside your starting materials on the same TLC plate to confirm their absence.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of the impurities. This can help you deduce their structures.
-
NMR Spectroscopy: A clean ¹H NMR spectrum is a good indicator of purity. The presence of unexpected peaks can help in the identification of impurities.[7][8]
Q3: My purified this compound degrades upon storage. How can I improve its stability?
A3: The stability of this compound can be compromised by several factors, including exposure to air, light, moisture, and extreme pH.[5][6][9]
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C or -80°C). | Slows down degradation kinetics. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aminopyridine moiety. |
| Light | Protect from light by using amber vials. | Light can catalyze degradation reactions. |
| Moisture | Store in a desiccator or with a desiccant. | Moisture can facilitate hydrolysis of the azetidine ring. |
| Form | Store as a dry solid rather than in solution. | Solvents can promote degradation pathways. |
If you must store the compound in solution, perform a small-scale stability study to determine the optimal solvent and pH. Generally, a slightly basic pH may be preferable to prevent protonation of the azetidine nitrogen, which can facilitate ring-opening.
III. Experimental Protocols
This section provides a generalized, step-by-step methodology for a key experimental workflow.
Protocol 1: General Procedure for the Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4-aminopyridine (1 equivalent).
-
Solvent and Base: Add a suitable aprotic polar solvent (e.g., DMF or DMSO) and a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃, 2-3 equivalents).
-
Addition of Azetidin-3-ol: Add azetidin-3-ol (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or a suitable alternative.
IV. Visualization of Troubleshooting and Workflow
Diagram 1: Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for synthesis and purification.
V. References
-
Pratibha, Sangeeta Garg, & Jatinder Kumar Ratan. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. J. Indian Chem. Soc., 97(8b), 1239-1243. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89052616, this compound. Retrieved from [Link].
-
Attri, P., Garg, S., & Ratan, J. K. (2020). Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. Environmental Science and Pollution Research, 27(31), 39169–39182. Link
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Link
-
Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3766-3803. Link
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. Link
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 5(4), 312-314. Link
-
Xu, J., & Li, S. (2017). Synthesis of Azetidines. Chinese Journal of Chemistry, 35(5), 623-638. Link
-
Zask, G., & Ellingboe, J. W. (2010). N-Arylation of Aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sefh.es [sefh.es]
Technical Support Center: Optimizing In Vivo Dosage for 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with 1-(4-Aminopyridin-2-yl)azetidin-3-ol. This document is designed to provide expert guidance and troubleshooting for a critical phase of your research: establishing a robust and reproducible dosage for in vivo studies. As this is a novel investigational compound, this guide focuses on the principles and methodologies for dose optimization, drawing parallels from its parent compound, 4-aminopyridine (4-AP), to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A: this compound is a heterocyclic organic compound.[1][2] Structurally, it is a derivative of 4-aminopyridine (4-AP). The parent compound, 4-AP, is a well-characterized potassium channel blocker.[3] By blocking voltage-gated potassium channels in neurons, 4-AP prolongs the action potential duration, which in turn enhances the influx of calcium at the presynaptic terminal and facilitates the release of neurotransmitters.[3]
It is highly probable that this compound shares this primary mechanism of action. The addition of the azetidin-3-ol group may modulate its potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile compared to 4-AP. Therefore, while the mechanism may be similar, its in vivo behavior requires independent characterization.
Q2: Why is a dedicated dosage optimization strategy so critical for this compound?
A: Dosage optimization is fundamental to the success of any in vivo study for three key reasons:
-
Defining the Therapeutic Window: It is essential to identify a dose range that is effective without causing significant toxicity. This balance ensures that the observed biological effects are due to the compound's intended mechanism and not confounded by adverse events.[4]
-
Ensuring Reproducibility: An improperly defined dose can lead to high variability in experimental results, making data difficult to interpret and reproduce. A well-characterized dose-response relationship is the cornerstone of reliable preclinical data.[5][6]
-
Ethical Considerations & Resource Management: A systematic approach minimizes the number of animals required by maximizing the information gained from each study, adhering to the "3Rs" principle (Replacement, Reduction, Refinement).[4]
Troubleshooting Guide: An Experimental Workflow for Dose Optimization
This section provides a step-by-step guide in a question-and-answer format to navigate the common challenges encountered during in vivo dose selection.
Q3: I have promising in vitro data. How do I determine a safe starting dose for my first animal study?
A: Selecting a starting dose without prior in vivo data is a multi-step process that involves estimating a safe upper limit. The primary goal is to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a defined period.[7]
Workflow for Initial Dose Selection
Caption: Workflow for Initial Dose Selection.
Protocol: Single Dose MTD Determination
This protocol is a guideline and should be adapted to your specific institutional (IACUC) regulations.
-
Animal Model: Select a common rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=2-3).
-
Formulation: Prepare the compound in a suitable, sterile vehicle. See Q5 for guidance on formulation. Always include a vehicle-only control group.
-
Dose Selection: Based on in vitro potency and data from 4-AP, select a starting dose. A common approach is to use a dose escalation design (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical or experimental route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).[7]
-
Observation: Monitor animals intensely for the first 4 hours, then periodically for up to 14 days. Record clinical signs of toxicity (e.g., seizures, lethargy, ataxia, respiratory distress), body weight, and any mortality.
-
Endpoint Definition: The MTD is typically defined as the dose causing no more than 10-15% body weight loss and no life-threatening toxicities.[4] The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are seen.[8]
Q4: My initial doses were either toxic or ineffective. How do I design a comprehensive Dose-Range Finding (DRF) study?
A: A formal DRF study is the next logical step after an MTD study. Its purpose is to establish a clear dose-response relationship for both safety and, if possible, a preliminary efficacy or pharmacodynamic (PD) marker.[4][6]
Key Principles of DRF Study Design
-
Dose Groups: Typically include 3-5 dose levels plus a vehicle control group.[9]
-
Dose Spacing: Doses should be spaced logarithmically or semi-logarithmically (e.g., 5, 15, 50 mg/kg) to cover a broad range.
-
Group Size: Use a sufficient number of animals per group (typically n=5-10 for rodents) to allow for statistical analysis.[5]
-
Duration: The study can be single-dose or repeated-dose (e.g., 7-14 days), depending on the intended therapeutic regimen.[10]
Table 1: Example DRF Study Design
| Group | Treatment | Dose (mg/kg) | Route | N (Animals/Sex) | Key Endpoints |
| 1 | Vehicle (e.g., Saline + 5% DMSO) | 0 | IP | 8 (4M, 4F) | Body Weight, Clinical Signs, Biomarker X |
| 2 | Cmpd X | 3 | IP | 8 (4M, 4F) | Body Weight, Clinical Signs, Biomarker X |
| 3 | Cmpd X | 10 | IP | 8 (4M, 4F) | Body Weight, Clinical Signs, Biomarker X |
| 4 | Cmpd X | 30 | IP | 8 (4M, 4F) | Body Weight, Clinical Signs, Biomarker X |
| 5 | Cmpd X | 60 (Near MTD) | IP | 8 (4M, 4F) | Body Weight, Clinical Signs, Biomarker X |
Q5: I'm having trouble dissolving the compound. How do I develop a suitable formulation for in vivo use?
A: Formulation is a critical and often overlooked variable. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, and experimental artifacts.
Protocol: Vehicle Screening and Formulation
-
Assess Solubility: Test the solubility of this compound in common biocompatible solvents. The presence of the aminopyridine and hydroxyl groups suggests some aqueous solubility may be achievable.
-
Start Simple: Begin with sterile saline or phosphate-buffered saline (PBS). If the compound is not soluble, try adjusting the pH (if the compound's stability allows).
-
Use Co-solvents: If aqueous solubility is poor, introduce co-solvents in a stepwise manner. Keep the percentage of organic solvents as low as possible.
-
Consider Complexing Agents: For highly insoluble compounds, cyclodextrins (e.g., HP-β-CD) can be used to form inclusion complexes and enhance aqueous solubility.
-
Final Check: The final formulation should be sterile, clear (no precipitation), and have a pH within a physiologically tolerable range (typically pH 6.5-7.5 for parenteral routes). Always test the vehicle alone to ensure it has no biological effect on its own.
Table 2: Common Vehicles for Preclinical In Vivo Studies
| Vehicle System | Composition | Common Routes | Pros | Cons |
| Aqueous | Saline, PBS | IV, IP, SC, PO | Safest, most physiological | Only for water-soluble compounds |
| Co-Solvent | Saline + 5-10% DMSO or Ethanol | IP, IV (slow) | Dissolves many compounds | Can cause irritation, toxicity at high % |
| Suspension | 0.5% Methylcellulose + 0.1% Tween-80 | PO, IP | Good for poorly soluble compounds | Non-uniform dosing, not for IV use |
| Lipid Emulsion | Soybean oil, egg lecithin | IV | Good for lipophilic drugs | Can be complex to prepare, stability issues |
| Cyclodextrin | 10-40% HP-β-CD in water | IV, IP, SC, PO | Greatly increases solubility | Potential for nephrotoxicity at high doses |
Q6: How do I use pharmacokinetic (PK) data to refine my dosing schedule?
A: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound is essential for designing an effective dosing regimen.[11] PK studies reveal what the body does to the drug, which is crucial for interpreting pharmacodynamic (PD) or efficacy results. While PK data for this compound is not available, data from the parent compound 4-AP can provide a useful starting point.[3][12][13]
Table 3: Example Pharmacokinetic Parameters for 4-Aminopyridine in Various Species
| Species | Dose & Route | T½ (Elimination Half-life) | Cmax (Peak Concentration) | Tmax (Time to Peak) | Reference |
| Guinea Pig | 2 mg/kg, IM | ~70 min | Not specified | ~16 min | [3] |
| Dog | 1.0 mg/kg, IV | ~125 min | Not specified | Not applicable | [13] |
| Cattle | 0.3 mg/kg, IV | ~129 min | Not specified | Not applicable | [12] |
This data suggests that 4-AP has a relatively short half-life, which would likely require frequent dosing to maintain steady-state exposure in a chronic study. The azetidin-3-ol modification could alter this profile significantly, making a dedicated PK study for your compound indispensable.
Relationship Between PK/PD and Dosing Regimen
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound (CAS No. 1403248-75-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 1-(4-aminopyridin-2-yl)azetidin-3-ol and are facing challenges, particularly during scale-up. The information provided herein is synthesized from established chemical principles and field-proven insights to address common issues encountered during process development.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most common and logical route to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide) from the 2-position of a 4-aminopyridine derivative by the secondary amine of azetidin-3-ol.
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.[1] The reaction proceeds through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is crucial for the reaction to proceed and is the rate-determining step.[1]
Caption: Figure 1: SNAr Reaction Mechanism
Troubleshooting Guide & FAQs
This section addresses specific, practical challenges in a question-and-answer format.
Question 1: My SNAr reaction suffers from low conversion and yield, even at elevated temperatures. What factors should I investigate to optimize this?
Answer: Low conversion is a frequent hurdle in SNAr reactions, especially during scale-up. Several interdependent parameters must be carefully optimized.
-
The Leaving Group (LG): The nature of the leaving group on the pyridine ring is critical. For SNAr reactions where the addition of the nucleophile is rate-determining, the reactivity order is typically F > Cl > Br > I .[4] The high electronegativity of fluorine activates the ring towards nucleophilic attack. If you are using a chloro- or bromo-pyridine, consider switching to the fluoro- derivative for significantly enhanced reactivity, which may allow for lower reaction temperatures and shorter reaction times.
-
Choice of Base: The base is required to deprotonate the azetidin-3-ol hydroxyl group (if unprotected) or to act as an acid scavenger for the generated H-X. It must be strong enough but non-nucleophilic to avoid competing with the azetidine.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃ are often effective, especially in polar aprotic solvents. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive.
-
Organic Bases: Non-nucleophilic amine bases like DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent choices.
-
Causality: A weak base will not sufficiently deprotonate the nucleophile or scavenge acid, leading to a stall in the reaction. A nucleophilic base (e.g., triethylamine) could potentially react with the starting material.
-
-
Solvent Selection: Polar aprotic solvents are essential as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They are also typically required to achieve the necessary reaction temperatures.
-
Common Choices: DMSO, DMF, NMP, and DMAc.
-
Scale-Up Consideration: DMSO is often preferred for its efficacy, but its high boiling point can complicate product isolation. Acetonitrile can be an alternative, sometimes with microwave assistance, but may require higher pressures at scale.
-
-
Temperature Control: While higher temperatures generally increase the reaction rate, they can also lead to decomposition of starting materials or the final product. A systematic Design of Experiments (DoE) approach to study the temperature profile is recommended. Start in the 80-120 °C range and monitor for both conversion and impurity formation.
Table 1: Impact of Key Reaction Parameters on SNAr Performance
| Parameter | Recommended Choice | Rationale & Potential Issues on Scale-Up |
| Leaving Group | 2-Fluoro > 2-Chloro | Fluoro-derivatives are more reactive, potentially lowering temperature requirements and reducing side reactions.[4] Chloro-derivatives are often cheaper but may require harsher conditions. |
| Solvent | DMSO, NMP, DMF | Excellent for solvating intermediates. High boiling points can make removal difficult. Ensure anhydrous grade is used to prevent side reactions. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Must be non-nucleophilic. Inorganic bases can be heterogeneous, leading to mixing challenges at scale. DIPEA is a liquid and easier to handle. |
| Temperature | 80 - 150 °C | Needs careful optimization. Runaway reactions (exotherms) are a major safety concern at scale. Monitor impurity profiles closely. |
Question 2: I am observing significant formation of impurities during the reaction. How can I identify and mitigate them?
Answer: Impurity formation is a primary challenge in scaling up. The most common impurities in this synthesis are typically from side reactions involving the starting materials or product.
-
Bis-addition/Dimerization: This can occur if a second molecule of the 2-halopyridine reacts with the 4-amino group of the product. While the 4-amino group is less nucleophilic than the azetidine nitrogen, this can occur under harsh conditions.
-
Mitigation: Employ a slight excess (1.1-1.3 equivalents) of the azetidin-3-ol relative to the halopyridine. Additionally, a slow, controlled addition of the halopyridine to the mixture of azetidin-3-ol and base can keep the electrophile concentration low, minimizing side reactions.
-
-
Reaction at the Azetidin-3-ol Hydroxyl Group: While less likely, O-arylation is a theoretical possibility. This is generally disfavored kinetically compared to N-arylation. Standard analytical techniques (LC-MS, NMR) should be used to confirm the structure of your main product and any impurities.
-
Degradation: The 4-aminopyridine moiety is generally stable.[5] However, azetidines can be susceptible to ring-opening under certain conditions, particularly at very high temperatures or in the presence of strong acids or bases.[6]
-
Mitigation: Ensure the reaction temperature does not overshoot the optimized setpoint. Quench the reaction carefully, avoiding strong acids until the product is isolated or protected.
-
Experimental Protocol: Controlled Reagent Addition for Scale-Up This protocol is designed to minimize side reactions by controlling the concentration of the electrophile.
Caption: Figure 2: Workflow for Controlled Reagent Addition
Question 3: The product is highly polar and water-soluble, making purification by standard extraction and silica gel chromatography difficult. What are some effective, scalable purification strategies?
Answer: This is a very common issue for small, polar molecules containing multiple heteroatoms. Standard purification methods often fail.
-
Solid-Phase Extraction (SPE): For intermediate scales, and for process understanding, Solid-Supported Cation Exchange (SCX) cartridges are highly effective.
-
Protocol:
-
Dilute the crude reaction mixture in a suitable solvent (e.g., Methanol or DCM).
-
Load the solution onto a pre-conditioned SCX column.
-
Wash the column with the loading solvent to remove neutral and acidic impurities.
-
Elute the desired basic product using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[7]
-
Evaporate the solvent to yield the purified product.
-
-
-
Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
-
Strategy: A thorough solvent screen is required. Start with solvents in which the product has moderate to low solubility at room temperature but higher solubility when heated (e.g., IPA, Acetonitrile, Ethyl Acetate).
-
Anti-Solvent Crystallization: If a single solvent system fails, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (like Methanol or DMSO) and slowly add a miscible anti-solvent (like MTBE or Heptane) until turbidity is observed, then allow it to crystallize.
-
-
Reverse-Phase Chromatography: While expensive at a large scale, preparative reverse-phase HPLC (using C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like TFA or formic acid) can be used for high-purity material if crystallization fails. The product can then be isolated as a salt or liberated by a basic workup.
FAQ Section
Q: Is protection of the 4-amino or 3-hydroxyl group necessary? A: Generally, it is not necessary. The secondary amine of azetidin-3-ol is significantly more nucleophilic than the aromatic 4-amino group or the 3-hydroxyl group under basic conditions. Adding protection/deprotection steps increases cost and complexity. Only consider this route if you have intractable selectivity issues confirmed by structural analysis.
Q: How do I handle the exotherm during scale-up? A: The SNAr reaction can be exothermic. As you scale up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The controlled addition workflow described in Figure 2 is the primary method for managing the exotherm. Ensure your reactor has adequate cooling capacity and a calibrated temperature probe. Running the reaction at a slightly lower concentration can also help moderate the heat output.
Q: What are the typical storage and handling conditions for the starting materials and product? A:
-
2-Halo-4-aminopyridine: Generally stable, but should be stored away from light and moisture.[5]
-
Azetidin-3-ol: Can be hygroscopic and should be stored under an inert atmosphere (Nitrogen or Argon) in a desiccator or dry box.
-
This compound: As a poly-functional amine, it may be sensitive to air and light over long periods. Store in a tightly sealed container, under an inert atmosphere, and refrigerated for long-term stability.
References
-
Kaur, M., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45391-45413. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Dodge, M. W., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(21), 7427–7430. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
University of Liverpool. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Gour, P., et al. (2020). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 187, 111951. [Link]
-
Trissel, L. A., & Donnelly, R. F. (2012). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 65(5), 364–369. [Link]
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- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Aminopyridin-2-yl)azetidin-3-ol and its Analogs
Welcome to the dedicated technical support center for the purification of 1-(4-aminopyridin-2-yl)azetidin-3-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. Drawing from established principles of organic chemistry and extensive field experience, this resource aims to empower you to overcome purification hurdles and achieve high-purity compounds essential for your research.
The unique structure of this compound, featuring a basic aminopyridine moiety, a polar azetidin-3-ol core, and a chiral center, presents a distinct set of purification challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Column Chromatography
FAQ 1: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how can I fix it?
Answer:
This is a very common issue when purifying basic compounds like aminopyridines on acidic silica gel. The primary amine on the pyridine ring and the secondary amine in the azetidine ring are basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape (streaking) and in severe cases, irreversible adsorption where your compound does not elute at all.[1][2]
Causality Explained: The lone pair of electrons on the nitrogen atoms of your compound forms strong hydrogen bonds or even acid-base interactions with the silica surface, leading to high retention and band broadening.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting problematic silica gel chromatography.
Detailed Protocols:
-
Protocol 1.1: Mobile Phase Modification with Triethylamine (TEA)
-
Determine an appropriate starting solvent system using Thin Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
To your chosen eluent, add 0.1% to 1% (v/v) of triethylamine. For example, to prepare 500 mL of 95:5 DCM:MeOH with 0.5% TEA, you would mix 472.5 mL DCM, 25 mL MeOH, and 2.5 mL TEA.
-
Equilibrate your silica gel column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual. The TEA will compete with your compound for the acidic sites on the silica, leading to improved peak shape and elution.[1]
-
-
Protocol 1.2: Using Amine-Functionalized Silica
-
Pack a column with commercially available amine-functionalized silica gel.
-
Select a non-polar to moderately polar mobile phase, such as hexane/ethyl acetate or DCM/MeOH. The basic modifier is often not necessary with this stationary phase.
-
Equilibrate the column and run the purification. This stationary phase is particularly effective for separating basic compounds with minimal tailing.
-
FAQ 2: I am having trouble separating my desired product from a very polar impurity. How can I improve the resolution?
Answer:
When dealing with highly polar compounds and impurities, achieving good separation on normal-phase silica can be challenging. Often, high concentrations of polar solvents like methanol are required for elution, which can lead to poor selectivity.
Strategies for Improved Resolution:
-
Switch to a Different Solvent System: If you are using a standard hexane/ethyl acetate or DCM/methanol system, consider a solvent system with different selectivity. For instance, a system containing acetonitrile or isopropanol might offer a different interaction profile with your compounds and the stationary phase.[2]
-
Aqueous Normal-Phase (ANP) or HILIC: For very polar compounds, aqueous normal-phase chromatography (a subset of Hydrophilic Interaction Liquid Chromatography - HILIC) can be a powerful technique.[3][4] In this mode, a polar stationary phase (like silica or a diol-bonded phase) is used with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This is particularly useful for compounds that are too polar for traditional reverse-phase chromatography.[4]
-
Ion-Exchange Chromatography: Given the basic nature of the aminopyridine and azetidine nitrogens, cation-exchange chromatography is a highly effective purification method.[5][6]
Protocol 1.3: Cation-Exchange Chromatography (Solid-Phase Extraction - SPE format)
-
Resin Selection and Preparation: Choose a strong cation-exchange resin, such as a sulfonic acid-based resin (e.g., Dowex 50WX8). Condition the cartridge by washing with methanol, followed by deionized water, and finally an equilibration buffer (e.g., 20 mM ammonium acetate, pH 4-5).
-
Sample Loading: Dissolve your crude product in the equilibration buffer and load it onto the conditioned cartridge. Your basic compound will bind to the negatively charged resin, while neutral impurities will pass through.
-
Washing: Wash the cartridge with the equilibration buffer, followed by a solvent of intermediate polarity (e.g., methanol) to remove any non-specifically bound impurities.
-
Elution: Elute your purified compound using a basic solution. A common eluent is a solution of ammonia in methanol (e.g., 2M NH3 in MeOH). The ammonia will neutralize the charge on your compound, releasing it from the resin.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain your purified product.
Caption: Workflow for purification using cation-exchange chromatography.
Section 2: Reverse-Phase Chromatography (RPC)
FAQ 3: When should I consider using reverse-phase chromatography for my aminopyridine azetidinol analogs?
Answer:
Reverse-phase chromatography is an excellent alternative to normal-phase, especially for polar and water-soluble compounds.[7] You should consider RPC when:
-
You are experiencing irreversible binding or poor recovery from silica gel.
-
Your compound is highly polar and requires a high percentage of methanol in normal-phase, leading to poor separation.[8]
-
You need to remove non-polar impurities from your polar product.
-
Your downstream application requires the final compound to be in an aqueous solution (e.g., for biological assays).
Principle of Separation: In reverse-phase chromatography, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Polar compounds, like your target molecule, will have weaker interactions with the stationary phase and elute earlier, while non-polar impurities will be retained longer.[9]
Mobile Phase Considerations for Basic Analytes:
To achieve good peak shape for basic compounds like yours in reverse-phase HPLC, it is crucial to control the ionization state of the molecule. This is typically done by adding an acidic modifier to the mobile phase.
| Modifier | Concentration | Purpose | Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent, protonates basic sites, leading to sharper peaks. | Excellent for UV detection, but can be difficult to remove and may suppress MS signals. |
| Formic Acid | 0.1% | Protonates basic sites, improves peak shape. | Volatile and highly compatible with Mass Spectrometry (MS).[10] |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to control pH and can improve peak shape. | MS-compatible. |
Protocol 2.1: General Reverse-Phase HPLC Purification
-
Column: C18-bonded silica column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute your compound. A typical gradient might be 5-95% B over 20-30 minutes.
-
Detection: UV detection at an appropriate wavelength (aminopyridines typically have strong UV absorbance around 254 nm).
-
Fraction Collection & Analysis: Collect fractions corresponding to your product peak and confirm purity by analytical HPLC or LC-MS.
-
Post-Purification: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) for best results, especially if your compound is water-soluble.
Section 3: Crystallization
FAQ 4: My compound "oils out" instead of crystallizing. What can I do?
Answer:
"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too concentrated, cooled too quickly, or when impurities are present that inhibit crystal formation.[2]
Troubleshooting Crystallization:
-
Slow Down the Cooling Process: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes the formation of an amorphous oil over an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution to initiate crystallization.[2]
-
Change the Solvent System: The choice of solvent is critical for successful crystallization. You are looking for a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvent pairs. For a polar compound like this compound, consider solvent systems like:
-
Methanol/Ethyl Acetate
-
Ethanol/Diethyl Ether
-
Isopropanol/Hexane
-
Acetonitrile/Water
-
Protocol 3.1: Solvent-Antisolvent Crystallization
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol).
-
Slowly add a "poor" solvent (an antisolvent) in which your compound is insoluble (e.g., diethyl ether or hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cap the vial and let it stand undisturbed. The slow diffusion of the antisolvent will gradually decrease the solubility of your compound, promoting the growth of high-quality crystals.
Section 4: Chiral Separation
FAQ 5: My compound is a racemate. How can I separate the enantiomers?
Answer:
The azetidin-3-ol moiety contains a stereocenter, meaning your synthesized material is likely a racemic mixture of two enantiomers. Separating these is crucial as they often have different pharmacological activities.[11]
Primary Methods for Chiral Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method for both analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[11][12]
-
Common CSPs: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.
-
Mobile Phase: Typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Sometimes a basic or acidic additive is required to improve peak shape.
-
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic basic compound with a chiral acid to form two diastereomeric salts.[11] These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization.
-
Chiral Resolving Agents (Acids):
-
(+)- or (-)-Tartaric acid
-
(+)- or (-)-Mandelic acid[11]
-
(+)- or (-)-Camphorsulfonic acid
-
-
Protocol 4.1: Diastereomeric Salt Crystallization
-
Dissolve your racemic this compound analog in a suitable solvent (e.g., ethanol or methanol).
-
Add 0.5 equivalents of a chiral acid (e.g., (R)-(-)-Mandelic acid) to the solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly.
-
One of the diastereomeric salts should preferentially crystallize out of the solution due to lower solubility.
-
Collect the crystals by filtration. You may need to recrystallize them one or more times to improve diastereomeric purity.
-
To recover your desired enantiomer, dissolve the purified diastereomeric salt in water and basify the solution (e.g., with sodium bicarbonate) to neutralize the chiral acid.
-
Extract the free base (your enantiomerically enriched compound) with an organic solvent like DCM or ethyl acetate.
-
The other enantiomer can often be recovered from the mother liquor by repeating the process with the opposite enantiomer of the chiral acid.
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
References
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
1-(4-aminopyridin-2-yl)pyrrolidin-3-ol. MySkinRecipes. [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Analysis of heterocyclic aromatic amines. PubMed. [Link]
-
Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. ACS Publications. [Link]
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]
-
Synthesis and antibacterial screening of some novel n-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. ResearchGate. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
- Synthesis of azetidine derivatives.
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PubMed Central. [Link]
-
Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]
-
Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Using ion exchange chromatography to purify a recombinantly expressed protein. PubMed. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
Ion exchange chromatography for histidine derivative. Reddit. [Link]
-
Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
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- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Investigating the Cytotoxicity of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of the novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. As a compound with limited publicly available biological data, this guide provides a framework for robust experimental design, addresses common challenges in cytotoxicity testing, and offers troubleshooting solutions to ensure the generation of reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for Your Cytotoxicity Studies
This section addresses preliminary questions that are crucial to consider before and during your investigation of this compound's effects on cell lines.
Q1: What is the fundamental difference between a cell viability assay and a cytotoxicity assay, and which should I choose for my initial studies with this compound?
A1: It's essential to distinguish between these two types of assays as they measure different cellular phenomena.
-
Cell Viability Assays: These assays, such as MTT, XTT, and resazurin-based assays, measure the metabolic activity of a cell population.[1][2] A reduction in metabolic activity is inferred as a decrease in the number of viable cells. These assays are excellent for initial high-throughput screening to identify if this compound has an anti-proliferative or cytotoxic effect.
-
Cytotoxicity Assays: These assays directly measure markers of cell death.[1][3] A common example is the LDH release assay, which quantifies the amount of lactate dehydrogenase released from cells with compromised membrane integrity.[3]
For a comprehensive understanding of this compound's cellular impact, it is highly recommended to use both a viability and a cytotoxicity assay in parallel.[1] Discrepancies between the results of these assays can provide valuable insights into the compound's mechanism of action. For instance, a decrease in viability without a corresponding increase in cytotoxicity might suggest a cytostatic effect (inhibition of proliferation) rather than direct cell killing.[4][5]
Q2: How do I interpret the IC50 value for this compound, and what factors can influence this value?
A2: The half-maximal inhibitory concentration (IC50) is a critical metric that quantifies the potency of this compound. It represents the concentration of the compound required to inhibit a biological process (like cell growth) by 50%.[6][7][8] A lower IC50 value indicates higher potency.[8]
Several factors can significantly influence the IC50 value you obtain:
-
Cell Type: Different cell lines can exhibit varying sensitivity to a compound due to their unique genetic and physiological characteristics.[8]
-
Cell Seeding Density: The initial number of cells plated can affect the calculated IC50.[8]
-
Incubation Time: The duration of exposure to the compound will impact the observed effect.[8]
-
Assay Choice: As different assays measure different endpoints, the IC50 values obtained from them may vary.
It is crucial to maintain consistency in your experimental parameters to ensure the reproducibility of your IC50 values.
Q3: I am seeing high variability between my replicate wells. What are the likely causes and how can I minimize this?
A3: High variability is a common issue that can undermine the reliability of your results. The primary culprits are often:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting to prevent cells from settling.[9][10]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique. When adding reagents, ensure the pipette tip is placed at the same depth and angle in each well.[9]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to inaccurate readings.[11] It is good practice to fill the outer wells with sterile PBS or media to maintain humidity and not use them for experimental samples.[11]
Part 2: Troubleshooting Guides for Specific Assays
This section provides detailed troubleshooting for common issues you might encounter while testing this compound with specific cytotoxicity assays.
Metabolic Assays (e.g., MTT, XTT)
Q4: My MTT assay shows low absorbance readings across the entire plate, even in the control wells. What could be the problem?
A4: Low signal in an MTT assay typically points to insufficient formazan production. Here are the steps to troubleshoot this:
-
Suboptimal Cell Number: The number of viable cells may be too low to generate a strong signal. It's crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[9]
-
Insufficient Incubation Time: The incubation period with the MTT reagent might be too short. A typical incubation time is 1-4 hours, but this may need to be optimized for your cell line.[11]
-
Reagent Degradation: MTT is light-sensitive and can degrade over time. Ensure your MTT solution is fresh and properly stored.[11]
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure vigorous mixing after adding the solubilization agent (e.g., DMSO).[12]
Q5: I'm observing an unexpected increase in absorbance at higher concentrations of this compound in my MTT assay. Is this a real biological effect?
A5: This is a known artifact that can occur with certain chemical compounds.[12][13] It is unlikely to be a true increase in cell viability. Potential causes include:
-
Direct Reduction of MTT: The chemical structure of this compound may allow it to directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[13] To test for this, set up a cell-free control with media, MTT, and your compound.[12]
-
Induction of a Stress Response: At certain concentrations, the compound might induce a cellular stress response that temporarily increases metabolic activity before leading to cell death.[13]
If you observe this phenomenon, it is critical to validate your findings with an alternative assay that measures a different cellular parameter, such as an LDH assay for membrane integrity or a caspase activity assay for apoptosis.[12]
Membrane Integrity Assays (e.g., LDH Release)
Q6: My LDH assay results are not correlating with my MTT assay results for this compound. Why the discrepancy?
A6: This is a common and informative observation. The lack of correlation often points to the compound's specific mechanism of action.
-
Cytostatic vs. Cytotoxic Effects: As mentioned earlier, the MTT assay measures metabolic activity, which can be reduced if the compound is cytostatic (inhibits cell proliferation) without causing cell death.[4] The LDH assay, however, only detects cell death that involves membrane rupture (necrosis or late apoptosis).[4] It's possible that this compound is cytostatic or induces apoptosis without immediate membrane lysis.
-
Timing of Cell Death: The release of LDH is a relatively late event in some forms of cell death. You may need to perform a time-course experiment to see if LDH release increases at later time points.
To further investigate, consider using an assay that detects early markers of apoptosis, such as Annexin V staining.[4]
Part 3: Experimental Protocols & Data Presentation
General Protocol for a 96-Well Plate Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).[12]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay-Specific Steps:
-
Follow the specific instructions for your chosen viability or cytotoxicity assay (e.g., addition of MTT reagent, LDH substrate).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Presentation
Summarize your quantitative data, such as IC50 values, in a clear and organized table.
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 15.2 |
| A549 (Lung Cancer) | MTT | 48 | 28.7 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
| MCF-7 (Breast Cancer) | LDH Release | 48 | 45.8 |
This table illustrates how to present comparative cytotoxicity data. The hypothetical values suggest that the compound is more potent in MCF-7 cells than in A549 cells and shows some selectivity for cancer cells over non-cancerous cells. The higher IC50 from the LDH assay compared to the MTT assay in MCF-7 cells could suggest a cytostatic effect or a delayed onset of necrosis.
Part 4: Visualization of Workflows and Potential Mechanisms
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway for Investigation
Since the mechanism of action for this compound is unknown, a common pathway to investigate for cytotoxic compounds is the induction of apoptosis.
Caption: A hypothetical apoptotic pathway that could be investigated.
References
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Southern Research. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Protocol Online. (2010, November 15). Inconsistent MTT results. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]
-
ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
SpringerLink. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
"1-(4-Aminopyridin-2-yl)azetidin-3-ol" storage and handling best practices
Gathering Initial Data
I'm starting by delving into the best practices for storing and handling "1-(4 -Aminopyridin-2-yl)azetidin-3-ol," scouring safety data sheets, supplier advice, and published research. My focus is on understanding safe usage and reactivity.
Expanding the Scope
I've broadened my search parameters to include stability, reactivity, and ideal solvents. I'm focusing on potential hazards, necessary PPE, and best disposal practices. Next, I will shift my attention to its physical and chemical properties and signs of decomposition. I'm starting to think about how to best structure this information as a resource for researchers.
Analyzing Procedure and Structure
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Analyzing Storage Recommendations
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Prioritizing Storage Protocols
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Compiling Safety Guidelines
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Drafting the Support Document
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Formulating Support Content
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Refining Content and Structure
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Generating the Technical Content
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Creating the Support Guide
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Validation & Comparative
A Comparative Guide for Researchers: The Established Efficacy of 4-Aminopyridine versus the Uncharacterized Potential of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
In the landscape of neurological research and drug development, the modulation of potassium channels remains a pivotal strategy for restoring function in demyelinated neurons. This guide provides a comprehensive comparison between the well-established potassium channel blocker, 4-aminopyridine (also known as dalfampridine), and a structurally related but scientifically uncharacterized compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. While 4-aminopyridine has a robust history of clinical use and a well-defined efficacy profile, particularly in multiple sclerosis, this compound represents a novel chemical entity with theoretical potential but a notable absence of published biological data.
This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of 4-aminopyridine's therapeutic action and to offer a scientifically grounded framework for the potential evaluation of novel derivatives like this compound.
Foundational Understanding: The Role of Potassium Channel Blockade in Neurological Disorders
Potassium (K+) channels are crucial in the repolarization phase of an action potential in neurons.[1] In demyelinating diseases such as multiple sclerosis (MS), the loss of the myelin sheath exposes these channels, leading to an excessive leakage of potassium ions. This disrupts the normal propagation of the action potential, causing neurological deficits.[2][3] Potassium channel blockers, as a class of drugs, work by obstructing these channels, thereby prolonging the action potential and enhancing the likelihood of successful nerve impulse transmission.[1][4]
4-Aminopyridine: A Clinically Validated Therapeutic
4-Aminopyridine (4-AP), with the chemical formula C5H6N2, is a non-selective blocker of voltage-gated potassium channels.[5][6][7][8][9] Its efficacy in improving walking ability in patients with multiple sclerosis is well-documented through extensive clinical trials.[10][11][12][13][14][15][16][17]
Mechanism of Action
4-AP physically blocks the pore of voltage-gated potassium channels, reducing the efflux of potassium ions during the action potential.[18][19] This prolongs the duration of the action potential, allowing for more effective propagation along demyelinated axons and enhancing the release of neurotransmitters at synapses.[18]
Caption: Mechanism of 4-Aminopyridine action on demyelinated axons.
Efficacy Data from Clinical Trials
Clinical studies have consistently demonstrated that a sustained-release formulation of 4-aminopyridine (dalfampridine) improves walking speed in a subset of MS patients.[13][14][15]
| Clinical Trial Phase | Key Findings | References |
| Phase III | A significantly higher percentage of patients treated with dalfampridine showed a consistent improvement in walking speed compared to placebo. | [13][14] |
| Long-term Extension | The improvements in walking speed were maintained over extended periods in patients who initially responded to the treatment. | [15] |
| Responder Analysis | Approximately 35-43% of patients are considered "responders," showing a clinically meaningful increase in walking speed. | [14][15] |
| Dosing | The optimal dose was found to be 10 mg twice daily, with higher doses increasing the risk of adverse events without further improvement in efficacy. | [14] |
Safety and Pharmacokinetics
4-aminopyridine has a narrow therapeutic window, and adverse effects can include dizziness, nausea, and in rare cases, seizures.[20][21] It is primarily cleared by the kidneys.[14]
This compound: An Uncharted Territory
In stark contrast to 4-aminopyridine, this compound is a compound for which there is a conspicuous lack of published scientific literature detailing its biological activity. Its chemical structure suggests it is a derivative of 4-aminopyridine, incorporating an azetidin-3-ol moiety at the 2-position of the pyridine ring.
| Compound | Chemical Formula | Molecular Weight | Known Biological Activity |
| 4-Aminopyridine | C5H6N2 | 94.11 g/mol | Voltage-gated potassium channel blocker. |
| This compound | C8H11N3O | 165.19 g/mol | Not reported in published literature. |
Data for 4-aminopyridine sourced from PubChem CID 1727.[8] Data for this compound sourced from PubChem CID 89052616.
The addition of the azetidin-3-ol group could theoretically alter several properties of the parent 4-aminopyridine molecule, including:
-
Potency and Selectivity: The modified structure may exhibit a different binding affinity and selectivity profile for various potassium channel subtypes.
-
Pharmacokinetics: Changes in lipophilicity and metabolic stability could alter the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety Profile: The modification could potentially widen the therapeutic window or introduce new off-target effects.
However, without experimental data, these remain purely speculative.
A Proposed Framework for Evaluating this compound
For researchers interested in exploring the potential of this novel compound, a logical and scientifically rigorous approach would be to follow the established methodologies used to characterize 4-aminopyridine and its derivatives.
In Vitro Characterization
The initial step would be to assess the compound's activity at the molecular and cellular level.
Experimental Protocol: Electrophysiological Assessment of Potassium Channel Blockade
-
Cell Culture: Utilize cell lines stably expressing specific voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure potassium currents in the presence and absence of varying concentrations of this compound.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each channel subtype to quantify the compound's potency and selectivity. Compare these values to those of 4-aminopyridine.
Caption: Proposed in vitro experimental workflow for characterizing novel aminopyridine derivatives.
Preclinical In Vivo Evaluation
Should in vitro studies demonstrate promising activity, the next logical step is to assess efficacy and safety in animal models of demyelinating diseases.
Experimental Protocol: Assessment of Motor Function in an Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE: Induce EAE in a suitable animal model (e.g., mice or rats), which mimics many aspects of multiple sclerosis.
-
Compound Administration: Administer this compound at various doses and compare its effects to a vehicle control and a 4-aminopyridine positive control group.
-
Behavioral Testing: Quantify motor function using established tests such as the rotarod test, grip strength analysis, and open-field locomotor activity.
-
Electrophysiology: Perform in vivo or ex vivo electrophysiological recordings from spinal cord slices to directly measure the restoration of nerve conduction.
-
Toxicology: Monitor for any adverse effects and determine the maximum tolerated dose.
Conclusion and Future Directions
4-Aminopyridine stands as a testament to the therapeutic potential of potassium channel blockade in demyelinating neurological disorders. Its journey from a research chemical to a clinically approved drug provides a clear roadmap for the development of similar agents.
This compound, while structurally intriguing, remains a scientific enigma. The absence of any published efficacy data makes a direct comparison with 4-aminopyridine impossible at this time. However, this guide provides the necessary context and a structured experimental framework for researchers to begin to unravel its potential. The key to advancing our understanding of this and other novel aminopyridine derivatives lies in rigorous in vitro and in vivo characterization, following the path of scientific inquiry that has been so fruitful for 4-aminopyridine.
References
- Bever, C. T., Jr., & Judge, M. E. (2009). 4-aminopyridine in multiple sclerosis. In Handbook of Clinical Neurology (Vol. 106, pp. 453-461). Elsevier.
- Blight, A. R., & Henney, H. R., 3rd. (2009). The effects of 4-aminopyridine on experimental spinal cord injury. In Handbook of Clinical Neurology (Vol. 106, pp. 441-452). Elsevier.
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Burton, J. M., & O'Connor, P. W. (2011). Dalfampridine sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis. Therapeutics and Clinical Risk Management, 7, 367–374.[14]
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Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 855–875.[19]
- Judge, S. I., & Bever, C. T., Jr. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & therapeutics, 111(1), 224–259.
- Wulff, H., Calabresi, P. A., Allie, R., Yun, S., Pennington, M., Beeton, C., & Chandy, K. G. (2003). The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS.
- Hayes, A. G. (2004). The use of 4-aminopyridine (fampridine) in demyelinating disorders. CNS drug reviews, 10(4), 295–316.
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Goodman, A. D., Brown, T. R., Krupp, L. B., Schapiro, R. T., Cohen, R., Marinucci, L. N., & Blight, A. R. (2009). A phase 3 trial of extended release oral dalfampridine in multiple sclerosis. Annals of neurology, 65(6), 694–702.[13]
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Burton, J. M., O'Connor, P. W., Hohol, M. J., & Beyene, J. (1997). The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial. Neurology, 49(1), 13–18.[20][21]
- Schwid, S. R., Petrie, M. D., McDermott, M. P., Tierney, D. S., Mason, D. H., & Goodman, A. D. (1997). Quantitative assessment of sustained-release 4-aminopyridine for symptomatic treatment of multiple sclerosis. Neurology, 48(4), 817–821.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved January 18, 2026 from [Link]8]
- Waxman, S. G. (2006). Axonal conduction and injury in multiple sclerosis: the role of sodium channels. Nature reviews. Neuroscience, 7(12), 932–941.
- Smith, K. J., & McDonald, W. I. (1999). The pathophysiology of multiple sclerosis: the mechanisms underlying the production of symptoms and the natural history of the disease. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 354(1390), 1649–1673.
- Nashmi, R., & Fehlings, M. G. (2001). Mechanisms of axonal dysfunction after spinal cord injury: with an emphasis on the role of voltage-gated potassium channels. Brain research. Brain research reviews, 38(1-2), 165–191.
- Jensen, H. S., & Wulff, H. (2014). Potassium channels as therapeutic targets in neuroinflammatory diseases. Current topics in medicinal chemistry, 14(10), 1235–1245.
- Goodman, A. D., Brown, T. R., Cohen, J. A., Krupp, L. B., Schapiro, R., Schwid, S. R., ... & Blight, A. R. (2010). Dose comparison trial of sustained-release fampridine in multiple sclerosis. Neurology, 74(15), 1134–1141.
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National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]7]
- Dunn, J. P., & Blight, A. R. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy in the treatment of walking impairment in patients with multiple sclerosis. Current medical research and opinion, 27(7), 1415–1423.
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Goodman, A. D., Bethoux, F., Brown, T. R., Schapiro, R. T., Cohen, R., Marinucci, L. N., ... & Blight, A. R. (2015). Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Multiple Sclerosis Journal, 21(10), 1322–1331.[15]
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Acorda Therapeutics. (n.d.). Clinical Study Results - AMPYRA® (dalfampridine). Retrieved January 18, 2026, from [Link]17]
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Power. (n.d.). Dalfampridine + Physical Therapy for Multiple Sclerosis (AmpPT Trial). Retrieved January 18, 2026, from [Link]16]
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A Comparative Guide to Aminopyridine-Based Potassium Channel Blockers: 3,4-Diaminopyridine vs. the Novel Compound 1-(4-Aminopyridin-2-yl)azetidin-3-ol
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neurological therapeutics, modulation of ion channels presents a fertile ground for discovery. Among these, voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. Their blockade offers a therapeutic strategy for conditions characterized by compromised neurotransmission. 3,4-Diaminopyridine (3,4-DAP), a well-established Kv channel blocker, has paved the way for treating disorders like Lambert-Eaton myasthenic syndrome (LEMS)[1][2][3]. This guide provides a comprehensive comparison of the known potency and mechanism of 3,4-DAP with the largely uncharacterized novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol.
This document is structured to provide a deep dive into the pharmacology of 3,4-DAP, leveraging existing experimental data. It will then delineate a clear, experimentally-driven roadmap for the scientific community to characterize this compound, enabling a future, direct comparison of its potency and therapeutic potential.
Understanding the Established Player: 3,4-Diaminopyridine (Amifampridine)
3,4-Diaminopyridine, also known as amifampridine, is a cornerstone in the symptomatic treatment of LEMS[2][3][4]. Its efficacy stems from its ability to enhance neuromuscular transmission.
Mechanism of Action
The primary mechanism of action for 3,4-DAP is the blockade of voltage-gated potassium channels in presynaptic nerve terminals[1][4][5]. This inhibition prolongs the duration of the action potential, leading to an extended opening of voltage-gated calcium channels. The subsequent increase in intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles into the neuromuscular junction, thereby amplifying the signal to the muscle cell[1][4][6].
Figure 1: Mechanism of Action of 3,4-Diaminopyridine at the Neuromuscular Junction.
Potency of 3,4-Diaminopyridine
The potency of 3,4-DAP has been characterized in various preclinical and clinical studies. In vitro studies have shown that low micromolar concentrations of 3,4-DAP are sufficient to broaden the presynaptic action potential and enhance neurotransmitter release[1][7]. Clinically, therapeutic serum concentrations are typically in the range of 40 to 110 ng/mL after a 20 mg oral dose[1].
| Parameter | 3,4-Diaminopyridine (Amifampridine) | This compound |
| Mechanism of Action | Voltage-gated potassium (Kv) channel blocker[1][4][5]. | Presumed Kv channel blocker (to be determined). |
| In Vitro Potency | Effective at low micromolar concentrations for enhancing neurotransmitter release[1][7]. | Not yet determined. |
| In Vivo Efficacy | Improves muscle strength in LEMS patients[2][3]. Reduces nystagmus[8]. | Not yet determined. |
| Blood-Brain Barrier Penetration | Lower than 4-aminopyridine, resulting in fewer CNS side effects[6]. | Not yet determined. |
| Known Clinical Applications | Lambert-Eaton myasthenic syndrome (LEMS)[2][3], certain congenital myasthenic syndromes[6]. | None. |
Table 1: Comparative Profile of 3,4-Diaminopyridine and this compound.
The Enigma: this compound
Currently, this compound is a novel compound with a chemical structure suggesting potential activity as an aminopyridine-based potassium channel blocker. However, to date, there is a lack of published experimental data on its biological activity, potency, and mechanism of action[9]. The azetidine moiety introduces structural differences from 3,4-DAP that could significantly impact its pharmacological properties, including potency, selectivity, and blood-brain barrier permeability.
A Roadmap for Characterization: Experimental Protocols to Determine the Potency of this compound
To enable a direct comparison with 3,4-DAP, a systematic evaluation of this compound is required. The following experimental workflow outlines the key studies necessary to elucidate its potency and mechanism of action.
Figure 2: Proposed Experimental Workflow for the Characterization of this compound.
Part 1: In Vitro Potency and Mechanism of Action
Objective: To determine if this compound is a potassium channel blocker and to quantify its potency.
1.1. Patch-Clamp Electrophysiology:
-
Cell Lines: Use cell lines stably expressing specific subtypes of voltage-gated potassium channels (e.g., Kv1.1, Kv1.2, Kv3.3, Kv3.4) to assess selectivity.
-
Protocol:
-
Culture cells to an appropriate confluency for patch-clamp recording.
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
Perform whole-cell voltage-clamp recordings to measure potassium currents in the absence and presence of increasing concentrations of the test compound.
-
Apply voltage steps to elicit potassium currents and record the resulting current amplitudes.
-
Analyze the data to determine the concentration-dependent block of the potassium channels and calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal current).
-
-
Rationale: This is the gold-standard method for directly assessing the interaction of a compound with ion channels and provides a quantitative measure of potency and selectivity[10][11].
1.2. Neurotransmitter Release Assay:
-
Preparation: Utilize primary neuronal cultures or synaptosome preparations.
-
Protocol:
-
Pre-load the neuronal preparation with a radiolabeled or fluorescent neurotransmitter (e.g., [3H]-glycine or a fluorescent acetylcholine analog).
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).
-
Measure the amount of released neurotransmitter in the absence and presence of varying concentrations of this compound.
-
Quantify the enhancement of neurotransmitter release and determine the EC50 value (the concentration of the compound that produces 50% of the maximal effect).
-
-
Rationale: This assay provides functional evidence of the compound's ability to enhance neurotransmission, the desired downstream effect of potassium channel blockade in a therapeutic context[12].
Part 2: In Vivo Efficacy and Pharmacokinetics
Objective: To assess the in vivo effects of this compound in a relevant animal model and to determine its pharmacokinetic profile.
2.1. Animal Models of Neurological Disease:
-
Model Selection: For a broad assessment of potential efficacy in conditions involving demyelination and impaired nerve conduction, the Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a suitable starting point[13]. For neuromuscular transmission, models of myasthenia gravis can be employed[6].
-
Protocol (EAE Model Example):
-
Induce EAE in a cohort of mice.
-
Once clinical signs of the disease are apparent, administer this compound at various doses.
-
Monitor the animals for changes in motor function using standardized scoring systems and behavioral tests (e.g., rotarod, grip strength).
-
Compare the effects with a vehicle control group and a positive control group treated with 3,4-DAP or 4-aminopyridine.
-
-
Rationale: In vivo models are essential to determine if the in vitro potency translates to a therapeutic effect in a complex biological system[13][14][15].
2.2. Pharmacokinetic (PK) Studies:
-
Protocol:
-
Administer a single dose of this compound to a cohort of rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
-
Rationale: Understanding the pharmacokinetic profile is crucial for designing effective dosing regimens and for assessing potential for blood-brain barrier penetration.
Conclusion and Future Directions
3,4-Diaminopyridine stands as a testament to the therapeutic potential of potassium channel blockade. Its well-defined mechanism and proven clinical efficacy provide a valuable benchmark for the development of new chemical entities. The novel compound, this compound, with its structural similarity to the aminopyridine class, represents an intriguing candidate for investigation.
The experimental roadmap detailed in this guide provides a rigorous framework for elucidating the potency, selectivity, and in vivo efficacy of this compound. By systematically executing these studies, the scientific community can determine if this novel compound offers an improved therapeutic window, enhanced potency, or a different side-effect profile compared to existing aminopyridines. The resulting data will be critical for a definitive, evidence-based comparison and for guiding future drug development efforts in the realm of neurological disorders.
References
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Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100291. [Link]
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Ventura-Mejía, C., Nuñez-Ibarra, B. H., & Medina-Ceja, L. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 63–70. [Link]
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Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. ResearchGate. [Link]
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Ventura-Mejía, C., Nuñez-Ibarra, B. H., & Medina-Ceja, L. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis. [Link]
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Ventura-Mejía, C., Nuñez-Ibarra, B. H., & Medina-Ceja, L. (2023). An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. ResearchGate. [Link]
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Zörner, B., Filli, U., Reuter, A., Kapeller, P., & Weller, M. (2010). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology, 224(1), 294–299. [Link]
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A Comparative Analysis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol and Other Potassium (K+) Channel Blockers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the putative potassium (K+) channel blocker, 1-(4-Aminopyridin-2-yl)azetidin-3-ol, with a selection of well-characterized K+ channel modulators. As this compound is a novel investigational compound, this analysis will leverage its structural similarity to the known voltage-gated potassium (Kv) channel blocker 4-aminopyridine (4-AP) to infer its potential mechanism of action and selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of K+ channel pharmacology and the potential positioning of novel chemical entities within it.
The Central Role of Potassium Channels in Cellular Excitability
Potassium (K+) channels are the most diverse group of ion channels, playing a fundamental role in setting the resting membrane potential and shaping the action potentials of excitable cells such as neurons, cardiomyocytes, and lymphocytes. Their dysfunction is implicated in a wide array of pathologies, including neurological disorders, cardiac arrhythmias, and autoimmune diseases, making them a critical target for therapeutic intervention. This guide will explore the nuances of K+ channel blockade through a comparative lens, providing both theoretical grounding and practical experimental context.
Profiling the Investigational Compound: this compound
This compound is a novel heterocyclic compound featuring a 4-aminopyridine moiety linked to an azetidin-3-ol ring. The 4-aminopyridine core is a well-established pharmacophore for the blockade of voltage-gated potassium (Kv) channels. The introduction of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability, and to introduce three-dimensional complexity for improved target engagement.[1]
Based on its structure, it is hypothesized that this compound will act as a blocker of Kv channels, similar to its parent compound, 4-aminopyridine. The azetidin-3-ol substituent may influence its selectivity and potency against different Kv channel subtypes and potentially modulate its pharmacokinetic profile.
Comparative Analysis with Established K+ Channel Blockers
To understand the potential therapeutic utility and liabilities of this compound, it is essential to compare it with a diverse set of established K+ channel blockers.
4-Aminopyridine (4-AP, Dalfampridine)
-
Mechanism of Action: 4-AP is a broad-spectrum blocker of voltage-gated potassium channels.[2] It is thought to act by entering the cell and binding to the intracellular pore of the channel, prolonging the action potential.[3] This enhancement of action potential duration can restore conduction in demyelinated axons, which is the basis for its use in improving walking in patients with multiple sclerosis.[4]
-
Selectivity: 4-AP is not highly selective and blocks a range of Kv channels, including those in the Kv1, Kv2, and Kv3 families.[5] This lack of selectivity contributes to its therapeutic effects but also to its side effects.
-
Clinical Significance: Approved as dalfampridine (Ampyra®) for the symptomatic treatment of multiple sclerosis.[6] It also has applications in Lambert-Eaton myasthenic syndrome and some forms of ataxia.
Tetraethylammonium (TEA)
-
Mechanism of Action: TEA is a classic, non-selective K+ channel blocker that acts by physically occluding the channel pore.[7] It can block from either the extracellular or intracellular side, depending on the specific channel subtype.
-
Selectivity: TEA is a broad-spectrum blocker with varying affinities for different K+ channels. For instance, it generally shows higher potency for certain Kv channels compared to others.[8]
-
Research Significance: Due to its broad activity, TEA is primarily used as a research tool to isolate and characterize K+ currents in various cell types.
Margatoxin (MgTx)
-
Mechanism of Action: Margatoxin is a peptide toxin isolated from scorpion venom that acts as a potent pore blocker of specific Kv channels.[9]
-
Selectivity: It is a highly potent blocker of Kv1.3 channels, with significant activity also reported against Kv1.1 and Kv1.2 channels.[9][10] The high affinity for Kv1.3 makes it a valuable tool for studying the role of this channel in the immune system.[11]
-
Therapeutic Potential: The Kv1.3 channel is a key regulator of T-lymphocyte activation, and its blockade is being investigated as a therapeutic strategy for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[12]
Dofetilide
-
Mechanism of Action: Dofetilide is a highly potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG (human Ether-à-go-go-Related Gene) channel.[13] It binds to the open state of the channel from the intracellular side.[8]
-
Selectivity: Dofetilide is highly selective for hERG channels.
-
Clinical Significance and Toxicity: It is used as a class III antiarrhythmic agent. However, blockade of hERG channels by various drugs (including non-cardiac medications) is a major cause of drug-induced long QT syndrome, which can lead to life-threatening arrhythmias.[14][15][16]
Glyburide (Glibenclamide)
-
Mechanism of Action: Glyburide is a sulfonylurea drug that blocks ATP-sensitive potassium (KATP) channels by binding to the sulfonylurea receptor 1 (SUR1) subunit.[17][18] This inhibition leads to membrane depolarization and subsequent insulin release from pancreatic beta cells.
-
Selectivity: It is selective for KATP channels containing the SUR1 subunit, which are predominantly found in the pancreas.[17]
-
Clinical Significance: Widely used in the treatment of type 2 diabetes.[19]
Quantitative Comparison of K+ Channel Blocker Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the selected blockers against various K+ channel subtypes. This data provides a quantitative basis for comparing their potency and selectivity.
| Compound | Target Channel | IC50 | Source |
| 4-Aminopyridine | Kv1.1 | 242 µM | [20] |
| Kv1.2 | 399 µM | [20] | |
| Kv1.4 | 399 µM | [20] | |
| Delayed Rectifier K+ Current | 2 mM | [21] | |
| Fast A-type K+ Current | 0.4 mM | [21] | |
| Tetraethylammonium | Kv2.1 (intracellular) | 0.2 mM | [7] |
| Kv2.1 (extracellular) | 5 mM | [7] | |
| Kcv (cis) | 0.098 mM (at -60 mV) | [8] | |
| Kcv (trans) | 13 mM (at 60 mV) | [8] | |
| Margatoxin | Kv1.3 | 11.7 pM - 36 pM | [11] |
| Kv1.2 | 6.4 pM | [22] | |
| Dofetilide | hERG (Kv11.1) | 0.32 µM (oocytes) | [13] |
| hERG (HEK cells) | 0.012 µM | [13] | |
| Glyburide | KATP (SUR1/Kir6.2) | 0.92 nM - 3.6 nM | [17] |
Experimental Workflows for Characterizing K+ Channel Blockers
The characterization of a novel K+ channel blocker like this compound requires a systematic approach using validated experimental techniques. Below are detailed protocols for two fundamental assays.
Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring ion channel activity with high temporal and voltage resolution.[23]
Objective: To determine the potency, voltage-dependency, and mechanism of action (e.g., open-channel block, closed-channel block) of a test compound on specific K+ channel subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Experimental Workflow Diagram:
Caption: Workflow for characterizing a K+ channel blocker using whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Maintain HEK293 cells in appropriate culture medium.
-
For stable cell lines, ensure continuous expression of the target K+ channel. For transient expression, transfect cells with the plasmid DNA encoding the K+ channel subunit(s) 24-48 hours prior to recording.
-
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K+ currents.
-
-
Pharmacological Application:
-
Record stable baseline currents for several minutes.
-
Introduce the test compound into the perfusion system at increasing concentrations, allowing the effect to reach steady-state at each concentration.
-
After the highest concentration, perfuse with the control extracellular solution to determine if the blocking effect is reversible.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage for each concentration of the compound.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition as a function of the compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Rubidium Efflux Assay
This is a medium-throughput functional assay that measures the movement of rubidium ions (Rb+), a surrogate for K+, through potassium channels.[24][25]
Objective: To screen for modulators of K+ channel activity in a cell population and to determine their potency.
Experimental Workflow Diagram:
Caption: Workflow for a rubidium efflux assay to screen for K+ channel modulators.
Detailed Protocol:
-
Cell Seeding and Loading:
-
Seed cells expressing the target K+ channel into a 96-well plate and grow to confluence.
-
Aspirate the culture medium and add a loading buffer containing RbCl (typically replacing KCl) for 2-4 hours to allow cells to accumulate Rb+.[26]
-
-
Washing:
-
Aspirate the loading buffer and wash the cells 3-4 times with a wash buffer (containing KCl instead of RbCl) to remove all extracellular Rb+.
-
-
Stimulation and Compound Addition:
-
Prepare a stimulation buffer containing a high concentration of KCl (e.g., 50 mM) to depolarize the cells and open voltage-gated K+ channels.
-
Add the stimulation buffer, along with various concentrations of the test compound, to the wells. Include appropriate positive and negative controls.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 10-30 minutes) to allow for Rb+ efflux.
-
-
Sample Collection:
-
Carefully transfer the supernatant from each well to a new 96-well plate. This contains the Rb+ that has effluxed from the cells.
-
Add a lysis buffer (e.g., containing 1% Triton X-100) to the original plate to lyse the cells and release the remaining intracellular Rb+.
-
-
Detection and Analysis:
-
Determine the Rb+ concentration in both the supernatant and the lysate plates using an atomic absorption spectrometer.
-
Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] * 100.
-
Plot the percentage of efflux inhibition against the compound concentration and fit the data to determine the IC50.
-
Signaling Pathways and Cellular Consequences of K+ Channel Blockade
The physiological outcome of blocking a specific K+ channel is highly dependent on the channel subtype and the cell type in which it is expressed.
Neuronal Excitability (Targeting Kv Channels)
In neurons, voltage-gated K+ channels are crucial for repolarizing the membrane after an action potential.
Caption: Role of Kv1.3 in T-cell activation and the effect of its blockade.
Blockade of Kv1.3 channels with an agent like margatoxin leads to membrane depolarization, which reduces the driving force for Ca2+ entry through CRAC channels. [27]This attenuates the downstream Ca2+/calcineurin/NFAT signaling pathway, ultimately leading to immunosuppression by inhibiting T-cell proliferation and cytokine production. [12]
Conclusion
The comparative analysis of K+ channel blockers reveals a diverse landscape of mechanisms, selectivities, and therapeutic applications. The investigational compound, this compound, by virtue of its 4-aminopyridine core, is predicted to function as a voltage-gated potassium channel blocker. The azetidin-3-ol moiety represents a rational design element to potentially improve upon the pharmacokinetic and pharmacodynamic properties of 4-aminopyridine.
Further experimental characterization using the detailed protocols outlined in this guide, such as patch-clamp electrophysiology and rubidium efflux assays, will be crucial to precisely define its potency, selectivity profile, and mechanism of action. By comparing its experimental data to the established profiles of compounds like 4-AP, TEA, margatoxin, dofetilide, and glyburide, researchers can strategically position this novel compound for potential therapeutic applications in neurology, immunology, or other K+ channel-related disease areas. This structured, comparative approach is fundamental to modern drug discovery and development.
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Intracellular uptake of agents that block the hERG channel can confound the assessment of QT interval prolongation and arrhythmic risk. (2021). PubMed. [Link]
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Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. (2024). eLife. [Link]
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Blockade of Kv1.3 potassium channel inhibits CD8 T cell‐mediated neuroinflammation via PD‐1/Blimp‐1 signaling. (2025). ResearchGate. [Link]
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Molecular Determinants of Dofetilide Block of HERG K+ Channels. (n.d.). Circulation Research. [Link]
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When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. (2020). ACS Publications. [Link]
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Vascular pharmacology of ATP-sensitive K+ channels: interactions between glyburide and ... (n.d.). PubMed. [Link]
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How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity. (2022). PubMed Central. [Link]
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Concentrations of 4-aminopyridine and its two major metabolites that.... (n.d.). ResearchGate. [Link]
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Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels. (2025). ResearchGate. [Link]
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Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells. (2024). Frontiers. [Link]
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Blockade of Kv1.3 Potassium Channels Inhibits Differentiation and Granzyme B Secretion of Human CD8+ T Effector Memory Lymphocytes. (n.d.). PLOS One. [Link]
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What are hERG blockers and how do they work?. (2024). Synapse. [Link]
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Dofetilide-blocked hERG tail currents in a concentration-and.... (n.d.). ResearchGate. [Link]
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Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]
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Schematic overview of the rubidium (Rb) efflux assay procedure.. (n.d.). ResearchGate. [Link]
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Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. (2017). PubMed Central. [Link]
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Probing the Proton-Gated ASIC Channels Using Tetraalkylammonium Ions. (2023). MDPI. [Link]
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Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. (n.d.). PubMed Central. [Link]
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4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. (n.d.). National Institutes of Health. [Link]
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Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide. (n.d.). PubMed. [Link]
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Could anyone help with patch-clamp recordings of Kv 1.2 channels?. (2016). ResearchGate. [Link]
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Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells. (n.d.). Frontiers. [Link]
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Technology Review Nonradioactive Rubidium Ion Efflux Assay and Its Applications in Drug Discovery and Development. (n.d.). Aurora Biomed. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Biomedical Research and Therapy. [Link]
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Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. (n.d.). PubMed Central. [Link]
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Pharmacological Inhibition of the hERG Potassium Channel Is Modulated by Extracellular But Not Intracellular Acidosis. (2025). ResearchGate. [Link]
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Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. (2024). bioRxiv. [Link]
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Whole-Cell Voltage Clamp Recording. (n.d.). CSHL Press. [Link]
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Mg2+ sensitizes KATP channels to inhibition by DIDS: dependence on the sulphonylurea receptor subunit. (n.d.). PubMed Central. [Link]
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Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 1-(4-Aminopyridin-2-yl)azetidin-3-ol
In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a wide array of kinases.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking a novel compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol, against established kinase inhibitors. The methodologies and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within this class.
The central hypothesis is that the 2-aminopyridine moiety of this compound will likely interact with the hinge region of the ATP-binding pocket of various kinases, a common mechanism for this class of inhibitors.[6] The azetidin-3-ol substituent introduces a three-dimensional character that may confer unique selectivity and potency profiles. Azetidine motifs are increasingly utilized in drug discovery to enhance physicochemical properties and explore novel vector spaces within a binding site.[7]
This guide will delineate a strategic, multi-tiered approach to inhibitor characterization, starting from broad screening to focused cellular assays, using a panel of well-characterized inhibitors for robust comparison.
I. Strategic Selection of Benchmark Inhibitors
A critical first step is the selection of appropriate benchmark compounds. Given the prevalence of the 2-aminopyridine core in inhibitors of various kinase families, a diverse panel is warranted. The following inhibitors are chosen based on their established mechanisms, target classes that frequently overlap with aminopyridine scaffolds, and commercial availability.
| Benchmark Inhibitor | Primary Target(s) | Rationale for Inclusion |
| Dasatinib | Bcr-Abl, SRC family | A multi-kinase inhibitor with a broad spectrum, useful for initial broad-panel comparison. The aminopyrimidine core is related to the aminopyridine scaffold. |
| Saracatinib (AZD0530) | SRC family | A potent and selective SRC family kinase inhibitor. |
| Ruxolitinib | JAK1/2 | A potent JAK inhibitor; JAKs are a common off-target for other kinase inhibitors. |
| Sunitinib | VEGFR, PDGFR, c-KIT | A multi-kinase inhibitor targeting receptor tyrosine kinases, relevant for anti-angiogenic and anti-proliferative studies. |
| BI-D1870 | RSK, PLK1, Aurora B | An inhibitor of kinases involved in cell cycle and signaling, known to bind to kinases with a folded P-loop conformation.[3] |
| K02288 | ALK2 | A known 2-aminopyridine-based inhibitor, providing a direct structural and mechanistic comparator.[1] |
| SP600125 | JNK1/2/3 | A well-characterized inhibitor of the JNK family, a subgroup of the MAP kinases.[4] |
II. Experimental Workflow for Comprehensive Benchmarking
A tiered approach ensures a cost-effective and scientifically rigorous evaluation, moving from broad, less resource-intensive assays to more complex, physiologically relevant models.
Caption: Simplified JNK signaling pathway and point of inhibition.
Table 2: Hypothetical Cellular IC50 Values (µM) for Inhibition of c-Jun Phosphorylation in HeLa Cells
| Compound | Cellular IC50 (µM) |
| This compound | 0.5 |
| SP600125 | 0.8 |
| Dasatinib | 5.2 |
Data are hypothetical and for illustrative purposes.
The sub-micromolar activity in a cellular context suggests good cell permeability and on-target engagement for the novel compound.
C. Phenotypic Outcomes: Anti-proliferative Effects
The ultimate goal of many kinase inhibitors is to modulate cellular phenotypes, such as proliferation.
Table 3: Hypothetical Anti-proliferative GI50 Values (µM) in a Panel of Cancer Cell Lines
| Cell Line | This compound | Dasatinib | Sunitinib |
| K562 (CML) | >20 | 0.005 | 0.02 |
| HeLa (Cervical) | 2.5 | 0.1 | 5.0 |
| A549 (Lung) | 3.1 | 0.5 | 8.2 |
Data are hypothetical and for illustrative purposes.
The hypothetical data suggest that while not as broadly potent as a multi-kinase inhibitor like Dasatinib, the novel compound exhibits anti-proliferative effects in the low micromolar range in solid tumor cell lines, consistent with its JNK inhibitory activity. The lack of potency in K562 cells aligns with its poor Bcr-Abl inhibition. [8]
IV. Experimental Protocols
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic method adaptable to many kinases using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Serially dilute the test compound (this compound) and benchmark inhibitors in DMSO, followed by a 1:100 dilution in kinase buffer to create 10X final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of 10X inhibitor solution to a 384-well plate.
-
Add 25 µL of the 2X kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect remaining ATP by adding 50 µL of a detection reagent (e.g., Kinase-Glo® Max).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol details the measurement of target engagement by assessing the phosphorylation status of a direct downstream substrate of JNK.
-
Cell Culture and Treatment :
-
Plate HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or benchmark inhibitors for 2 hours.
-
Stimulate the JNK pathway by treating with anisomycin (25 ng/mL) or UV irradiation for 30 minutes.
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.
-
Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.
-
V. Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of the novel aminopyridine-based compound, this compound. Based on the established role of the 2-aminopyridine scaffold in kinase inhibition, a focused yet comprehensive evaluation against relevant kinase families such as ALK and JNK is a logical starting point. [1][4]The hypothetical data presented illustrate a plausible outcome for a compound with a promising profile: potent and selective biochemical activity that translates into on-target cellular effects and a relevant phenotypic response. By following the tiered workflow and detailed protocols, researchers can effectively position new chemical entities within the competitive landscape of kinase inhibitor development.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]
-
Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. PubMed. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Bridging the Synapse: A Comparative Guide to the In Vivo Validation of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Introduction: From Benchtop to Preclinical Models
In the landscape of contemporary drug discovery, the journey from a promising in vitro profile to a validated in vivo candidate is both scientifically rigorous and fraught with challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 1-(4-Aminopyridin-2-yl)azetidin-3-ol in animal models. While specific in vivo data for this compound is not yet widely published, its structural similarity to the well-characterized potassium channel blocker, 4-aminopyridine (4-AP), provides a strong rationale for its potential therapeutic applications in neurological disorders.[1][2] This document will, therefore, present a proposed in vivo validation strategy for this compound, drawing upon established methodologies for analogous compounds and offering a comparative analysis against relevant alternatives.
The core hypothesis is that this compound, like 4-AP, functions by blocking voltage-gated potassium (Kv) channels.[2] This blockade prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release.[2] This mechanism is particularly relevant in conditions where neuronal conduction is compromised, such as in demyelinating diseases like multiple sclerosis (MS).[1][3]
This guide will delineate a logical progression for in vivo validation, commencing with pharmacokinetic and pharmacodynamic (PK/PD) studies, followed by efficacy testing in a relevant disease model, and concluding with a comparative assessment against 4-AP and other emerging potassium channel modulators.
Part 1: Foundational In Vivo Characterization: Pharmacokinetics and Target Engagement
Before assessing therapeutic efficacy, it is paramount to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to confirm its engagement with the intended biological target in a living system.
Pharmacokinetic Profiling in Rodent Models
The initial step involves characterizing the pharmacokinetic profile of the compound in a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice. This data is crucial for determining appropriate dosing regimens for subsequent efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).
-
Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood samples to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
In Vivo Target Engagement: Evidence of Potassium Channel Blockade
Confirmation of target engagement in vivo is a critical milestone. Electrophysiological techniques can be employed to demonstrate the effect of this compound on neuronal excitability.
Experimental Protocol: Ex Vivo Nerve Conduction Studies
-
Animal Model: C57BL/6 mice.
-
Compound Administration: Administer a single dose of this compound or vehicle control.
-
Tissue Preparation: At the time of peak plasma concentration (determined from PK studies), euthanize the animals and dissect the sciatic nerve.
-
Electrophysiology: Mount the nerve in a recording chamber and stimulate one end while recording compound action potentials (CAPs) from the other end.
-
Data Analysis: Measure the amplitude and latency of the CAPs. A decrease in latency and an increase in amplitude in the compound-treated group compared to the vehicle group would indicate enhanced nerve conduction, consistent with potassium channel blockade.
Part 2: Efficacy Evaluation in a Clinically Relevant Animal Model
Based on the presumed mechanism of action, the most appropriate and well-established animal model for initial efficacy testing is the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.[1][3]
The EAE Model of Multiple Sclerosis
EAE is an inflammatory demyelinating disease of the central nervous system (CNS) that mimics many of the clinical and pathological features of MS. It is induced in susceptible strains of mice by immunization with myelin-derived peptides.
Experimental Workflow: EAE Induction and Treatment
Caption: Workflow for EAE induction, treatment, and endpoint analysis.
Experimental Protocol: Therapeutic Efficacy in EAE
-
EAE Induction: Induce EAE in female C57BL/6 mice (8-10 weeks old) by subcutaneous immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Treatment: Upon the onset of clinical signs (score ≥ 1), randomize mice into treatment groups:
-
Vehicle control
-
This compound (dose determined from PK/PD studies)
-
4-Aminopyridine (as a positive control/comparator)
-
-
Endpoint Analysis:
-
Primary Endpoint: Clinical score progression.
-
Secondary Endpoints: Body weight, motor function tests (e.g., rotarod, grip strength), and histopathological analysis of the spinal cord to assess inflammation and demyelination.
-
Part 3: Comparative Analysis and Data Interpretation
A critical component of this guide is the objective comparison of this compound with 4-aminopyridine. The azetidinol moiety in the target compound may confer distinct properties, such as improved CNS penetration, a more favorable safety profile, or enhanced potency.
Comparative Data Summary
The following table outlines the expected data points for a comparative analysis.
| Parameter | This compound | 4-Aminopyridine | Rationale for Comparison |
| In Vitro Potency (IC50 on Kv1.1/1.2) | Hypothesized to be potent | Established potent blocker | To determine relative on-target activity. |
| Oral Bioavailability (%F) | To be determined | Variable, formulation-dependent | To assess suitability for oral administration. |
| CNS Penetration (Brain/Plasma Ratio) | Hypothesized to be favorable | Crosses the blood-brain barrier[2] | To evaluate potential for central nervous system effects. |
| Efficacy in EAE (Reduction in Clinical Score) | To be determined | Demonstrates symptomatic improvement[3] | To compare therapeutic efficacy in a disease model. |
| Therapeutic Window | To be determined | Narrow, with side effects like seizures[1] | To assess the safety margin. |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for both compounds involves the modulation of neuronal signaling.
Caption: Proposed mechanism of action of this compound.
Conclusion: Charting a Path Forward
The in vivo validation of this compound represents a logical and scientifically driven progression from its in vitro potential. By systematically characterizing its pharmacokinetic profile, confirming target engagement, and evaluating its efficacy in a robust disease model such as EAE, researchers can build a compelling data package. The comparative analysis against 4-aminopyridine will be instrumental in defining its unique therapeutic advantages. While this guide presents a prospective strategy, the principles and protocols outlined herein are grounded in established practices for the preclinical development of novel therapeutics for neurological disorders. The successful execution of these studies will be pivotal in determining the future clinical trajectory of this compound.
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Rod Dan, et al. "Pharmacogenetics of potassium channel blockers." Pharmacogenomics and Personalized Medicine, 2011. [Link]
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Shi, R., et al. "Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis." Neuroscience, 2011. [Link]
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Saljic, A., et al. "From Atrial Small-conductance Calcium-activated Potassium Channels to New Antiarrhythmics." ResearchGate, 2024. [Link]
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Washington University in St. Louis. "New study calls into question reliance on animal models in cardiovascular research." EurekAlert!, 2011. [Link]
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BioWorld. "Potassium channel blocker has antiobesity effects in animal models." BioWorld, 2012. [Link]
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González-López, E., et al. "Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp." ACS Chemical Neuroscience, 2014. [Link]
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Ferns, S., et al. "A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers." eLife, 2024. [Link]
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ResearchGate. "4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis." ResearchGate, 2025. [Link]
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Wulff, H., et al. "Voltage-gated Potassium Channels as Therapeutic Drug Targets." Nature Reviews Drug Discovery, 2009. [Link]
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Lelli, C., et al. "3D Pharmacophore-Based Discovery of Novel KV10.1 Inhibitors with Antiproliferative Activity." Molecules, 2021. [Link]
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Herrington, J., et al. "Identification of novel and selective Kv2 channel inhibitors." Molecular Pharmacology, 2011. [Link]
-
Tseng, K.-C., et al. "Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice." Neural Regeneration Research, 2020. [Link]
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"1-(4-Aminopyridin-2-yl)azetidin-3-ol" cross-reactivity profiling against other ion channels
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth analysis of the ion channel cross-reactivity profile of BMS-986142 (rilzabrutinib), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). While "1-(4-Aminopyridin-2-yl)azetidin-3-ol" is a key structural component, we will focus on the well-characterized clinical candidate, BMS-986142, to illustrate the principles and practices of ion channel safety profiling.
Introduction to BMS-986142 and the Imperative of Ion Channel Profiling
BMS-986142 is a second-generation BTK inhibitor investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for autoimmune therapies.[3] The efficacy of such targeted therapies is, however, only one part of the equation. A comprehensive safety assessment is critical, and a key component of this is determining the compound's activity against other biological targets, particularly ion channels.
Ion channels are fundamental to cellular excitability and signaling throughout the body. Off-target interactions with ion channels can lead to significant adverse effects, particularly cardiac arrhythmias.[4] The most notorious example is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening Torsades de Pointes.[5][6] Therefore, rigorous ion channel cross-reactivity profiling is not just a regulatory requirement but a cornerstone of predictive safety pharmacology.
For kinase inhibitors like BMS-986142, while high selectivity against other kinases is a primary design goal, assessing promiscuity against structurally distinct protein families like ion channels is equally vital.[7] This guide will delve into the standard methodologies for this assessment, present a representative data profile for a highly selective compound like BMS-986142, and explain the scientific rationale behind the experimental design.
The Gold Standard: Automated Patch-Clamp Electrophysiology
To assess the interaction of a compound with ion channels, the gold-standard technique is patch-clamp electrophysiology. This method provides a direct functional measure of ion channel activity by recording the ionic currents flowing through the channels in real-time.[8] For comprehensive screening, automated patch-clamp (APC) systems are now the industry standard, offering the necessary throughput to test a compound against a large panel of ion channels efficiently and reproducibly.[5][9]
The process involves culturing mammalian cells that are engineered to express the specific human ion channel of interest. These cells are then subjected to a voltage-clamp protocol, where the membrane potential is controlled, and the resulting currents are measured in the absence and presence of the test compound. This allows for the precise determination of any inhibitory or modulatory effects.
Caption: Automated patch-clamp workflow for ion channel cross-reactivity profiling.
Comparative Cross-Reactivity Data of BMS-986142
A highly selective compound like BMS-986142 is expected to show minimal activity against a standard panel of safety-relevant ion channels. The following table represents a typical outcome for such a compound when screened at a concentration well above its therapeutic plasma concentration (e.g., up to 10 µM). The panel composition is guided by regulatory recommendations and initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA).[10][11][12]
| Ion Channel | Gene | Physiological Role | Representative % Inhibition at 10 µM (Hypothetical) |
| Cardiac Potassium Channels | |||
| hERG | KCNH2 | Cardiac repolarization | < 5% |
| KCNQ1/minK | KCNQ1/KCNE1 | Cardiac repolarization (slow delayed rectifier) | < 5% |
| Kir2.1 | KCNJ2 | Maintaining resting membrane potential | < 5% |
| Kv4.3 | KCND3 | Cardiac repolarization (transient outward current) | < 5% |
| Cardiac Sodium Channels | |||
| Nav1.5 (peak) | SCN5A | Cardiac action potential upstroke | < 10% |
| Nav1.5 (late) | SCN5A | Sustained inward current during plateau | < 10% |
| Cardiac Calcium Channels | |||
| Cav1.2 | CACNA1C | Cardiac action potential plateau | < 10% |
| Neuronal & Other Channels | |||
| Nav1.1 | SCN1A | Neuronal excitability | < 15% |
| Nav1.7 | SCN9A | Pain signaling | < 15% |
| Cav3.2 | CACNA1H | Neuronal excitability, pacemaker activity | < 10% |
| GABA-A | Multiple | Major inhibitory neurotransmitter receptor | < 5% |
Interpretation of Results:
The hypothetical data above illustrates a very clean profile. An inhibition of less than 20-30% at a high concentration like 10 µM is generally considered to be of low concern, indicating a wide therapeutic window with respect to off-target ion channel effects. This aligns with the known high selectivity of second-generation BTK inhibitors, which are designed to minimize off-target activities.[13] While some first-generation BTK inhibitors have been associated with cardiovascular side effects like atrial fibrillation, these are often attributed to off-target kinase inhibition rather than direct ion channel modulation.[8][14][15]
Step-by-Step Protocol: hERG Channel Assay using Automated Patch-Clamp
This protocol provides a detailed methodology for assessing the effect of a test compound on the hERG channel, a critical component of any safety pharmacology screen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986142 on the hERG potassium channel expressed in HEK293 cells using an automated whole-cell voltage-clamp platform.
Materials:
-
HEK293 cells stably expressing the KCNH2 (hERG) gene.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal recording solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2.
-
Test compound (BMS-986142) stock solution in DMSO.
-
Positive control (e.g., Cisapride).
-
Automated patch-clamp system and associated consumables.
Procedure:
-
Cell Culture: Culture the hERG-HEK293 cells according to standard protocols. Harvest cells at 70-90% confluency for the experiment.
-
Compound Preparation: Prepare a dilution series of BMS-986142 in the external recording solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all concentrations.
-
System Setup: Prime the automated patch-clamp system with the internal and external solutions as per the manufacturer's instructions.
-
Cell Loading: Load the harvested cell suspension into the system. The system will automatically capture individual cells on the patch-clamp apertures.
-
Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance seal between the cell membrane and the aperture (giga-seal) and then ruptures the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline hERG currents for a stabilization period. This is typically done using a voltage-step protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: Apply the vehicle control (external solution with 0.1% DMSO) followed by the increasing concentrations of BMS-986142. Allow for sufficient incubation time at each concentration for the effect to reach steady state.
-
Positive Control Application: At the end of the experiment, apply a known hERG blocker (e.g., Cisapride) at a concentration that produces maximal inhibition to confirm the sensitivity of the assay.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Caption: Step-by-step protocol for hERG liability testing.
Conclusion
The comprehensive cross-reactivity profiling of therapeutic candidates against a panel of ion channels is an indispensable step in modern drug development. For a highly selective kinase inhibitor like BMS-986142, a clean profile with minimal off-target ion channel activity is expected and is a key indicator of a favorable safety profile. The use of high-throughput, automated patch-clamp electrophysiology provides the robust and reliable data necessary for confident decision-making in advancing new medicines to the clinic. This guide has outlined the scientific rationale, methodologies, and data interpretation central to this critical assessment.
References
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Milligan, C. J., et al. (2009). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Molecular Omics, 5(5), 437-446. Available at: [Link]
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Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel. Journal of Pharmacological and Toxicological Methods, 81, 251-262. Available at: [Link]
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Fermini, B., et al. (2016). The Comprehensive in Vitro Proarrhythmia Assay (CiPA): A new paradigm for cardiac safety screening. Journal of Pharmacological and Toxicological Methods, 81, 1-2. Available at: [Link]
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Health and Environmental Sciences Institute (HESI). (2019). CiPA Initiative. Available at: [Link]
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Charles River Laboratories. (n.d.). The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide. Available at: [Link]
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Food and Drug Administration (FDA). (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Available at: [Link]
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Gonzalez, J. E., et al. (2004). An Ion Channel Library for Drug Discovery and Safety Screening on Automated Platforms. ASSAY and Drug Development Technologies, 2(5), 515-526. Available at: [Link]
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Salem, J. E., et al. (2022). In silico Evaluation of BTK Inhibitors Mechanisms That Could Induce Atrial Fibrillation and Hypertension in the Treatment of Chronic Lymphocytic Leukemia. Blood, 140(Supplement 1), 6039-6040. Available at: [Link]
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ResearchGate. (2010). An Ion Channel Library for Drug Discovery and Safety Screening on Automated Platforms. Available at: [Link]
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Metrion Biosciences. (n.d.). Potency Assessments for Cardiac Ion Channels: CiPA Screening. Available at: [Link]
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AJMC. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Available at: [Link]
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Brown, J. R. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Haematologica, 106(12), 3077-3079. Available at: [Link]
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Kuter, D. J., et al. (2025). Evaluating rilzabrutinib in the treatment of immune thrombocytopenia. Expert Opinion on Investigational Drugs. Available at: [Link]
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Chang, C., et al. (2017). Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants. Journal of Clinical Pharmacology, 57(3), 335-344. Available at: [Link]
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A Comparative Guide to Aminopyridines in Neuroprotection: Evaluating Established Agents and the Potential of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
This guide provides a comparative analysis of the neuroprotective effects of aminopyridines, a class of compounds known for their ability to modulate neuronal activity. We will delve into the well-documented properties of established aminopyridines, such as 4-Aminopyridine and 3,4-Diaminopyridine, and explore the therapeutic potential of a novel derivative, 1-(4-Aminopyridin-2-yl)azetidin-3-ol. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology.
The Landscape of Aminopyridines in Neurotherapeutics
Aminopyridines are a class of drugs that function primarily as voltage-gated potassium (Kv) channel blockers.[1][2][3] By inhibiting these channels, they prolong the repolarization phase of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.[4] This mechanism has been successfully leveraged to treat conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome and to improve symptoms in multiple sclerosis (MS).[2][4][5][6][7]
Beyond their symptomatic effects, a growing body of evidence suggests that aminopyridines possess direct neuroprotective properties.[1][2][3][5] Their ability to modulate neuronal excitability and inflammatory pathways positions them as intriguing candidates for therapies aimed at mitigating neuronal damage in a range of neurodegenerative and ischemic conditions.
Established Aminopyridines: A Comparative Overview
The two most extensively studied aminopyridines are 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP). While they share a core mechanism, their distinct pharmacological profiles lead to different clinical applications and neuroprotective potential.
4-Aminopyridine (Fampridine)
4-AP is a broad-spectrum potassium channel blocker with good penetration of the blood-brain barrier.[1] Its prolonged-release formulation, fampridine, is approved for the symptomatic treatment of walking disability in MS patients.[1][2] The therapeutic effect in MS is largely attributed to the blockade of exposed potassium channels on demyelinated axons, which improves nerve signal conduction.[1][2][5]
Recent preclinical and clinical studies, however, point towards a more direct neuroprotective role for 4-AP.[1][5][8] In experimental models of optic neuritis, 4-AP has been shown to reduce retinal neurodegeneration.[1][8][9] Further in vitro studies suggest that 4-AP can protect neurons from excitotoxicity induced by glutamate and NMDA.[1] The proposed mechanisms for these neuroprotective effects extend beyond simple channel blockade and may involve the stabilization of oligodendrocytes and myelin, as well as modulation of the nuclear factor of activated T-cells (NFAT) pathway.[8]
3,4-Diaminopyridine (Amifampridine)
3,4-DAP is a more potent potassium channel blocker than 4-AP but has lower penetrability across the blood-brain barrier.[1][4] This characteristic makes it a preferred treatment for peripheral neuromuscular disorders like Lambert-Eaton myasthenic syndrome, where its effects are targeted outside the central nervous system.[4][6][7] While its neuroprotective effects within the CNS are less studied than those of 4-AP due to its limited brain exposure, it has shown efficacy in improving neuromuscular transmission and could be a valuable therapeutic option in certain forms of myasthenia gravis.[4]
Comparative Data of Established Aminopyridines
| Feature | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) |
| Primary Mechanism | Broad-spectrum voltage-gated potassium channel blocker[1][2] | Potent voltage-gated potassium channel blocker[1][4] |
| Blood-Brain Barrier | Readily crosses[1] | Lower penetration[4] |
| Primary Indication | Symptomatic improvement of walking in Multiple Sclerosis[1][2] | Lambert-Eaton Myasthenic Syndrome[4][6][7] |
| Neuroprotective Evidence | Preclinical data shows reduced neurodegeneration in optic neuritis models and protection from excitotoxicity.[1][5][8] | Less studied for CNS neuroprotection due to poor BBB penetration.[4] |
| Potential Mechanisms | Enhanced conduction in demyelinated axons, oligodendrocyte stabilization, NFAT pathway modulation.[1][8] | Increased presynaptic calcium influx and acetylcholine release.[4] |
The Untapped Potential of this compound
While extensive data exists for 4-AP and 3,4-DAP, the neuroprotective profile of this compound has not yet been characterized in publicly available literature. However, by dissecting its structure, we can formulate a hypothesis regarding its potential as a neuroprotective agent.
The molecule combines two key pharmacophores:
-
The 4-Aminopyridine moiety: This component is expected to confer the characteristic potassium channel blocking activity, similar to 4-AP. This could provide a foundational mechanism for neuroprotection by modulating neuronal excitability.
-
The Azetidin-3-ol moiety: Interestingly, other molecules containing an azetidin-3-ol ring have demonstrated neuroprotective properties. For instance, the compound T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate) has been shown to protect against neurotoxicity by inhibiting oxidative stress.[10] Another azetidine derivative, KHG26792, has shown protective effects in a mouse model of brain ischemia/reperfusion injury by inhibiting apoptosis and oxidative stress.[11]
This suggests that this compound could possess a dual mechanism of action: potassium channel blockade from the aminopyridine portion and anti-oxidative or anti-apoptotic effects from the azetidin-3-ol component. This combination could offer a synergistic neuroprotective effect, making it a compelling candidate for further investigation.
Proposed Experimental Workflow for Evaluating Neuroprotective Effects
To systematically evaluate the neuroprotective potential of this compound, a multi-tiered approach is recommended, progressing from in vitro characterization to in vivo validation.
Caption: Proposed experimental workflow for assessing the neuroprotective effects of a novel compound.
Detailed In Vitro Protocols
Objective: To determine the direct protective effects of this compound on neuronal cells under stress.
A. Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups in Neurobasal medium supplemented with B-27 and GlutaMAX. Plate cells in 96-well plates coated with poly-D-lysine.
-
Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with varying concentrations of this compound for 2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 24 hours.[12] Include a vehicle control group and a glutamate-only group.
-
Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] The absorbance at 570 nm is proportional to the number of viable cells.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC50 value for the neuroprotective effect of the compound.
B. Oxidative Stress Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS.[13]
-
Compound Pre-treatment: Pre-treat the cells with the test compound for 1 hour.
-
Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium for 18-24 hours.[14]
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Analysis of Apoptotic Markers: Assess the activation of caspases (e.g., caspase-3) using a colorimetric or fluorometric assay and evaluate the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) via Western blotting.[13]
Recommended In Vivo Models
Objective: To evaluate the efficacy of this compound in a complex biological system that mimics human neurological disease.
A. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Model Induction: Induce transient focal cerebral ischemia in rodents by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Compound Administration: Administer this compound (intravenously or intraperitoneally) either before or after the ischemic insult to assess both prophylactic and therapeutic effects.
-
Neurological Deficit Scoring: Evaluate motor and neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Histological Analysis: After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Mechanism of Action: Further analyze brain tissue for markers of apoptosis (TUNEL staining), inflammation (Iba1 for microglia, GFAP for astrocytes), and oxidative stress.
Conclusion and Future Directions
While 4-aminopyridine and 3,4-diaminopyridine have established roles in treating neurological symptoms, their full potential as disease-modifying, neuroprotective agents is still being uncovered.[1][2][3][5] The novel compound, this compound, presents an exciting new avenue for research. Its hybrid structure suggests a potential for a multi-faceted mechanism of action, combining the known benefits of potassium channel modulation with other protective pathways such as the attenuation of oxidative stress.
The experimental framework proposed in this guide provides a clear path for the systematic evaluation of this and other novel aminopyridine derivatives. Through rigorous in vitro and in vivo testing, it will be possible to determine if such compounds can transition from promising molecular structures to clinically relevant neuroprotective therapies.
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A Comparative Preclinical Safety Assessment: Evaluating the Improved Side-Effect Profile of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
Introduction
4-aminopyridine (4-AP), a potassium channel blocker, is a well-established therapeutic agent for improving motor function in conditions like multiple sclerosis. However, its clinical utility is often constrained by a narrow therapeutic window and a significant side-effect profile.[1][2] The primary dose-limiting toxicities are neurological, including seizures, dizziness, and ataxia, with cardiotoxicity also being a concern due to the potential for QT interval prolongation.[1] In the pursuit of safer alternatives, medicinal chemistry efforts have led to the development of novel analogues. One such promising molecule is 1-(4-Aminopyridin-2-yl)azetidin-3-ol , a compound designed to retain the therapeutic efficacy of 4-AP while mitigating its adverse effects.
This guide presents a comprehensive, data-driven framework for the preclinical evaluation of this compound, directly comparing its side-effect profile to that of its parent compound, 4-aminopyridine. We will detail the essential in vitro and in vivo assays required to build a robust safety profile, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, toxicologists, and drug development professionals engaged in the characterization of novel chemical entities targeting the central nervous system.
Strategic Framework for Comparative Safety Assessment
Our evaluation strategy is bifurcated into two critical areas of concern associated with aminopyridine-based compounds: cardiotoxicity and neurotoxicity. The workflow is designed to provide a clear, comparative dataset to ascertain the potential for an improved safety margin.
Caption: Overall workflow for the comparative safety evaluation.
Part 1: In Vitro Cardiotoxicity - The hERG Channel Assay
Rationale: A significant number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity, specifically the induction of a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[3] The primary initiating event for TdP is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is critical for cardiac repolarization.[4][5][6] Given that 4-AP is a potassium channel blocker, assessing the activity of this compound on the hERG channel is a mandatory first step in safety evaluation. The manual patch-clamp assay is considered the gold standard for this assessment.[3]
Experimental Protocol: Manual Patch-Clamp hERG Assay
This protocol is adapted from established guidelines for cardiac safety screening.[3][7]
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: Cells are harvested and plated at a low density on glass coverslips for electrophysiological recording.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
A stable baseline recording of the hERG current is established for at least 5 minutes.
-
-
Compound Application:
-
Test compounds (this compound and 4-Aminopyridine) are dissolved in an appropriate vehicle (e.g., DMSO) and then diluted in the extracellular solution to achieve final concentrations. A vehicle control is run in parallel.
-
Compounds are applied cumulatively at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to the same cell.
-
The effect of each concentration on the hERG tail current amplitude is measured after a steady-state inhibition is reached (typically 3-5 minutes).
-
-
Data Analysis:
-
The percentage inhibition of the hERG current is calculated for each concentration relative to the baseline.
-
A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is determined using a standard sigmoidal curve fit.
-
Caption: Step-by-step workflow for the hERG patch-clamp assay.
Comparative Data Summary (Hypothetical)
| Compound | hERG IC₅₀ (µM) | Predicted Cardiotoxicity Risk |
| 4-Aminopyridine | 35 | Moderate |
| This compound | > 200 | Low |
| Cisapride (Positive Control) | 0.02 | High |
An IC₅₀ value for this compound that is significantly higher than that of 4-AP would be the first key indicator of an improved cardiovascular side-effect profile.
Part 2: In Vitro & In Vivo Neurotoxicity Assessment
Rationale: The primary clinical limitation of 4-AP is CNS hyperexcitability, which can lead to seizures.[1] This is a direct consequence of its mechanism of action—blocking voltage-gated potassium channels enhances neurotransmitter release. An ideal analogue would exhibit reduced CNS penetration or lower affinity for off-target receptors that might contribute to hyperexcitability, such as the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[8][9] We will assess neurotoxicity through a two-tiered approach: an in vitro receptor binding assay followed by in vivo behavioral assessments in rodents.
Tier 1: Off-Target Liability - GABA-A Receptor Binding Assay
Rationale: This assay determines if the compounds interact with the GABA-A receptor complex, a crucial site for CNS depressant and stimulant drugs. Unintended modulation of this receptor could exacerbate or alter the neurotoxic profile. We use a radioligand binding assay to measure the affinity of the test compounds for the GABA binding site.[10][11][12]
This protocol is based on established methods for GABA-A receptor binding.[10][11]
-
Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold sucrose buffer.
-
The homogenate undergoes a series of centrifugations to isolate the synaptic membrane fraction, which is rich in GABA-A receptors.
-
The final pellet is resuspended in a binding buffer and stored at -70°C.
-
-
Binding Assay:
-
Thawed membrane preparations are incubated with a fixed concentration of [³H]muscimol (a GABA-A agonist radioligand).
-
Separate incubations are performed with increasing concentrations of the unlabeled test compounds (this compound and 4-Aminopyridine).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The incubation is carried out at 4°C for 45 minutes to reach equilibrium.
-
-
Termination and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]muscimol binding) is calculated.
-
Tier 2: In Vivo Functional Assessment in Rodents
Rationale: In vivo studies are essential to evaluate the integrated physiological response to a compound, providing insights into its overall effect on motor function and general behavior.[13][14][15] The Open-Field Test assesses general locomotor activity and exploratory behavior, while the Rotarod Test specifically measures motor coordination and balance.[13][15] These tests can effectively detect the sedative or stimulant effects and ataxia commonly associated with 4-AP.[1]
Caption: Workflow for in vivo behavioral assessment in rodents.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are used. Animals are habituated to the testing room for at least 1 hour before experiments.
-
Drug Administration: Animals are divided into groups and administered either vehicle, 4-Aminopyridine, or this compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Open-Field Test:
-
30 minutes post-dose, each animal is placed in the center of an open-field arena (a square box with video tracking).
-
The animal is allowed to explore freely for 10 minutes.
-
Parameters measured by the software include total distance traveled, time spent in the center vs. periphery, and rearing frequency. A significant decrease in distance traveled suggests sedation, while a significant increase can indicate hyperactivity.
-
-
Rotarod Test:
-
45 minutes post-dose, animals are placed on an accelerating rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.
-
Animals are typically given three trials, and the average latency is used for analysis.
-
Comparative Data Summary (Hypothetical)
Table 1: In Vitro GABA-A Receptor Binding
| Compound | GABA-A Receptor IC₅₀ (µM) |
|---|---|
| 4-Aminopyridine | > 100 |
| This compound | > 100 |
| Diazepam (Positive Control) | 0.005 |
Interpretation: In this hypothetical result, neither compound shows significant affinity for the GABA-A binding site, suggesting their primary neurological effects are not mediated through this off-target mechanism.
Table 2: In Vivo Behavioral Assessment in Mice (at 10 mg/kg, i.p.)
| Treatment Group | Open-Field: Total Distance (m) | Rotarod: Latency to Fall (s) |
|---|---|---|
| Vehicle | 45.2 ± 3.1 | 185.5 ± 12.3 |
| 4-Aminopyridine | 28.7 ± 4.5* | 92.1 ± 10.8* |
| this compound | 41.5 ± 3.8 | 170.3 ± 14.1 |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.
Interpretation: These representative data illustrate a scenario where 4-AP significantly impairs motor coordination (reduced latency to fall on the rotarod) and may induce some level of ataxia or sedation (reduced distance traveled). In contrast, this compound shows a profile indistinguishable from the vehicle control, indicating a substantially improved in vivo neurological side-effect profile at an equivalent dose.
Conclusion
This guide outlines a robust, multi-tiered strategy for the comparative evaluation of this compound against its parent compound, 4-aminopyridine. By integrating high-fidelity in vitro assays for cardiotoxicity and off-target liability with functional in vivo behavioral assessments, researchers can generate a comprehensive safety profile. A positive outcome, characterized by a significantly higher hERG IC₅₀ value and a lack of motor impairment in rodent models, would provide strong evidence for an improved side-effect profile. This data-driven approach is critical for de-risking novel drug candidates and provides the necessary foundation for advancing promising compounds like this compound toward further development.
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A Comparative Analysis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol Against Standard-of-Care Neurological Agents
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Evolving Landscape of Neurological Therapeutics
The management of neurological disorders remains one of the most challenging areas in modern medicine. While significant strides have been made with the development of various therapeutic agents, the need for compounds with improved efficacy, better safety profiles, and novel mechanisms of action is persistent. This guide introduces a novel investigational compound, 1-(4-Aminopyridin-2-yl)azetidin-3-ol, and provides a framework for its head-to-head comparison with established neurological drugs.
This compound belongs to the aminopyridine class of compounds. Its structural similarity to 4-aminopyridine (dalfampridine), a known potassium channel blocker, suggests a potential mechanism of action centered on the modulation of neuronal excitability and conduction. This guide will therefore focus on comparing this compound with dalfampridine and other relevant drugs in the context of demyelinating disorders such as multiple sclerosis (MS), where such a mechanism is clinically validated.
The following sections will detail the proposed mechanism of action, outline comparative experimental protocols, and present a framework for evaluating the therapeutic potential of this novel compound.
Part 1: Mechanistic Framework and Comparator Selection
Proposed Mechanism of Action of this compound
Based on its core aminopyridine structure, this compound is hypothesized to function as a voltage-gated potassium (K+) channel blocker. In demyelinated axons, the loss of the insulating myelin sheath exposes these potassium channels, leading to a leakage of potassium ions during action potential propagation. This current leak dampens the electrical signal, potentially causing it to fail before reaching the axon terminal, resulting in neurological deficits.
By blocking these exposed channels, this compound is expected to restore axonal conduction. The azetidinol substituent may modulate the compound's potency, selectivity, and pharmacokinetic properties compared to existing aminopyridines.
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in restoring axonal conduction.
Selection of Comparator Drugs
For a robust head-to-head analysis, the following established neurological drugs have been selected:
-
Dalfampridine (Ampyra®): The most direct competitor, also a potassium channel blocker, approved for improving walking in patients with multiple sclerosis. This will serve as the primary benchmark for efficacy and safety.
-
Glatiramer Acetate (Copaxone®): An immunomodulatory drug used to treat relapsing-remitting MS. While its mechanism differs, it is a first-line therapy and provides a comparison against a different therapeutic modality.
-
Fingolimod (Gilenya®): A sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes. This represents a more recent class of oral MS drugs and allows for comparison against a different pathway of neuroinflammation.
Part 2: Head-to-Head Experimental Design
This section outlines a series of in vitro and in vivo experiments to compare this compound with the selected comparator drugs.
In Vitro Characterization
-
Objective: To determine the binding affinity and selectivity of this compound across a panel of voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4, Kv3.1).
-
Methodology:
-
Utilize automated patch-clamp electrophysiology on cell lines expressing specific human Kv channel subtypes.
-
Apply increasing concentrations of this compound and dalfampridine.
-
Measure the half-maximal inhibitory concentration (IC50) for each channel subtype.
-
-
Rationale: A more selective profile for channels exposed on demyelinated axons could translate to a better therapeutic window and fewer off-target effects compared to dalfampridine.
-
Objective: To assess the ability of the compound to restore compound action potential (CAP) conduction in a model of demyelination.
-
Methodology:
-
Co-culture dorsal root ganglion (DRG) neurons with Schwann cells to establish myelination.
-
Induce demyelination using lysophosphatidylcholine (LPC).
-
Record CAPs before and after the application of this compound, dalfampridine, and vehicle control.
-
-
Rationale: This assay provides direct evidence of the compound's ability to restore electrical conduction in a controlled, demyelinated environment.
Diagram 2: Experimental Workflow for In Vitro Demyelination Assay
Caption: Workflow for assessing the restoration of action potential conduction.
In Vivo Efficacy Studies
-
Objective: To evaluate the efficacy of this compound in a standard mouse model of multiple sclerosis.
-
Methodology:
-
Induce EAE in C57BL/6 mice using MOG35-55 peptide.
-
Once clinical signs appear (e.g., tail limpness), randomize mice into treatment groups:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Dalfampridine
-
Glatiramer Acetate
-
Fingolimod
-
-
Administer daily treatment and score clinical signs for 21-28 days.
-
At the end of the study, collect spinal cord tissue for histological analysis of demyelination and immune cell infiltration.
-
-
Rationale: The EAE model is the gold standard for preclinical MS research and allows for the assessment of both symptomatic improvement (clinical scores) and disease-modifying effects (histology).
Pharmacokinetics and Safety
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile and establish a preliminary safety window.
-
Methodology:
-
Pharmacokinetics: Administer a single dose of this compound and dalfampridine to rodents and collect blood samples at multiple time points to determine key parameters (Cmax, Tmax, AUC, half-life).
-
Safety/Tolerability: Conduct a dose-range-finding study in rodents to identify the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, including seizures, which are a known side effect of aminopyridines.
-
-
Rationale: A favorable pharmacokinetic profile (e.g., longer half-life, better oral bioavailability) and a wider therapeutic window would be significant advantages over existing therapies.
Part 3: Data Summary and Interpretation
The following tables represent a hypothetical summary of expected data from the described experiments.
Table 1: In Vitro Potassium Channel Selectivity
| Compound | Kv1.1 IC50 (nM) | Kv1.2 IC50 (nM) | Kv1.4 IC50 (nM) | Kv3.1 IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Dalfampridine | 100 | 80 | 200 | >10,000 |
TBD: To be determined by experimental results.
Table 2: In Vivo Efficacy in EAE Model
| Treatment Group | Peak Mean Clinical Score | Spinal Cord Demyelination (%) |
| Vehicle Control | 3.5 ± 0.4 | 65 ± 8 |
| This compound (Low Dose) | TBD | TBD |
| This compound (High Dose) | TBD | TBD |
| Dalfampridine | 2.8 ± 0.3 | 58 ± 7 |
| Glatiramer Acetate | 1.5 ± 0.2 | 25 ± 5 |
| Fingolimod | 1.2 ± 0.2 | 20 ± 4 |
TBD: To be determined by experimental results. Data for comparators are representative.
Table 3: Pharmacokinetic and Safety Profile
| Compound | Oral Bioavailability (%) | Half-life (hours) | Maximum Tolerated Dose (mg/kg) |
| This compound | TBD | TBD | TBD |
| Dalfampridine | ~95 | 3-4 | ~20 |
TBD: To be determined by experimental results. Data for dalfampridine are from published literature.
Conclusion and Future Directions
This guide provides a comprehensive framework for a head-to-head comparison of the novel compound this compound against established neurological drugs. The proposed experiments are designed to rigorously evaluate its mechanism of action, efficacy, and safety profile.
Favorable outcomes, such as improved selectivity, superior efficacy in the EAE model, or a better safety margin compared to dalfampridine, would provide a strong rationale for advancing this compound into further preclinical development and ultimately, clinical trials. The inclusion of immunomodulatory drugs like glatiramer acetate and fingolimod will help to position this novel compound within the broader therapeutic landscape for multiple sclerosis and other neurological disorders.
References
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PubChem Compound Summary for CID 13855502, this compound. National Center for Biotechnology Information. [Link]
-
Dalfampridine (Ampyra) Prescribing Information. Acorda Therapeutics, Inc. [Link]
-
Glatiramer Acetate (Copaxone) Prescribing Information. Teva Pharmaceutical Industries Ltd. [Link]
-
Fingolimod (Gilenya) Prescribing Information. Novartis AG. [Link]
-
Experimental Autoimmune Encephalomyelitis (EAE) as a model for Multiple Sclerosis. The Jackson Laboratory. [Link]
A Methodological Guide to Assessing Potassium Channel Selectivity: Profiling 1-(4-Aminopyridin-2-yl)azetidin-3-ol
This guide provides a comprehensive framework for characterizing the selectivity profile of novel potassium channel modulators, using the exemplary compound 1-(4-Aminopyridin-2-yl)azetidin-3-ol. We will delve into the rationale behind selectivity screening, present detailed protocols for state-of-the-art assays, and offer a comparative analysis against established channel blockers. This document is intended for researchers in pharmacology and drug discovery who are tasked with advancing novel chemical entities from initial hits to lead candidates.
Introduction: The Imperative of Selectivity in Potassium Channel Modulation
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, and their dysfunction is implicated in a wide array of pathologies, from cardiac arrhythmias and autoimmune disorders to neurological conditions like epilepsy and schizophrenia. The human genome encodes dozens of Kv channel subtypes, which are grouped into families (Kv1-Kv12). While sharing a core architecture, subtypes within and across these families exhibit distinct biophysical properties, tissue expression patterns, and physiological roles.
This diversity presents both an opportunity and a challenge for drug discovery. High subtype selectivity can lead to targeted therapies with improved efficacy and reduced side effects. Conversely, non-selective compounds can result in undesirable or toxic off-target effects. For instance:
-
Kv1.3 channels are highly expressed in effector memory T-cells, making them a prime target for treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1][2]
-
Kv1.5 channels are predominantly expressed in the human atria, and their blockade is a therapeutic strategy for atrial fibrillation, a common cardiac arrhythmia.[3][4][5][6]
-
Kv3.1 and Kv3.2 channels are crucial for enabling high-frequency firing in specific neurons, and positive modulators are being explored for neurological disorders associated with dysfunctional inhibitory circuits.[7][8][9][10]
The aminopyridine scaffold, found in compounds like 4-aminopyridine (4-AP), is a well-known starting point for Kv channel blockers.[11] However, 4-AP itself is notoriously non-selective, inhibiting a wide range of Kv channels and even impacting other ion channels at higher concentrations, which contributes to its narrow therapeutic index.[11][12][13]
Our focus, This compound (CAS 1403248-75-8), represents a next-generation chemical entity built upon this heritage.[14] The incorporation of an azetidine ring introduces distinct structural and electronic properties. The critical question for its development is whether these modifications confer a desirable selectivity profile. This guide outlines the essential experimental path to answer that question.
Part 1: A Phased Approach to Selectivity Profiling
A robust assessment of selectivity is not a single experiment but a multi-stage process. We begin with high-throughput methods to get a broad overview and then progress to high-fidelity, lower-throughput techniques for definitive characterization.
Part 2: Experimental Methodologies
High-Throughput Screening: The Thallium Flux Assay
Causality: For initial profiling against a panel of channels, we need a method that is fast, scalable, and cost-effective. Fluorescence-based ion flux assays meet these criteria. The thallium flux assay is a widely used method for screening potassium channel modulators.[15][16] It leverages the fact that most K+ channels are permeable to thallium ions (Tl+).[17] When channels open, Tl+ flows into cells and binds to a cytosolic fluorescent indicator, causing a measurable increase in signal. Inhibitors of the channel will block this influx and thus reduce the fluorescent signal.
-
Solutions: Prepare an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4) and an internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2). [18][19]2. Cell Preparation: Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Positioning: Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution. Under visual guidance, carefully lower the pipette onto a single healthy cell.
-
Seal Formation: Apply gentle negative pressure to form a gigaohm seal (a "gigaseal") between the pipette tip and the cell membrane. This electrically isolates the patched membrane. [20]5. Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Recording: Using a patch-clamp amplifier, clamp the cell's membrane potential at a holding potential where the channels are closed (e.g., -80 mV). Apply a depolarizing voltage step (e.g., to +40 mV) to open the channels and record the resulting outward K+ current. The specific voltage protocol should be optimized for the biophysics of the target channel.
-
Dose-Response: After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound. At each concentration, record the steady-state current inhibition.
-
Analysis: Plot the percentage of current inhibition against the compound concentration. Fit the data to the Hill equation to determine the IC50 value with high precision.
Part 3: Comparative Data Analysis
To understand the significance of the experimental data, it must be placed in context. We compare the potency of this compound against our targets of interest (Kv1.3, Kv1.5, Kv3.1, Kv3.2) and benchmark it against both a non-selective compound (4-Aminopyridine) and highly selective literature compounds.
Note: The data for this compound presented below is illustrative for the purpose of this guide, demonstrating how experimental results would be structured and interpreted. Real experimental data would be required for a definitive assessment.
Table 1: Potassium Channel Selectivity Profile (IC50 values in µM)
| Compound | Kv1.3 | Kv1.5 | Kv3.1 | Kv3.2 | Selectivity Ratio (Kv1.5 / Kv1.3) | Data Source |
| This compound | 0.250 | > 30 | 5.2 | 8.9 | > 120-fold | Illustrative Data |
| 4-Aminopyridine (Non-selective control) | ~150 | ~300 | ~80 | ~100 | ~2-fold | Literature [12][21] |
| PAP-1 (Selective Kv1.3 blocker) | 0.002 | > 10 | > 10 | > 10 | > 5000-fold | Literature [22] |
| Vernakalant (Selective Kv1.5 blocker) | > 100 | 10 | > 100 | > 100 | < 0.1-fold | Literature [5] |
| AUT1 (Positive Kv3.1/3.2 modulator) | N/A | N/A | EC50 ~5 | EC50 ~5 | N/A | Literature [7] |
Interpretation:
-
High Potency for Kv1.3: It shows potent inhibition of the Kv1.3 channel with a sub-micromolar IC50.
-
Excellent Selectivity over Kv1.5: There is a clear selectivity window of over 120-fold against the cardiac Kv1.5 channel, which is a critical feature for mitigating the risk of proarrhythmic effects. [4]3. Moderate Selectivity against Kv3.x: The compound is ~20 to 35-fold selective for Kv1.3 over the neuronal Kv3.1 and Kv3.2 channels. Depending on the therapeutic indication and required exposure, this level of selectivity may be sufficient.
-
Superior Profile to 4-AP: Compared to the parent scaffold 4-AP, our illustrative compound demonstrates a significantly improved potency and selectivity profile, highlighting the success of the chemical design strategy.
Part 4: Assessing Broader Off-Target Liabilities
A comprehensive analysis must extend beyond the target family. Aminopyridine-based molecules have been reported to have effects on other ion channels at high concentrations. [13][23][24]Therefore, counter-screening against a panel of key safety targets is a mandatory step.
Key Counter-Screening Targets:
-
hERG (Kv11.1): Inhibition of this cardiac potassium channel is a primary cause of drug-induced QT prolongation and life-threatening arrhythmias. A standard patch-clamp assay is required. [25]* Voltage-Gated Sodium Channels (NaV): Particularly cardiac (NaV1.5) and neuronal subtypes.
-
Voltage-Gated Calcium Channels (CaV): Especially the L-type (CaV1.2) channel, which is crucial for cardiac function.
A clean profile in these assays is essential for any compound intended for clinical development.
Conclusion
This guide outlines a rigorous, logical, and experimentally grounded pathway for assessing the selectivity of a novel potassium channel modulator like this compound. By employing a phased approach that begins with high-throughput flux assays and progresses to gold-standard electrophysiology, researchers can build a comprehensive understanding of a compound's potency, selectivity, and potential liabilities. The comparative analysis against well-characterized tools and drugs is crucial for interpreting the data and making informed decisions in the drug discovery process. A successful outcome—a compound with high on-target potency and significant selectivity against key off-targets—is the hallmark of a promising therapeutic candidate.
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Wu, Z. Z., et al. (2018). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 293(41), 15947-15960. Available from: [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. Available from: [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(4-Aminopyridin-2-yl)azetidin-3-ol
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 1-(4-Aminopyridin-2-yl)azetidin-3-ol is a specialized heterocyclic molecule, and its proper disposal is a critical, non-negotiable aspect of its lifecycle in the laboratory. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in an understanding of its chemical structure and the regulatory landscape. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance.
Part 1: Hazard Assessment Based on Structural Analogs
-
Aminopyridine Moiety: Aminopyridines are a class of compounds known for their biological activity and associated toxicity.[1][2][3] Compounds like 2-aminopyridine and 4-aminopyridine are classified as toxic if swallowed, in contact with skin, or inhaled.[4][5] They are also known to be significant skin and eye irritants.[4][6] Therefore, we must assume that this compound shares this potential for toxicity and irritation.
-
Azetidine Moiety: The parent azetidine ring is a four-membered heterocycle that is recognized as a flammable and corrosive chemical, capable of causing severe skin and eye damage.[7][8] While the derivatives may have altered properties, the underlying potential for irritation and corrosivity from this strained ring system must be respected.[9][10][11]
Based on this analysis, all handling and disposal procedures must treat this compound as hazardous waste.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred GHS Classification | Rationale based on Structural Moiety |
| Acute Toxicity (Oral, Dermal) | Category 2 or 3 (Fatal/Toxic) | The aminopyridine group is associated with high toxicity.[4][5] |
| Skin Corrosion/Irritation | Category 1B or 2 (Corrosive/Irritant) | The azetidine ring is potentially corrosive[7][8], and aminopyridines are known irritants.[4] |
| Serious Eye Damage/Irritation | Category 1 (Damage) or 2A (Irritation) | Both azetidine and aminopyridine analogs can cause serious eye damage or irritation.[4][7][12] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Aminopyridine compounds may cause respiratory irritation upon inhalation of dust or aerosols.[4] |
| Hazard to the Aquatic Environment | Acute/Chronic Hazard | Many pyridine derivatives are toxic to aquatic life. Release to the environment must be avoided.[13][14] |
Part 2: Immediate Safety & Spill Management
Before beginning any work that could generate waste, it is imperative to establish a safe operating environment.
Personal Protective Equipment (PPE)
All handling of this compound, including for disposal, must be conducted in a certified chemical fume hood.[9] The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10][14]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing from contamination.[6]
Spill & Exposure Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Spill Protocol:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[8]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or spill pads.[6][9] Do not use combustible materials.
-
Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[5][8]
-
Clean the spill area thoroughly with a suitable decontaminating agent, and dispose of all cleaning materials as hazardous waste.[9]
-
-
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][15]
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste in strict accordance with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Disposal via sanitary sewer or standard trash is strictly forbidden. [11]
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste at the point of generation is the foundation of a safe disposal system. This compound must be classified as a hazardous chemical waste due to its inferred toxicity and irritant/corrosive properties.[18] It should be segregated from all other waste streams (e.g., non-hazardous, biological, sharps) to prevent dangerous chemical reactions.
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A Senior Application Scientist's Guide to Handling 1-(4-Aminopyridin-2-yl)azetidin-3-ol
At-a-Glance Safety Profile & Core Mandates
This document provides essential safety protocols for handling 1-(4-Aminopyridin-2-yl)azetidin-3-ol (CAS No. 1403248-75-8).[1][2] In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative risk assessment derived from its constituent chemical motifs: the aminopyridine core and the azetidine ring . The protocols herein are designed to provide maximum protection for laboratory personnel.
Core Mandates:
-
Treat as Acutely Toxic: Due to the aminopyridine moiety, this compound must be handled as if it is acutely toxic via oral, dermal, and inhalation routes.[3][4][5]
-
Engineering Controls are Primary: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood or a glove box to prevent inhalation exposure.[6][7][8]
-
Avoid All Contact: Direct contact with skin and eyes must be rigorously prevented through the mandatory use of specified personal protective equipment (PPE). Aminopyridines and azetidines are known skin and eye irritants or corrosives.[3][9][10]
-
Designated Work Area: All work with this compound should be performed in a designated area, clearly labeled as a workspace for highly acute toxins.[7]
Hazard Analysis Based on Structural Analogs
The safety profile of this compound is inferred from well-documented hazards associated with its structural components.
-
Aminopyridine Moiety: This is the primary driver of the compound's potential toxicity. 4-Aminopyridine, a close structural relative, is a potent central nervous system stimulant and is classified as highly toxic and potentially fatal if swallowed.[4][11] Aminopyridines are readily absorbed through the skin, making dermal contact a significant exposure risk.[11] They are also known to cause severe skin and eye irritation or burns.[3]
-
Azetidine Ring: The four-membered azetidine ring is a strained heterocyclic system. Azetidines are known to be reactive and potentially hazardous.[6] They can cause skin, eye, and respiratory irritation.[9][10] While the overall toxicity is dominated by the aminopyridine portion, the azetidine ring contributes to its chemical reactivity and potential as an irritant.
Based on this analysis, a comprehensive and multi-layered PPE approach is not merely recommended but essential for ensuring personnel safety.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This protocol is designed to be a self-validating system; if any component of this PPE is breached, operations must cease until the breach is rectified and the affected area is decontaminated.
| Equipment | Specification | Purpose & Rationale (Causality) |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves. Inner glove cuff under the lab coat sleeve, outer glove cuff over the sleeve. | Prevents direct skin contact.[6] The aminopyridine moiety is toxic upon skin contact, and double-gloving provides redundancy in case of a tear or splash on the outer glove.[3][4] Gloves must be changed frequently and immediately upon known contact.[6] |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Protects against splashes and potential vapors.[6][9] Standard safety glasses are insufficient. A face shield provides a secondary barrier for the entire face, which is critical when handling potentially corrosive or highly toxic materials.[3] |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat. A disposable chemical-resistant apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions. | Protects skin from accidental splashes and contamination.[6][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][7] |
| Respiratory Protection | All work must be performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[6][9] | Minimizes the inhalation of potentially harmful vapors or solid particulates.[3] The fume hood is the primary engineering control to prevent respiratory exposure. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[6] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned operation.
Caption: PPE selection workflow based on the task.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational plan is crucial for minimizing exposure.
A. Preparation & Area Designation:
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Designate a specific area within the hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (glassware, spatulas, solvents, waste containers) inside the hood before introducing the compound.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.[8]
B. Handling the Solid Compound (Weighing):
-
Perform all weighing operations within the fume hood or a vented balance enclosure.
-
Use anti-static tools and a weigh boat.
-
Carefully open the container, avoiding any dispersal of the powder. Do not breathe the dust.
-
Transfer the desired amount using a clean spatula.
-
Close the primary container tightly immediately after use.[7][12]
-
Clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.
C. Dissolution and Solution Handling:
-
Add the weighed solid to the solvent vessel inside the fume hood.
-
Add solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is loosely capped to prevent pressure buildup but contained to prevent vapor escape.
-
All transfers of the solution must be done using appropriate pipettes or cannulas within the fume hood.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
A. Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[7]
B. Spill Response: The response protocol depends on the size of the spill. For any spill larger than 1 gram or 25 mL, evacuate the lab and call emergency personnel.
Spill Response Protocol (Small Spill <1g or <25mL)
Caption: Step-by-step protocol for small spill response.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and wipes must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7] This container should be kept in a designated satellite accumulation area.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The original compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Requests: Follow your institution's procedures for hazardous waste pickup.[12] Never dispose of this chemical or its waste down the drain.[12]
References
- Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. Benchchem.
- Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine. Benchchem.
- 3-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- 4-Aminopyridine-504-24-5.docx. University of Georgia Office of Research.
- Aminopyridines. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET for a related aminopyridine. Sigma-Aldrich.
- 2-Aminopyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 4-Aminopyridine. Sigma-Aldrich.
- Azetidine Safety Information. Apollo Scientific.
- 4-Aminopyridine SOP. University of Washington Environmental Health & Safety.
- 3-AMINOPYRIDINE MSDS. Loba Chemie.
- Azetidine SAFETY DATA SHEET. Fisher Scientific.
- This compound. My Skin Recipes.
- This compound. BLDpharm.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
